beta-Lysine
説明
Structure
3D Structure
特性
IUPAC Name |
3,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWQOJCHPFEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962838 | |
| Record name | 3,6-Diaminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-56-3 | |
| Record name | 3,6-Diaminohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Diaminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PAY56Q9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of β-Lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and analysis of beta-lysine (β-lysine). It is intended for a technical audience and includes detailed experimental protocols and pathway visualizations to support research and development activities.
Chemical Structure and Properties
β-Lysine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids found in the genetic code for protein synthesis. It is an isomer of the common proteinogenic amino acid α-lysine.
Nomenclature and Identification
The systematic IUPAC name for β-lysine is 3,6-diaminohexanoic acid .[1] It is distinguished from α-lysine (2,6-diaminohexanoic acid) by the position of the amino group on the carbon backbone relative to the carboxyl group. In β-lysine, the amino group is attached to the beta-carbon (C3), whereas in α-lysine, it is on the alpha-carbon (C2).
| Identifier | Value |
| IUPAC Name | 3,6-diaminohexanoic acid[1] |
| Synonyms | β-Lysine, 3,6-Diaminohexanoate[2] |
| Molecular Formula | C₆H₁₄N₂O₂[1][2] |
| CAS Number | 4299-56-3 (for the racemic mixture)[2] |
| PubChem CID | 392[1] |
Molecular Structure and Stereoisomers
β-Lysine possesses a chiral center at the C3 carbon, giving rise to two enantiomers: (3S)-3,6-diaminohexanoic acid and (3R)-3,6-diaminohexanoic acid. The stereochemistry is crucial for its biological activity and enzymatic synthesis.[3][4] For instance, the enzyme lysine (B10760008) 2,3-aminomutase from Clostridium subterminale specifically produces the (S)-stereoisomer.[5]
Caption: 2D structures of the (3S) and (3R) enantiomers of β-lysine.
Zwitterionic Form
Like other amino acids, β-lysine exists predominantly as a zwitterion in aqueous solutions at physiological pH (around 7.4).[6] In this form, the acidic carboxyl group (-COOH) deprotonates to become a carboxylate group (-COO⁻), and the more basic amino groups (-NH₂) protonate to form ammonium (B1175870) groups (-NH₃⁺). The overall molecule is electrically neutral.[7]
Caption: pH-dependent ionization states of β-lysine.
Physicochemical and Structural Data
The following tables summarize key quantitative data for β-lysine.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 146.19 g/mol | [1] |
| Exact Mass | 146.105527694 Da | [1] |
| pKa₁ (α-carboxyl) | ~4.25 | [8] |
| pKa₂ (β-amino) | ~10.71 | [8] |
| pKa₃ (ε-amino) | ~10.04 | [8] |
| XLogP3 | -3.7 | [1] |
| Topological Polar Surface Area | 89.3 Ų |[1] |
Table 2: Estimated Molecular Geometry Note: Experimentally determined bond lengths and angles for β-lysine are not readily available. The following are standard values for similar chemical environments in amino acids and peptides.
| Bond/Angle | Type | Average Value | Reference(s) |
|---|---|---|---|
| C-C | Single Bond | 1.52 Å | [9] |
| C-N | Single Bond | 1.47 Å | [10] |
| C=O | Carbonyl Double Bond | 1.25 Å | [10] |
| C-O | Carbonyl Single Bond | 1.32 Å | [11] |
| N-H | Amine | 1.01 Å | [9] |
| C-H | Alkane | 1.09 Å | [9] |
| N-C-C | Angle | ~110° | [9] |
| C-C-C | Angle | ~112° |[9] |
Biosynthesis and Biological Role
Enzymatic Synthesis via Lysine 2,3-Aminomutase
β-Lysine is synthesized in certain bacteria, such as Clostridium subterminale, from α-lysine through an intramolecular rearrangement catalyzed by the enzyme Lysine 2,3-aminomutase (LAM) .[1][3] This enzyme is a member of the radical S-Adenosylmethionine (SAM) superfamily.[1] The reaction mechanism involves the interchange of the amino group from the C2 position of α-lysine with a hydrogen atom from the C3 position.[3][4]
The catalytic cycle requires several cofactors:
-
S-Adenosylmethionine (SAM): Generates a 5'-deoxyadenosyl radical to initiate the reaction.[1]
-
[4Fe-4S] Cluster: Essential for the reductive cleavage of SAM to form the radical.[1]
-
Pyridoxal Phosphate (PLP): Binds to the lysine substrate, forming a Schiff base that stabilizes radical intermediates.[1]
-
Zinc (Zn²⁺): Plays a structural role in the enzyme.[1]
Caption: Biosynthetic pathway of β-lysine from α-lysine via Lysine 2,3-aminomutase.
Biological Function
β-Lysine and its derivatives serve various biological functions. In certain methanogenic archaea, Nε-acetyl-β-lysine acts as a compatible solute , accumulating in the cytoplasm to protect cells from osmotic stress in high-salinity environments.[12] Furthermore, polymers of lysine, such as ε-poly-L-lysine, exhibit potent antimicrobial activity .[13][14] The cationic nature of these molecules allows them to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis.[13] While the direct antibacterial action of monomeric β-lysine is less documented, it is a key component of these larger antimicrobial structures.
Experimental Protocols
Fermentative Production of β-Lysine
β-Lysine can be produced by cultivating recombinant microorganisms engineered to overexpress the lysine 2,3-aminomutase gene.[15]
Methodology:
-
Strain Construction: A suitable host organism (e.g., Escherichia coli or Corynebacterium glutamicum) is genetically engineered. This involves introducing and deregulating the gene for lysine 2,3-aminomutase (e.g., kamA). To increase the precursor pool, genes in the α-lysine biosynthetic pathway (e.g., aspartokinase, dihydrodipicolinate synthase) may also be deregulated.[15]
-
Culture Conditions: The recombinant microorganism is cultivated in a suitable fermentation medium rich in carbon sources (e.g., glucose), nitrogen sources, and essential minerals. The culture is maintained at an optimal temperature and pH for growth and enzyme activity.
-
Induction: Expression of the aminomutase gene is induced at an appropriate point during cultivation, often by adding an inducer like IPTG if an inducible promoter is used.
-
Harvesting and Extraction: After a sufficient fermentation period, the cells are harvested. The β-lysine product, which may be present in the culture supernatant or within the cells, is then separated from the biomass.
-
Purification: The crude extract is purified using techniques such as ion-exchange chromatography and crystallization to isolate pure β-lysine.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying β-lysine, particularly from its isomer α-lysine.[16]
Methodology:
-
Sample Preparation and Derivatization:
-
Prepare aqueous samples containing the amino acids.
-
To enhance detection by UV or fluorescence detectors, derivatize the primary amino groups. A common reagent is ortho-phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol), which rapidly forms a highly fluorescent isoindole derivative.[16]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.5).[17]
-
Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).[17]
-
Gradient Elution: Start with a low percentage of Mobile Phase B, and create a linear gradient to increase the organic content over the run. This will effectively separate the more polar non-derivatized components from the hydrophobic OPA-derivatives of the amino acids. A typical gradient might run from 5% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) for OPA derivatives.
-
-
Quantification:
-
Run a series of known concentrations of a β-lysine standard to generate a calibration curve.
-
Integrate the peak area corresponding to the β-lysine derivative in the sample chromatogram and quantify the concentration using the calibration curve.
-
Caption: General workflow for the HPLC analysis of β-lysine.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural identification of β-lysine.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified β-lysine sample in 0.5-0.6 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), as it readily dissolves amino acids and exchanges with labile protons (-NH₂, -COOH), simplifying the spectrum.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. This will show distinct signals for the protons on the carbon backbone.
-
Acquire a 1D ¹³C NMR spectrum to identify the chemical environments of the six carbon atoms.
-
For complete structural assignment, acquire two-dimensional (2D) spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
-
-
-
Spectral Interpretation:
-
Assign the peaks in the spectra based on their chemical shifts, coupling patterns (for ¹H), and correlations in the 2D spectra to confirm the 3,6-diaminohexanoic acid structure. The chemical shifts will differ significantly from those of α-lysine, providing a clear method of differentiation.
-
References
- 1. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lysine 2,3-aminomutase. Support for a mechanism of hydrogen transfer involving S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]
- 6. Ch27 pKa and pI values [chem.ucalgary.ca]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ModelSEED [modelseed.org]
- 9. Density Functional Calculations for Amino Acids [itp.uni-frankfurt.de]
- 10. ruppweb.org [ruppweb.org]
- 11. andrewlienhard.io [andrewlienhard.io]
- 12. Lysine-2,3-aminomutase and this compound acetyltransferase genes of methanogenic archaea are salt induced and are essential for the biosynthesis of Nepsilon-acetyl-beta-lysine and growth at high salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANTIMICROBIAL ACTION OF ε-POLY-L-LYSINE [jstage.jst.go.jp]
- 15. US20090029425A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 16. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Biosynthesis of β-Lysine in Bacteria: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis of β-lysine in bacteria, with a focus on the enzymatic pathway, quantitative data, experimental protocols, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in this unique metabolic pathway.
Introduction to β-Lysine Biosynthesis
In the realm of bacterial metabolism, the synthesis of β-amino acids represents a fascinating area of study with implications for drug development and biotechnology. β-Lysine, a structural isomer of the common proteinogenic amino acid L-lysine (α-lysine), is primarily synthesized in certain bacteria through the action of the enzyme lysine-2,3-aminomutase (LAM). This enzyme catalyzes the reversible isomerization of L-lysine to L-β-lysine. The most extensively studied bacterium in this context is Clostridium subterminale. In this organism, the formation of β-lysine is the initial step in the fermentation of lysine (B10760008), which serves as a source of carbon and nitrogen, ultimately yielding acetate (B1210297) and butyrate.
The Core Pathway: Lysine-2,3-Aminomutase
The central reaction in bacterial β-lysine biosynthesis is the conversion of L-lysine to L-β-lysine, a reaction catalyzed by lysine-2,3-aminomutase (EC 5.4.3.2), also known as KAM or LAM. This enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily.[1]
Enzymatic Reaction and Cofactors
Lysine-2,3-aminomutase facilitates the interchange of the amino group from the α-carbon (C2) to the β-carbon (C3) of the lysine molecule.[1] This seemingly simple rearrangement involves a complex radical-based mechanism and requires a suite of cofactors:
-
S-Adenosylmethionine (SAM): Acts as the radical initiator.
-
[4Fe-4S] Cluster: A cubane (B1203433) iron-sulfur cluster that facilitates the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical.
-
Pyridoxal-5'-phosphate (PLP): Covalently binds the substrate (lysine) to form an external aldimine, which helps to stabilize the radical intermediates.[1]
-
Zinc (Zn²⁺): A structural metal ion required for maintaining the protein's quaternary structure.[1]
The reaction is reversible, with an equilibrium constant (Keq = [β-lysine]/[lysine]) of 5.7 in Clostridium SB4 extracts, favoring the formation of β-lysine.[1]
The Radical SAM Mechanism
The catalytic cycle of lysine-2,3-aminomutase is initiated by the one-electron reduction of the [4Fe-4S]²⁺ cluster to its [4Fe-4S]¹⁺ state. This reduced cluster then donates an electron to SAM, leading to the homolytic cleavage of SAM into methionine and a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C3 position of the PLP-bound lysine substrate, initiating the radical rearrangement that ultimately leads to the formation of β-lysine.
Quantitative Data on β-Lysine Biosynthesis
Quantitative data for β-lysine production in bacteria is primarily derived from in vitro enzyme assays rather than large-scale fermentation studies, which have historically focused on α-lysine.
| Parameter | Organism | Value | Conditions | Reference |
| Equilibrium Constant (Keq) | Clostridium SB4 | 5.7 | Cell extracts | [1] |
| Km for L-lysine | Bacillus subtilis (YodO protein) | 8.0 ± 2.2 mM | Purified enzyme | [2] |
| Product Isolation | Clostridium SB4 | Gram quantities | Fermentation broth | [1] |
Table 1: Quantitative Data for β-Lysine Biosynthesis
Genetic Regulation
The gene encoding lysine-2,3-aminomutase in Clostridium subterminale has been identified as kamA.[3] While the broader regulation of lysine biosynthesis in bacteria often involves complex systems like the "L box" regulon and riboswitches, the specific regulatory mechanisms governing the expression of kamA in Clostridium are not yet well-elucidated. Studies on synthetic promoters in Clostridium species suggest a high degree of sequence stringency for efficient gene expression, which may have implications for the regulation of native genes like kamA.[4]
Experimental Protocols
Purification of Lysine-2,3-Aminomutase from Clostridium subterminale
This protocol is adapted from established methods for purifying both native and recombinant LAM.
Materials:
-
Clostridium subterminale cell paste or E. coli expressing recombinant LAM.
-
Buffer A: 50 mM HEPES, 500 mM KCl, 25 mM imidazole, 0.1 mM L-lysine, 10 μM PLP, 1 mM DTT, pH 8.0.
-
Buffer B: 50 mM HEPES, 500 mM KCl, 500 mM imidazole, 0.1 mM L-lysine, 10 μM PLP, 1 mM DTT, pH 8.0.
-
Ni-NTA affinity column.
-
FPLC system.
-
Sonciator.
-
Centrifuge.
Procedure:
-
Resuspend the cell pellet in Buffer A.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 45 minutes.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Buffer A.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the His-tagged LAM with a linear gradient of Buffer B.
-
Collect fractions containing the purified enzyme and store at -80°C.
In Vitro Activity Assay of Lysine-2,3-Aminomutase
This assay quantifies the conversion of α-lysine to β-lysine using HPLC analysis after derivatization.
Materials:
-
Purified and reconstituted LAM.
-
Reaction buffer: 50 mM HEPES, 500 mM KCl, 1 mM DTT, pH 8.0.
-
L-lysine solution.
-
S-adenosylmethionine (SAM) solution.
-
Sodium dithionite (B78146) solution.
-
2 M Formic acid.
-
Phenylisothiocyanate (PITC) solution.
-
HPLC system with a C18 column and UV detector (254 nm).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Methanol.
Procedure:
-
Set up a 200 µL reaction containing 12.5 µM reconstituted LAM, varying concentrations of L-lysine (0.5–50 mM), 0.5 mM SAM, and 3.5 mM sodium dithionite in the reaction buffer.
-
Incubate at 37°C for a defined period.
-
Quench the reaction by adding 2 M formic acid.
-
Centrifuge to pellet the precipitated protein.
-
Derivatize the amino acids in the supernatant with PITC.
-
Analyze the PITC-derivatized amino acids by reverse-phase HPLC. β-lysine and α-lysine will have distinct retention times.
-
Quantify the product formation by comparing the peak area to a standard curve of PITC-β-lysine.
Reconstitution of the [4Fe-4S] Cluster
This protocol is essential for ensuring the enzymatic activity of LAM after purification, as the iron-sulfur cluster can be sensitive to oxygen.
Materials:
-
Apo-LAM (LAM without the [4Fe-4S] cluster).
-
Reconstitution buffer: 50 mM HEPES, pH 7.5, 300 mM KCl, 20% glycerol.
-
Dithiothreitol (DTT).
-
Ferric chloride (FeCl₃).
-
Sodium sulfide (B99878) (Na₂S).
-
Anaerobic chamber or glove box.
Procedure (perform under strictly anaerobic conditions):
-
Dilute the apo-LAM to 100 µM in the reconstitution buffer.
-
Add DTT to a final concentration of 5 mM in increments over 1 hour.
-
Slowly add FeCl₃ to a final concentration of 2 mM in several aliquots.
-
Incubate for 30 minutes.
-
Slowly add Na₂S to a final concentration of 2 mM in several aliquots.
-
Incubate for an extended period (e.g., overnight) to allow for cluster assembly.
-
Remove excess reagents by gel filtration.
Conclusion
The biosynthesis of β-lysine in bacteria is a specialized metabolic pathway centered around the radical SAM enzyme, lysine-2,3-aminomutase. While the core enzymatic mechanism is well-characterized, particularly in Clostridium subterminale, further research is needed to fully understand the quantitative aspects of β-lysine production in vivo and the specific regulatory networks that control its synthesis. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate this intriguing pathway, which holds potential for the development of novel biocatalysts and antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel lysine 2,3-aminomutase encoded by the yodO gene of bacillus subtilis: characterization and the observation of organic radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine 2,3-Aminomutase from Clostridium subterminale SB4: Mass Spectral Characterization of Cyanogen Bromide-Treated Peptides and Cloning, Sequencing, and Expression of the Gene kamA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stringency of Synthetic Promoter Sequences in Clostridium Revealed and Circumvented by Tuning Promoter Library Mutation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of β-Lysine: A Technical Guide for Researchers
Introduction
β-lysine, a non-proteinogenic amino acid, plays a crucial role in the survival and secondary metabolism of a diverse range of microorganisms. Unlike its proteinogenic counterpart, α-lysine, β-lysine is not incorporated into proteins during ribosomal synthesis. Instead, it functions as a key component in the biosynthesis of certain antibiotics and as a compatible solute, protecting cells from osmotic stress. This technical guide provides an in-depth overview of the natural occurrence of β-lysine, its biosynthetic pathways, and its physiological significance. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Natural Occurrence and Biological Functions
The presence of β-lysine in nature is predominantly documented in two major groups of microorganisms: bacteria, particularly of the genus Streptomyces, and methanogenic archaea.
In Streptomyces , β-lysine is a vital precursor for the synthesis of various antibiotics, including the streptothricin (B1209867) and nourseothricin families. These antibiotics exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The poly-β-lysine chain is a defining structural feature of these molecules, and its length can vary. The biosynthesis of these antibiotics involves a dedicated enzymatic machinery that incorporates β-lysine into the final product.
In methanogenic archaea , such as Methanosarcina thermophila and Methanogenium cariaci, β-lysine, in its Nε-acetylated form, functions as a compatible solute. These organisms accumulate Nε-acetyl-β-lysine to high intracellular concentrations in response to high salinity, thereby maintaining cellular turgor and protecting macromolecules from denaturation. This osmolyte is neutrally charged at physiological pH and highly soluble, making it an effective osmoprotectant. The synthesis of Nε-acetyl-β-lysine is tightly regulated in response to extracellular solute concentrations.
Biosynthesis of β-Lysine
The primary route for β-lysine biosynthesis is the isomerization of α-lysine, a reaction catalyzed by the enzyme lysine-2,3-aminomutase (LAM) . This enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily. The conversion of α-lysine to β-lysine is the first committed step in the lysine (B10760008) fermentation pathway in some anaerobic bacteria like Clostridium subterminale, which utilize lysine as a source of carbon, nitrogen, and energy.
In methanogenic archaea, the biosynthesis of the compatible solute Nε-acetyl-β-lysine from α-lysine is a two-step process:
-
Conversion of α-lysine to β-lysine: This reaction is catalyzed by lysine-2,3-aminomutase, encoded by the ablA gene.
-
Acetylation of β-lysine: The subsequent acetylation of the ε-amino group of β-lysine is catalyzed by a β-lysine acetyltransferase, encoded by the ablB gene, to form Nε-acetyl-β-lysine.
The genes ablA and ablB are often organized in an operon, and their expression is induced by high salt concentrations.
Signaling Pathway for β-Lysine Biosynthesis in Response to Osmotic Stress
The production of Nε-acetyl-β-lysine in methanogenic archaea is a direct response to osmotic stress. While the complete signaling cascade is still under investigation, a general model involves the sensing of increased extracellular salinity by membrane-associated sensor proteins. This triggers a signal transduction pathway that ultimately leads to the upregulation of the abl operon, resulting in the synthesis of lysine-2,3-aminomutase and β-lysine acetyltransferase.
Quantitative Data
The intracellular concentration of Nε-acetyl-β-lysine in methanogenic archaea varies significantly with the external salt concentration.
| Organism | Growth Condition (NaCl) | Intracellular Nε-acetyl-β-lysine Concentration (μmol/mg protein) | Reference |
| Methanosarcina mazei Gö1 | 38.5 mM | Not detected | [1] |
| Methanosarcina mazei Gö1 | 400 mM | ~0.14 | [1] |
| Methanosarcina mazei Gö1 | 800 mM | ~0.70 | [1] |
| Methanosarcina mazei Gö1 | 1 M | >1.0 | [1] |
Experimental Protocols
Extraction of Compatible Solutes from Methanogenic Archaea
This protocol describes the extraction of low-molecular-weight organic solutes from methanogen cell pellets for subsequent analysis.
Materials:
-
Cell pellet from a methanogen culture
-
Ice-cold 80% ethanol (B145695)
-
Microcentrifuge tubes
-
Water bath or heat block
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
HPLC-grade water
Procedure:
-
Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in a known volume of ice-cold 80% ethanol. A ratio of 1 mL of ethanol per 100 mg of wet cell weight is recommended.
-
Incubate the suspension at 70°C for 30 minutes to extract the solutes.
-
Centrifuge the suspension at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
Resuspend the dried extract in a known volume of HPLC-grade water for analysis.
Quantification of β-Lysine by HPLC with PITC Derivatization
This protocol outlines the quantification of β-lysine in a biological extract using pre-column derivatization with phenylisothiocyanate (PITC) followed by reversed-phase HPLC.
Materials:
-
Dried cell extract (from Protocol 1)
-
β-lysine standard
-
Derivatization solution: Phenylisothiocyanate (PITC), triethylamine (B128534) (TEA), and acetonitrile (B52724) (ACN)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Standard Preparation: Prepare a series of β-lysine standards of known concentrations.
-
Derivatization: a. To 20 µL of the resuspended cell extract or standard, add 10 µL of 1 M TEA in ACN and 10 µL of 0.2 M PITC in ACN. b. Mix thoroughly and incubate at room temperature for 1 hour. c. Add 40 µL of n-hexane, vortex briefly, and allow the phases to separate. d. Carefully remove and discard the upper n-hexane layer. e. Dilute the lower aqueous layer with an appropriate volume of mobile phase A.
-
HPLC Analysis: a. Inject the derivatized sample onto the C18 column. b. Separate the PITC-derivatized amino acids using a gradient of a suitable mobile phase (e.g., mobile phase A: aqueous sodium acetate (B1210297) buffer; mobile phase B: acetonitrile). c. Detect the PITC-β-lysine derivative by monitoring the absorbance at 254 nm.
-
Quantification: a. Generate a standard curve by plotting the peak area of the β-lysine standards against their concentrations. b. Determine the concentration of β-lysine in the sample by interpolating its peak area on the standard curve.
Lysine-2,3-aminomutase (LAM) Enzyme Assay
This protocol describes a method to measure the activity of LAM by quantifying the conversion of α-lysine to β-lysine.
Materials:
-
Purified LAM enzyme
-
Assay buffer (e.g., 100 mM EPPS, pH 8.0)
-
α-lysine substrate
-
S-adenosylmethionine (SAM)
-
Sodium dithionite (B78146) (reducing agent)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system for β-lysine quantification (as in Protocol 2)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-lysine, SAM, and sodium dithionite in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified LAM enzyme.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of β-lysine using the HPLC method described in Protocol 2.
-
Calculate the enzyme activity based on the amount of β-lysine produced per unit time per amount of enzyme.
Experimental Workflows
Workflow for Identification and Quantification of β-Lysine as a Compatible Solute
Conclusion
β-lysine is a fascinating and functionally diverse biomolecule found in specific niches of the microbial world. Its role as a building block for potent antibiotics in Streptomyces and as a crucial osmoprotectant in methanogenic archaea highlights its significance in microbial adaptation and survival. The elucidation of its biosynthetic pathways and regulatory mechanisms opens avenues for the discovery of novel antimicrobial agents and for the engineering of stress-tolerant microorganisms. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate the intriguing biology of β-lysine and its derivatives. Further research into the signaling pathways governing its production and the full extent of its natural distribution will undoubtedly unveil new insights into the metabolic capabilities of microorganisms.
References
The Enigmatic Role of Beta-Lysine in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-lysine, a non-proteinogenic amino acid isomer of the essential amino acid lysine (B10760008), occupies a distinct and significant niche in the metabolism of certain microorganisms. While its role in mammalian physiology remains largely uncharacterized, its functions in prokaryotes, particularly in extremophiles and antibiotic producers, are of growing interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of the physiological role of this compound in metabolism, summarizing key biosynthetic and degradation pathways, its function as a compatible solute, and its involvement in secondary metabolite production. This document consolidates current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key metabolic pathways to serve as a comprehensive resource for researchers in the field.
Introduction
This compound (3,6-diaminohexanoic acid) is a structural isomer of alpha-lysine, with the amino group attached to the beta-carbon of the hexanoic acid backbone. Unlike its alpha-isomer, this compound is not incorporated into proteins during ribosomal translation. Its metabolic significance is predominantly observed in the microbial world, where it plays crucial roles in survival under extreme environmental conditions and in the biosynthesis of complex natural products. Understanding the metabolic pathways involving this compound not only provides insights into microbial adaptation but may also unveil novel targets for antimicrobial drug development. This guide will delve into the known metabolic pathways of this compound, with a clear distinction between its well-documented roles in prokaryotes and the current knowledge gap in eukaryotic and mammalian systems.
Biosynthesis of this compound and its Derivatives in Prokaryotes
The primary route for this compound synthesis in prokaryotes is through the isomerization of alpha-lysine, a reaction catalyzed by the enzyme lysine-2,3-aminomutase.[1]
The Lysine-2,3-aminomutase Reaction
Lysine-2,3-aminomutase (EC 5.4.3.2) is a radical S-adenosylmethionine (SAM) enzyme that facilitates the interconversion of L-alpha-lysine to L-beta-lysine.[1] This enzyme requires several cofactors for its activity, including pyridoxal (B1214274) phosphate (B84403) (PLP), a [4Fe-4S] cluster, and zinc.[1] The reaction mechanism involves the formation of a 5'-deoxyadenosyl radical from SAM, which initiates the rearrangement of the amino group.[1]
Nε-acetyl-β-lysine: A Key Compatible Solute in Methanogenic Archaea
In many methanogenic archaea, this compound is a precursor to the compatible solute Nε-acetyl-β-lysine, which accumulates in the cytoplasm in response to high salinity and osmotic stress.[2][3] Compatible solutes are small organic molecules that help maintain cellular turgor and protein stability in environments with low water activity.[2] The synthesis of Nε-acetyl-β-lysine from this compound is catalyzed by the enzyme this compound acetyltransferase.
The biosynthesis of Nε-acetyl-β-lysine is a two-step process starting from alpha-lysine, as depicted in the following pathway:
Degradation of this compound in Bacteria
Certain bacteria can utilize this compound as a carbon and nitrogen source through specific degradation pathways. One of the well-characterized pathways is the fermentation of lysine in some anaerobic bacteria, which proceeds through this compound.[4]
The degradation of L-lysine in some bacteria proceeds via this compound to ultimately yield products that can enter central metabolism, such as butyrate (B1204436) and acetate (B1210297).[4] A key enzyme in this pathway is this compound 5,6-aminomutase.[4]
A simplified representation of a bacterial lysine fermentation pathway involving this compound is shown below:
Role in Antibiotic Biosynthesis
This compound is a structural component of several antibiotics, including the streptothricin (B1209867) group produced by Streptomyces species.[5] In these biosynthetic pathways, this compound moieties are polymerized to form a poly-beta-lysine chain, which is crucial for the antibiotic's activity. The enzymes involved in the activation and polymerization of this compound in these pathways are of significant interest for synthetic biology and the development of novel antimicrobial agents.
Physiological Role in Eukaryotes and Mammals: A Knowledge Gap
Despite the well-defined roles of this compound in prokaryotic metabolism, there is a significant lack of evidence for a dedicated and significant metabolic pathway for this compound in eukaryotes, including mammals and humans. Extensive searches of the scientific literature do not reveal any established biosynthetic or catabolic pathways for this compound in these organisms. Mammalian lysine metabolism is primarily understood to proceed through the saccharopine and pipecolate pathways for the degradation of alpha-lysine.[6]
This absence of evidence suggests that this compound does not play a central role in mammalian metabolism. However, the possibility of minor or specialized roles in specific tissues or under particular pathological conditions cannot be entirely excluded and warrants further investigation. For researchers and drug development professionals, this knowledge gap is critical, as it implies that targeting this compound metabolic pathways could be a highly specific strategy for developing antimicrobial agents with potentially low toxicity to humans.
Quantitative Data
The following table summarizes key quantitative data related to this compound metabolism.
| Parameter | Organism/Enzyme | Value | Reference |
| Intracellular Concentration of Nε-acetyl-β-lysine | Methanosarcina thermophila (grown in >0.4 M NaCl) | Up to 0.6 M | [2] |
| Km for L-lysine | Lysine-2,3-aminomutase (Escherichia coli) | 5 mM | [5] |
| kcat | Lysine-2,3-aminomutase (Escherichia coli) | 4.8 min-1 | [5] |
| kcat | Lysine-2,3-aminomutase (Methanococcus maripaludis C7) | 14.3 s-1 | [7] |
| Km for L-lysine | Lysine-2,3-aminomutase (Methanococcus maripaludis C7) | 19.2 mM | [7] |
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the study of this compound metabolism.
Quantification of this compound and its Derivatives
Method: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[8]
Protocol Overview:
-
Sample Preparation: Biological samples (e.g., cell lysates, culture media) are deproteinized, typically by acid precipitation (e.g., with trichloroacetic acid or perchloric acid) followed by centrifugation.
-
Derivatization: The primary amino groups of this compound and other amino acids in the sample are derivatized with a reagent that imparts a chromophore or fluorophore to the molecule. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or phenylisothiocyanate (PITC).[8]
-
Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC on a C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: The separated derivatized amino acids are detected by UV-Vis or fluorescence detection, depending on the derivatizing agent used.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
Enzyme Activity Assay for Lysine-2,3-aminomutase
Method: Spectrophotometric assay coupled to a subsequent enzymatic reaction or direct quantification of the product by HPLC.
Coupled Spectrophotometric Assay (Conceptual Workflow):
Protocol Overview (based on product quantification):
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), L-alpha-lysine, S-adenosylmethionine (SAM), pyridoxal phosphate (PLP), a reducing agent (e.g., dithiothreitol (B142953) or sodium dithionite), and the enzyme source (purified enzyme or cell extract).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction, for example, by adding acid or by heat inactivation.
-
Quantification of this compound: Quantify the amount of this compound produced in each aliquot using the HPLC method described in section 7.1.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of this compound formation over time. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Conclusion and Future Directions
The physiological role of this compound in metabolism is a tale of two domains. In the microbial world, particularly in archaea and bacteria, this compound and its derivatives are key players in stress response and secondary metabolism. The biosynthetic and degradative pathways are being increasingly well-characterized, offering potential targets for the development of novel antibiotics. The enzymes involved, such as lysine-2,3-aminomutase, represent a fascinating area of study in enzymology and radical chemistry.
Conversely, the role of this compound in mammalian metabolism remains an open question. The current lack of evidence for a significant metabolic pathway in humans is a crucial consideration for drug development, suggesting that inhibitors of microbial this compound metabolism may have a favorable safety profile.
Future research should focus on several key areas:
-
Elucidation of Novel this compound Containing Natural Products: Exploring diverse microbial sources may lead to the discovery of new antibiotics and other bioactive compounds with this compound moieties.
-
Structural and Mechanistic Studies of this compound Enzymes: Detailed understanding of the enzymes involved in this compound metabolism will facilitate the design of specific inhibitors.
-
Investigating the Potential for Minor or Pathological Roles of this compound in Mammals: While no major pathway is known, sensitive metabolomic studies could explore the possibility of low-level this compound metabolism in specific human tissues or disease states.
For researchers and professionals in drug development, the study of this compound metabolism offers a promising frontier with the potential for significant discoveries and applications. This guide serves as a foundational resource to navigate this exciting and evolving field.
References
- 1. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
- 2. N epsilon-acetyl-beta-lysine: an osmolyte synthesized by methanogenic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathways of the osmolytes N epsilon-acetyl-beta-lysine, beta-glutamine, and betaine in Methanohalophilus strain FDF1 suggested by nuclear magnetic resonance analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
Beta-Lysine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of beta-lysine (3,6-diaminohexanoic acid), an isomer of the essential amino acid lysine. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, synthesis, and biological significance.
Core Chemical Properties and CAS Number
This compound, identified by the CAS Number 4299-56-3 , possesses distinct chemical characteristics that differentiate it from its alpha-isomer.[1] A summary of its key quantitative properties is presented in the table below. It is important to note that while some of these values have been experimentally determined, others are based on computational models and should be considered as such.
| Property | Value | Source |
| CAS Number | 4299-56-3 | [1] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| pKa (Carboxyl Group) | ~4.25 (Computed) | [3] |
| pKa (Amino Groups) | ~10.04, ~10.71 (Computed) | [3] |
| Isoelectric Point (pI) | Calculated to be basic, but a precise experimental value is not readily available. The pI of alpha-lysine is 9.74. | [4] |
| Solubility in Water | Highly soluble. Alpha-lysine has a solubility of >100 g/100 mL at 25°C. | [5] |
| Solubility in Organic Solvents | Generally insoluble in nonpolar organic solvents. Slightly soluble in ethanol. | [5] |
Experimental Protocols: Synthesis of this compound
The chemical synthesis of this compound can be achieved through various methods. Below is a representative protocol for the synthesis of racemic this compound, adapted from established methodologies for beta-amino acid synthesis.
Objective: To synthesize (±)-β-Lysine.
Materials:
-
Starting material (e.g., a suitable protected glutamic acid derivative)
-
Appropriate protecting group reagents (e.g., Boc anhydride)
-
Reducing agents (e.g., Lithium aluminum hydride)
-
Reagents for amino group introduction (e.g., via a Curtius or Hofmann rearrangement)
-
Solvents (e.g., THF, dichloromethane, water)
-
Acids and bases for pH adjustment and deprotection (e.g., HCl, TFA)
-
Purification materials (e.g., silica (B1680970) gel for chromatography, ion-exchange resin)
Methodology:
-
Protection of the starting material: The carboxylic acid and amino groups of the starting material are protected to prevent unwanted side reactions. For example, the amino group can be protected with a Boc group and the carboxylic acid as a methyl ester.
-
Reduction and functional group transformation: The protected starting material undergoes a series of reactions to introduce the second amino group at the beta position. This can involve reduction of a carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and subsequent displacement with an azide, followed by reduction to the amine.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis with TFA for Boc groups and saponification for the ester).
-
Purification: The final product is purified using techniques such as ion-exchange chromatography to yield (±)-β-lysine.
Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods may vary depending on the chosen synthetic route. For a detailed, specific synthesis, please refer to specialized organic synthesis literature.
Biological Significance and Signaling Pathway
This compound plays a crucial role in the biosynthesis of certain natural products, most notably the streptothricin (B1209867) group of antibiotics, which includes nourseothricin.[6][7] The biosynthesis of the poly-beta-lysine chain in nourseothricin is a key pathway involving this amino acid.
Nourseothricin Biosynthesis Pathway
The following diagram illustrates the initial steps of the nourseothricin biosynthesis pathway, highlighting the activation and incorporation of this compound.
Caption: Activation and incorporation of this compound in nourseothricin biosynthesis.
References
- 1. 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ModelSEED [modelseed.org]
- 4. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 5. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. A this compound adenylating enzyme and a this compound binding protein involved in poly this compound chain assembly in nourseothricin synthesis in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Enzymatic Conversion of L-lysine to Beta-lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of L-lysine to beta-lysine, a critical reaction in the metabolism of certain microorganisms and a pathway of interest for the production of β-amino acids, which are valuable precursors in drug development. This document details the core enzyme, Lysine (B10760008) 2,3-aminomutase (LAM), its mechanism, kinetic properties, and the metabolic fate of its product, this compound. Furthermore, it provides detailed experimental protocols for the expression, purification, and activity assessment of this enzyme.
The Core Reaction: L-lysine to this compound Conversion
The reversible isomerization of L-lysine to L-beta-lysine is catalyzed by the enzyme L-Lysine 2,3-aminomutase (LAM), also known as KAM (EC 5.4.3.2).[1] This enzyme belongs to the radical S-adenosylmethionine (SAM) superfamily, which is characterized by the use of a 5'-deoxyadenosyl radical to initiate catalysis.[1] The reaction involves the interchange of the amino group from the α-carbon (C2) to the β-carbon (C3) of the lysine molecule.
The catalytic process is dependent on several essential cofactors:
-
S-Adenosylmethionine (SAM): Acts as the source of the 5'-deoxyadenosyl radical.[1]
-
Pyridoxal Phosphate (PLP): Binds to the substrate and stabilizes radical intermediates.[1]
-
[4Fe-4S] Cluster: A crucial iron-sulfur cluster that facilitates the reductive cleavage of SAM to generate the 5'-deoxyadenosyl radical.[1]
-
Zinc (Zn2+): A metal ion required for the structural integrity and coordination between the enzyme's subunits.[1]
The reaction proceeds through a radical mechanism, initiated by the abstraction of a hydrogen atom from the C3 of lysine by the 5'-deoxyadenosyl radical. This generates a substrate radical that, after rearrangement and subsequent re-abstraction of a hydrogen atom from 5'-deoxyadenosine, yields this compound.[2]
Quantitative Data on Lysine 2,3-aminomutase
The kinetic parameters of Lysine 2,3-aminomutase vary depending on the source organism. This section summarizes the available quantitative data to facilitate comparison.
| Parameter | Clostridium subterminale | Escherichia coli | Methanococcus maripaludis C7 | Porphyromonas gingivalis W83 |
| kcat (turnover number) | ~1440 min⁻¹ (24 s⁻¹)[3] | 5.0 min⁻¹[4] | 14.3 s⁻¹[5] | Not determined |
| Km for L-lysine | Not explicitly found | 5 mM[6] | 19.2 mM[5] | Not determined |
| kcat/Km | Not determined | 1 mM⁻¹ min⁻¹[6] | 0.74 mM⁻¹ s⁻¹ | Not determined |
| Specific Activity | Not explicitly found | Not determined | Not determined | 30 ± 4 U/mg[7] |
| Optimal pH | ~8.0[4] | 8.0[4] | 8[5] | Not explicitly found |
| Optimal Temperature | 37°C[4] | 25°C[6] | 37°C[5] | 37°C[7] |
| Equilibrium Constant (Keq) | 8.5 at 37°C | Not determined | Not determined | Not determined |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the enzymatic conversion of L-lysine to this compound.
Recombinant Expression and Purification of Lysine 2,3-aminomutase from Clostridium subterminale in E. coli
This protocol is adapted from the procedure for expressing and purifying the kamA gene product from Clostridium subterminale SB4 in E. coli.[8]
3.1.1. Gene Cloning and Expression Vector Construction
-
Amplify the kamA gene (1,251 bp) from C. subterminale SB4 genomic DNA using PCR with appropriate primers.[8]
-
Clone the amplified kamA gene into an expression vector, such as pET21a(+), which contains a T7 promoter.[9]
-
Transform the resulting expression vector into a suitable E. coli expression strain, such as BL21(DE3).[10] Due to the high number of AGA codons for arginine in the kamA gene, which are rare in E. coli, co-expression with a vector containing the argU gene (pUBS520) is recommended to enhance translation.[8]
3.1.2. Protein Expression
-
Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotics for plasmid selection at 37°C with shaking.
-
Induce protein expression at an OD600 of 0.6-0.8 with an optimal concentration of Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1 to 1 mM).[10]
-
Continue to incubate the culture at a lower temperature (e.g., 18-20°C) for an extended period (e.g., 18-20 hours) to improve protein solubility.[10]
-
Harvest the cells by centrifugation.
3.1.3. Protein Purification
All purification steps should be performed under anaerobic conditions (e.g., in a Coy anaerobic chamber) to protect the oxygen-sensitive [4Fe-4S] cluster of the enzyme.[7]
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol, and 0.1 to 1 mM PMSF).[10]
-
Lyse the cells by sonication on ice.[10]
-
Clarify the lysate by centrifugation to remove cell debris.[10]
-
If using a His-tagged construct, load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the recombinant LAM with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
For further purification and buffer exchange, perform size-exclusion chromatography using a column like Sephacryl S200.[9]
-
Assess the purity of the enzyme by SDS-PAGE.
Lysine 2,3-aminomutase Activity Assay
This protocol is for determining the enzymatic activity of purified LAM.[8]
3.2.1. Reductive Incubation (Enzyme Activation)
-
In an anaerobic environment, incubate the purified enzyme (e.g., 1 µM) for 4 hours at 37°C in a buffer solution (e.g., 0.04 M Na EPPS buffer, pH 8.0) containing:
-
1 mM Ferric ammonium (B1175870) citrate
-
0.5 mM Pyridoxal 5'-phosphate (PLP)
-
20 µM Dihydrolipoic acid[8]
-
3.2.2. Enzyme Assay
-
Dilute the reductively incubated enzyme fivefold with the assay buffer (e.g., 0.2 M Na EPPS buffer, pH 8.0).[8]
-
Initiate the reaction by adding 25 µl of the diluted enzyme to 30 µl of a reaction mixture containing:
-
40 mM L-[U-¹⁴C]lysine (or non-labeled L-lysine for HPLC analysis)
-
18 µM S-adenosylmethionine (SAM)
-
3 mM Sodium dithionite
-
in 0.3 M Na EPPS buffer, pH 8.0.[8]
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 to 6 minutes).[8]
-
Quench the reaction by adding 30 µl of 0.2 M formic acid.[8]
HPLC Analysis of this compound
This protocol describes the separation and quantification of L-lysine and this compound using reverse-phase HPLC after derivatization.[5]
3.3.1. Sample Derivatization
-
Derivatize the amino acids in the quenched reaction mixture with phenylisothiocyanate (PITC) to allow for UV detection.
3.3.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., Purospher STAR C18, 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.05 M Phosphate buffer or 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[11][12]
-
Mobile Phase B: Acetonitrile/water/methanol mixture (e.g., 20:20:60 v/v/v) or simply methanol.[5][13]
-
Detection: UV at 214 nm or 254 nm (for PITC derivatives).[5][11]
-
Injection Volume: 20 µl.[11]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to achieve separation. For example, a gradient from 5% to 80% B over 30 minutes.[5]
-
Retention Times: Under specific conditions, PITC-L-lysine and PITC-beta-lysine can be well separated, with this compound typically eluting earlier.[5]
Visualizations
Signaling Pathway: Enzymatic Conversion and Subsequent Metabolism of this compound
The following diagram illustrates the enzymatic conversion of L-lysine to this compound and the subsequent degradation pathway as observed in Bacillus thuringiensis.[8][14]
Caption: Metabolic pathway of L-lysine conversion and this compound degradation.
Experimental Workflow for Enzymatic Conversion of L-lysine to this compound
The diagram below outlines the general experimental workflow for producing and analyzing the enzymatic conversion of L-lysine to this compound.
References
- 1. Molecular properties of lysine-2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine_2,3-aminomutase [bionity.com]
- 3. KEGG PATHWAY: map00310 [genome.jp]
- 4. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]
- 6. KEGG PATHWAY Database [genome.jp]
- 7. Enzymatic Activation of Lysine 2,3-Aminomutase from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine 2,3-Aminomutase from Clostridium subterminale SB4: Mass Spectral Characterization of Cyanogen Bromide-Treated Peptides and Cloning, Sequencing, and Expression of the Gene kamA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. KEGG_LYSINE_DEGRADATION [gsea-msigdb.org]
- 13. Enzymatic activation of lysine 2,3-aminomutase from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysine 2,3-aminomutase from Clostridium subterminale SB4: mass spectral characterization of cyanogen bromide-treated peptides and cloning, sequencing, and expression of the gene kamA in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Beta-Lysine Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core beta-lysine degradation pathway, a catabolic route for the amino acid lysine (B10760008). The guide details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for studying the pathway, and includes visualizations of the metabolic routes and experimental workflows. The degradation of L-lysine to β-lysine and its subsequent metabolism represent a significant, albeit varied, pathway in microbial metabolism. Two primary branches of this pathway have been characterized in different bacteria: the acetate-dependent pathway prominent in anaerobic bacteria and the Nε-acetyl-β-lysine pathway found in some aerobic species.
The Initial Step: Conversion of L-Lysine to L-Beta-Lysine
The gateway to the this compound degradation pathway is the isomerization of L-lysine to L-β-lysine (also known as (3S)-3,6-diaminohexanoate). This reaction is catalyzed by the enzyme Lysine 2,3-aminomutase (LAM) .
Enzymology and Reaction:
Lysine 2,3-aminomutase (EC 5.4.3.2) is a radical S-adenosylmethionine (SAM) enzyme.[1] It facilitates the transfer of the amino group from the α-carbon (C2) to the β-carbon (C3) of lysine. The reaction is reversible and involves a complex radical mechanism.[1][2] The enzyme utilizes several cofactors, including S-adenosylmethionine (SAM), pyridoxal (B1214274) phosphate (B84403) (PLP), a [4Fe-4S] cluster, and a divalent metal ion, typically Zn2+.[2] The reaction proceeds through the formation of a 5'-deoxyadenosyl radical from SAM, which then abstracts a hydrogen atom from the substrate, initiating the amino group migration.[1]
Divergent Pathways of this compound Degradation
Following the formation of β-lysine, its degradation proceeds via at least two distinct pathways in different microorganisms.
The Acetate-Dependent Pathway in Anaerobic Bacteria
This pathway is prominent in anaerobic bacteria such as Clostridium and Fusobacterium species and involves the direct deamination and subsequent cleavage of the carbon skeleton.[3][4][5]
Enzymatic Steps:
-
β-Lysine to 3,5-Diaminohexanoate: In some organisms, β-lysine is first converted to L-erythro-3,5-diaminohexanoate by β-lysine-5,6-aminomutase .[5]
-
Oxidative Deamination: 3,5-Diaminohexanoate dehydrogenase (EC 1.4.1.11) catalyzes the NAD(P)+-dependent oxidative deamination of L-erythro-3,5-diaminohexanoate to yield 3-keto-5-aminohexanoate and ammonia (B1221849).[5]
-
Thiolytic Cleavage: 3-Keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247) then catalyzes the reversible cleavage of 3-keto-5-aminohexanoate in the presence of acetyl-CoA. This reaction yields L-3-aminobutyryl-CoA and acetoacetate (B1235776) .[1][3][6] This enzyme is a key component of the lysine fermentation pathway in these organisms.[6]
-
Deamination to an Unsaturated Acyl-CoA: L-3-aminobutyryl-CoA deaminase (or ammonia-lyase) catalyzes the elimination of ammonia from L-3-aminobutyryl-CoA to form crotonyl-CoA .[5]
-
Entry into Central Metabolism: Crotonyl-CoA is then further metabolized to acetyl-CoA via the butyrate (B1204436) fermentation pathway, which can then enter the citric acid cycle.[5]
The Nε-Acetyl-β-Lysine Pathway in Aerobic Bacteria
In some aerobic bacteria, such as certain Pseudomonas species, the degradation of β-lysine proceeds through an acetylated intermediate.[7][8]
Enzymatic Steps:
-
Acetylation of β-Lysine: The pathway is initiated by the acetylation of the ε-amino group of β-lysine by β-lysine acetyltransferase to form Nε-acetyl-β-lysine .
-
Transamination: N6-acetyl-β-lysine transaminase (EC 2.6.1.65) catalyzes the transfer of the amino group from Nε-acetyl-β-lysine to an α-keto acid (e.g., α-ketoglutarate), producing 3-keto-6-acetamidohexanoate and an amino acid (e.g., glutamate).[9]
-
Thiolytic Cleavage: 3-Keto-6-acetamidohexanoate cleavage enzyme catalyzes the cleavage of 3-keto-6-acetamidohexanoate in the presence of acetyl-CoA to yield 4-acetamidobutyryl-CoA and acetoacetate .[8]
-
Deacetylation: 4-Acetamidobutyryl-CoA deacetylase (EC 3.5.1.51) hydrolyzes the acetyl group from 4-acetamidobutyryl-CoA to produce 4-aminobutyryl-CoA and acetate .[7][10]
-
Entry into Central Metabolism: 4-Aminobutyryl-CoA can then be further metabolized. For instance, it can be converted to succinate (B1194679) and enter the citric acid cycle.[8]
Quantitative Data
Quantitative data for the enzymes of the this compound degradation pathway are limited and vary between organisms. The following tables summarize the available kinetic parameters.
Table 1: Kinetic Parameters for Lysine 2,3-Aminomutase
| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| Methanococcus maripaludis C7 | L-lysine | 19.2 ± 4.9 | 14.3 ± 1.7 | [5] |
Table 2: Properties of 3-Keto-5-aminohexanoate Cleavage Enzyme from Clostridium SB4
| Parameter | Value | Reference |
| Specific Activity | 44 IU/mg of protein | [6] |
| Equilibrium Constant (Keq) | 0.68 (at 30°C and pH 7.0) | [6] |
| Molecular Weight | ~97,000 Da | [6] |
| Subunit Structure | Likely tetramer of identical subunits | [6] |
Table 3: Properties of 4-Acetamidobutyryl-CoA Deacetylase-Thiolesterase from Pseudomonas B4
| Parameter | Value | Reference |
| Molecular Weight | ~275,000 Da | [7] |
| Subunit Structure | 8 identical subunits of 36,500 Da | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.
Assay for Lysine 2,3-Aminomutase Activity
This protocol is adapted from a method used for the characterization of lysine 2,3-aminomutase from Methanococcus maripaludis C7.[5]
Principle: The conversion of L-lysine to β-lysine is monitored by separating the amino acids by high-performance liquid chromatography (HPLC) after derivatization.
Reagents:
-
Enzyme buffer: 50 mM HEPES, 500 mM KCl, 25 mM imidazole, 0.1 mM L-lysine, 10 μM PLP, 1 mM DTT, pH 8.0.
-
L-lysine stock solution (e.g., 500 mM).
-
S-adenosylmethionine (SAM) stock solution (e.g., 10 mM).
-
Sodium dithionite (B78146) solution (freshly prepared, e.g., 100 mM).
-
Quenching solution: 2 M Formic acid.
-
Derivatization reagent: Phenylisothiocyanate (PITC).
-
HPLC mobile phases: Solvent A (0.1% formic acid in water) and Solvent B (100% methanol).
Procedure:
-
Enzyme Activation: Pre-incubate the purified enzyme in the enzyme buffer under anaerobic conditions.
-
Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing:
-
Enzyme buffer
-
Lysine 2,3-aminomutase (e.g., 12.5 μM final concentration)
-
L-lysine (varied concentrations for kinetic studies, e.g., 0.5–50 mM)
-
SAM (e.g., 0.5 mM final concentration)
-
Sodium dithionite (e.g., 3.5 mM final concentration)
-
-
Initiate Reaction: Initiate the reaction by adding one of the components (e.g., L-lysine) and incubate at the optimal temperature (e.g., 37°C).
-
Time Points and Quenching: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 2 M formic acid.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Take the supernatant for derivatization.
-
Derivatization: Derivatize the amino acids in the supernatant with PITC according to standard protocols.
-
HPLC Analysis: Analyze the PITC-derivatized amino acids by reverse-phase HPLC with UV detection at 254 nm. A C18 column is typically used with a gradient of solvent A and solvent B.
-
Quantification: Quantify the amounts of L-lysine and β-lysine by comparing the peak areas to a standard curve.
Assay for 3-Keto-5-aminohexanoate Cleavage Enzyme Activity
This protocol is based on a radiochemical assay developed for the enzyme from a lysine-fermenting Clostridium.[6]
Principle: The forward reaction is measured by the formation of [14C]acetoacetate from [1-14C]acetyl-CoA. The reverse reaction is measured by the formation of [1-14C]acetyl-CoA from L-3-aminobutyryl-CoA and [3-14C]acetoacetate.
Reagents for Forward Reaction:
-
Assay buffer: e.g., 0.1 M potassium phosphate, pH 7.0.
-
3-Keto-5-aminohexanoate solution.
-
[1-14C]Acetyl-CoA solution.
-
Dithiothreitol (DTT).
-
CoCl2 solution.
Procedure for Forward Reaction:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, DTT, CoCl2, 3-keto-5-aminohexanoate, and the enzyme solution.
-
Initiate Reaction: Start the reaction by adding [1-14C]acetyl-CoA.
-
Incubation: Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Stop the reaction by adding acid (e.g., HCl).
-
Separation and Quantification: The product, [14C]acetoacetate, can be separated from the unreacted [1-14C]acetyl-CoA by methods such as thin-layer chromatography or by enzymatic conversion of acetoacetate and subsequent measurement of the product. The radioactivity of the product is then determined by liquid scintillation counting.
Assay for 4-Acetamidobutyryl-CoA Deacetylase Activity
This protocol is based on the characterization of the enzyme from Pseudomonas B4.[7]
Principle: The enzyme activity is determined by measuring the rate of CoASH release from the substrate 4-acetamidobutyryl-CoA using a colorimetric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Reagents:
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
4-Acetamidobutyryl-CoA solution.
-
DTNB solution.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the assay buffer and the enzyme solution.
-
Initiate Reaction: Start the reaction by adding the substrate, 4-acetamidobutyryl-CoA.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 412 nm due to the reaction of the released CoASH with DTNB.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the product of the DTNB reaction.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Regulation of the this compound Degradation Pathway
The regulation of the this compound degradation pathway is not as well understood as its biosynthetic counterpart. However, some regulatory mechanisms have been identified.
In Bacillus subtilis, the expression of the kamA operon, which includes the gene for lysine 2,3-aminomutase, is controlled by the sigma factor σ⁵⁴ and the transcriptional regulator KamR.[8] This suggests a regulated response to the availability of lysine and the metabolic state of the cell.
In Fusobacterium nucleatum, lysine fermentation is a key metabolic process, and the expression of the enzymes involved is likely regulated by substrate availability.[3][4] The presence of lysine in the environment can influence the expression of genes involved in its degradation.[11] Further research is needed to fully elucidate the regulatory networks governing these pathways in different organisms.
Conclusion
The this compound degradation pathway represents a fascinating and diverse area of microbial metabolism. From the initial radical-based isomerization of L-lysine to the divergent catabolic routes in anaerobic and aerobic bacteria, this pathway showcases a variety of enzymatic strategies for utilizing lysine as a carbon and energy source. This technical guide provides a foundational understanding of the core aspects of this compound degradation, offering valuable information for researchers in microbiology, enzymology, and drug development. Further investigation into the enzymology, regulation, and distribution of these pathways will undoubtedly reveal new insights into microbial physiology and may present novel targets for antimicrobial strategies.
References
- 1. BRENDA, enzyme data and metabolic information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathway of lysine degradation in Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway of lysine degradation in Fusobacterium nucleatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRENDA - Wikipedia [en.wikipedia.org]
- 7. Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N6-acetyl-beta-lysine transaminase - Wikipedia [en.wikipedia.org]
- 10. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
- 11. Factors affecting lysine degradation by ruminal fusobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of β-Lysine in the Biosynthesis of Streptothricin-Class Antibiotics: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
β-amino acids are non-proteinogenic building blocks that confer unique structural and functional properties to natural products, including enhanced stability against proteolytic degradation. Among these, β-lysine is a critical component of the streptothricin (B1209867) family of antibiotics, a class of potent antibacterial agents effective against a broad spectrum of Gram-negative and Gram-positive bacteria. The defining feature of these antibiotics is a poly-β-lysine chain of varying length, which is essential for their biological activity. This technical guide provides an in-depth exploration of the biosynthesis of β-lysine and its subsequent polymerization and incorporation into streptothricin antibiotics. We will detail the enzymatic machinery responsible for these transformations, present available quantitative data on enzyme kinetics, outline key experimental protocols for studying this pathway, and provide visual diagrams of the core biochemical processes.
Introduction: The Streptothricin Antibiotics and the Significance of β-Lysine
Streptothricins, which include compounds like nourseothricin and racemomycin, are aminoglycoside antibiotics produced by various species of Streptomyces.[1] Their structure consists of a streptolidine (B1256088) lactam core linked to a gulosamine sugar, which is in turn acylated with a poly-β-lysine chain.[1][2] This positively charged poly-β-lysine tail is the primary determinant of the antibiotic's mechanism of action, which involves binding to the bacterial ribosome and inducing miscoding, ultimately inhibiting protein synthesis. The length of this chain can vary, influencing the potency and spectrum of activity of the specific streptothricin analogue.[1]
The incorporation of a β-amino acid polymer, as opposed to a typical α-amino acid peptide, provides significant biological advantages. The altered backbone geometry makes streptothricins resistant to degradation by common proteases, enhancing their stability and bioavailability.[3] Understanding the biosynthetic pathway of this unique structural moiety is therefore of great interest for the potential bioengineering of novel, more effective antibiotic variants.
Biosynthesis of the β-Lysine Monomer: The Role of Lysine (B10760008) Aminomutases
The journey from the primary metabolite L-lysine to the specialized building block (S)-β-lysine is catalyzed by a key class of enzymes known as lysine aminomutases.
Conversion of α-Lysine to β-Lysine
The biosynthesis of the β-lysine moiety begins with the proteinogenic amino acid L-lysine (also referred to as α-lysine). The key transformation is an intramolecular rearrangement where the amino group at the α-carbon (C-2) is migrated to the β-carbon (C-3). This reaction is catalyzed by lysine-2,3-aminomutase .[4]
Studies using isotopically labeled lysine fed to Streptomyces L-1689-23, a producer of streptothricin F, have confirmed this direct conversion. The analysis of the resulting antibiotic revealed that the α-nitrogen of lysine migrates to the C-3 position, and the 3-pro-R hydrogen migrates to the C-2 position, both with inversion of configuration.[2] This indicates a highly specific enzymatic process. The high incorporation rate of labeled β-lysine further suggests it is a direct intermediate in the biosynthetic pathway.[2]
Caption: Enzymatic conversion of L-α-lysine to (S)-β-lysine.
Assembly of the Poly-β-Lysine Chain: An Iterative Nonribosomal Peptide Synthetase (NRPS) System
Once synthesized, β-lysine monomers are assembled into a polymer chain through a mechanism analogous to nonribosomal peptide synthesis (NRPS). However, instead of a large multi-domain mega-enzyme, the machinery in streptothricin biosynthesis involves discrete, stand-alone enzymes that function iteratively.[1]
Activation and Thioesterification of β-Lysine
The process is initiated by a stand-alone adenylation (A) domain-containing enzyme , exemplified by NpsA in Streptomyces noursei.[1] This enzyme specifically recognizes and activates β-lysine (but not α-lysine) using ATP to form a β-lysyl-adenylate intermediate.
The activated β-lysine is then transferred to a separate peptidyl carrier protein (PCP) , such as NpsB.[1] NpsB becomes covalently loaded with β-lysine via a thioester bond to its prosthetic phosphopantetheine arm. This thioesterification primes the β-lysine for subsequent polymerization.
Iterative Elongation
The presence of a single activating enzyme (NpsA) and a single carrier protein (NpsB) strongly suggests an iterative mechanism for chain elongation.[1] In this model, the NpsB-bound β-lysine acts as the acceptor for the next activated β-lysine monomer, with a condensation (C) domain (function likely performed by another enzyme in the cluster) catalyzing the formation of the peptide bond. This cycle repeats to extend the poly-β-lysine chain to its characteristic length. The completed chain is then transferred from the NRPS-like machinery to the gulosamine moiety of the streptothricin core.
Caption: Iterative workflow for poly-β-lysine chain synthesis.
Quantitative Data
Quantitative characterization of the enzymes in the β-lysine pathway provides crucial insights into their efficiency and substrate specificity. While comprehensive data is sparse across all streptothricin producers, studies on the Streptomyces noursei system have yielded key parameters.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source |
| NpsA | β-Lysine | 180 ± 20 | 0.8 ± 0.1 | [1] |
| ATP | 250 ± 30 | - | [1] | |
| α-Lysine | No activity detected | - | [1] |
Table 1: Kinetic Parameters for the β-Lysine Activating Enzyme NpsA from S. noursei.
Key Experimental Protocols
The elucidation of the β-lysine biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.
Protocol for Isotopic Labeling Studies
Objective: To trace the metabolic origin of the β-lysine moiety in streptothricin.
-
Precursor Synthesis: Synthesize L-lysine isotopically labeled at specific positions (e.g., [α-¹⁵N, 3-¹³C]L-lysine or stereospecifically deuterated variants).[2]
-
Culture and Feeding: Grow a culture of the streptothricin-producing Streptomyces strain (e.g., S. L-1689-23) in a suitable production medium until the onset of antibiotic synthesis.
-
Introduce Labeled Precursor: Add the synthesized labeled lysine to the culture medium at a final concentration of 1-5 mM.
-
Incubation: Continue the fermentation for an additional 48-72 hours to allow for incorporation of the label into the antibiotic.
-
Extraction and Purification: Harvest the culture broth, remove the mycelia by centrifugation, and extract the streptothricin antibiotic from the supernatant using ion-exchange chromatography.
-
Analysis: Hydrolyze the purified antibiotic to release the constituent amino acids. Analyze the intact antibiotic and its hydrolysate using Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR, ¹⁵N-NMR, ²H-NMR) and/or Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.[2]
Protocol for In Vitro β-Lysine Adenylation Assay
Objective: To measure the activity and substrate specificity of the β-lysine activating enzyme (e.g., NpsA).
-
Enzyme Purification: Clone the gene encoding the A-domain (e.g., npsA) into an expression vector (e.g., pET series) with a purification tag (e.g., His₆-tag). Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).
-
Assay Principle: The adenylation reaction can be monitored by the ATP-pyrophosphate (PPi) exchange reaction, which measures the formation of radiolabeled ATP from [³²P]PPi in a substrate-dependent manner.
-
Reaction Mixture: Prepare a reaction mixture (e.g., 100 µL total volume) containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂ (10 mM)
-
DTT (1 mM)
-
[³²P]Tetrasodium pyrophosphate (2 mM, specific activity ~500 cpm/nmol)
-
ATP (2 mM)
-
Purified NpsA enzyme (1-2 µM)
-
Substrate amino acid (β-lysine or α-lysine, varied concentrations for kinetics)
-
-
Reaction and Quenching: Initiate the reaction by adding the enzyme. Incubate at 30°C for 10-20 minutes. Stop the reaction by adding a quench solution containing activated charcoal in perchloric acid. The charcoal binds the newly formed [³²P]ATP but not the free [³²P]PPi.
-
Quantification: Pellet the charcoal by centrifugation, wash it to remove unbound pyrophosphate, and measure the radioactivity of the charcoal-bound ATP using a scintillation counter.
-
Data Analysis: Calculate the rate of ATP formation. For kinetic analysis, plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.[1]
Conclusion and Future Perspectives
The function of β-lysine in antibiotic biosynthesis is a cornerstone of the potent activity of the streptothricin family. Its formation via lysine-2,3-aminomutase and subsequent polymerization by a unique, iterative NRPS-like system represent fascinating biochemical strategies for creating structural diversity. The enzymes in this pathway, particularly the highly specific β-lysine activating A-domain, are promising targets for synthetic biology approaches. By understanding and harnessing this machinery, it may be possible to engineer the poly-β-lysine chain—altering its length or incorporating decorated monomers—to generate novel antibiotic derivatives with improved efficacy, a lower toxicity profile, and the ability to overcome existing resistance mechanisms. Further research into the crystal structures of these enzymes and the precise mechanism of chain length control will be invaluable in realizing this potential.
References
- 1. A beta-lysine adenylating enzyme and a this compound binding protein involved in poly this compound chain assembly in nourseothricin synthesis in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Stereochemistry of β-Lysine: A Technical Guide to (2S, 3S) and (2R, 3R) Enantiomers for Researchers and Drug Development Professionals
Introduction
β-Lysine, a non-proteinogenic amino acid, has garnered significant interest in various scientific disciplines, including drug development, due to its unique structural and biological properties. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers. This technical guide provides an in-depth exploration of the stereochemistry of the (2S, 3S) and (2R, 3R) enantiomers of β-lysine, offering a comparative analysis of their properties, synthesis, and biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the distinct characteristics of these stereoisomers.
Physicochemical and Biological Properties
The stereochemical configuration of β-lysine significantly influences its physical, chemical, and biological properties. A summary of these properties for the (2S, 3S) and (2R, 3R) enantiomers is presented below.
| Property | (2S, 3S)-β-Lysine | (2R, 3R)-β-Lysine |
| Molecular Weight | 146.19 g/mol | 146.19 g/mol |
| Biological Source | Product of L-lysine isomerization by lysine (B10760008) 2,3-aminomutase (LAM) from Clostridium subterminale[1][2] | Product of L-lysine isomerization by lysine 2,3-aminomutase (LAM) from Escherichia coli[1][2] |
| Biological Role | Component of certain antibiotics.[1] | Involved in the post-translational modification of elongation factor P (EF-P).[3] |
| Specific Rotation | Varies with pH and solvent | Varies with pH and solvent (opposite sign to the (2S, 3S) enantiomer) |
Stereoselective Synthesis and Characterization
The precise synthesis and characterization of stereochemically pure β-lysine enantiomers are crucial for their application in research and drug development. Both enzymatic and chemical methods have been developed for their stereoselective synthesis.
Enzymatic Synthesis
The biosynthesis of β-lysine stereoisomers is catalyzed by the enzyme lysine 2,3-aminomutase (LAM), which exhibits remarkable stereoselectivity depending on its microbial source.
-
(S)-β-Lysine Production: The LAM enzyme from Clostridium subterminale specifically catalyzes the conversion of L-α-lysine to (3S)-β-lysine.[1][2]
-
(R)-β-Lysine Production: In contrast, the LAM homolog from Escherichia coli converts L-α-lysine to (3R)-β-lysine.[1][2]
Experimental Protocol: Enzymatic Synthesis of (S)-β-Lysine
This protocol is adapted from the methodology used for the characterization of lysine 2,3-aminomutase.
Materials:
-
L-lysine
-
Lysine 2,3-aminomutase (from C. subterminale)
-
S-adenosylmethionine (SAM)
-
Sodium dithionite (B78146)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0)
-
Anaerobic chamber or glove box
Procedure:
-
Prepare a reaction mixture containing L-lysine, SAM, and sodium dithionite in the appropriate buffer under anaerobic conditions.
-
Initiate the reaction by adding a purified preparation of lysine 2,3-aminomutase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by heat inactivation or addition of a quenching agent.
-
Purify the (S)-β-lysine product using chromatographic techniques such as ion-exchange chromatography.
Chemical Synthesis
Stereoselective chemical synthesis of β-amino acids, including β-lysine, often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome.
General Strategy for Stereoselective Synthesis:
A common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, where the stereoselectivity is controlled by a chiral auxiliary or a chiral catalyst. Subsequent functional group manipulations and deprotection steps yield the desired β-lysine enantiomer.
Characterization of Stereoisomers
The differentiation and characterization of the (2S, 3S) and (2R, 3R) enantiomers of β-lysine are typically achieved using a combination of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved through two main approaches:
-
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Indirect Separation: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC Separation of β-Lysine Enantiomers
Materials:
-
Sample containing a mixture of β-lysine enantiomers
-
Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)
-
Mobile phase (e.g., a mixture of buffer and organic solvent)
-
HPLC system with a suitable detector (e.g., UV or fluorescence detector after derivatization)
Procedure:
-
Dissolve the β-lysine sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the mobile phase at a constant flow rate.
-
Detect the separated enantiomers as they elute from the column.
-
The retention times of the two enantiomers will be different, allowing for their identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their differentiation. 1H and 13C NMR are used to confirm the overall structure of the β-lysine molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of β-lysine and to confirm its elemental composition through high-resolution mass spectrometry. While standard MS cannot differentiate between stereoisomers, it is often used in conjunction with a chiral separation technique like chiral HPLC-MS.
Biological Significance and Signaling Pathways
The stereochemistry of β-lysine is critical to its biological function. The two enantiomers, (2S, 3S)-β-lysine and (2R, 3R)-β-lysine, are involved in distinct biological processes.
Role of (2R, 3R)-β-Lysine in Elongation Factor P Modification
In many bacteria, the translation elongation factor P (EF-P) is post-translationally modified with a β-lysine moiety, which is crucial for its function in ribosome rescue during the translation of polyproline-containing proteins. The enzyme PoxA specifically attaches (R)-β-lysine to a conserved lysine residue of EF-P. This modification is essential for the proper functioning of EF-P and for bacterial fitness.
Caption: Biosynthesis of (R)-β-lysine and its role in EF-P modification.
Role of β-Lysine in Methanogen Osmoprotection
In some methanogenic archaea, Nε-acetyl-β-lysine serves as a compatible solute, accumulating in the cytoplasm in response to high salt concentrations to maintain osmotic balance. The biosynthesis of this osmoprotectant involves the conversion of α-lysine to β-lysine by a lysine 2,3-aminomutase, followed by acetylation.[4]
Caption: Biosynthesis of Nε-acetyl-β-lysine for osmoprotection.
Applications in Drug Development
The unique structural features of β-amino acids, including β-lysine, make them valuable building blocks in drug design. The incorporation of β-amino acids into peptides can lead to peptidomimetics with enhanced proteolytic stability, improved pharmacokinetic properties, and novel secondary structures. The stereochemistry of the β-amino acid is a critical determinant of the resulting peptide's conformation and biological activity.
The distinct biological roles of the (2S, 3S) and (2R, 3R) enantiomers of β-lysine highlight the importance of stereochemistry in their potential therapeutic applications. For instance, targeting the bacterial-specific EF-P modification pathway with analogs of (R)-β-lysine could be a novel antibiotic strategy. Conversely, understanding the role of β-lysine in microbial metabolism and stress response can inform the development of antimicrobial agents.
Workflow for Stereoselective Drug Design with β-Lysine
Caption: Workflow for drug design incorporating β-lysine stereoisomers.
Conclusion
The stereochemistry of β-lysine is a critical factor that governs its synthesis, properties, and biological function. The (2S, 3S) and (2R, 3R) enantiomers exhibit distinct characteristics that can be exploited in various research and development applications, particularly in the design of novel therapeutics. A thorough understanding of the stereoselective synthesis, characterization, and biological roles of these enantiomers is essential for advancing their use in medicine and biotechnology. This technical guide provides a foundational resource for scientists and researchers to navigate the complexities of β-lysine stereochemistry and unlock its full potential.
References
- 1. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric free radicals and enzymatic control of stereochemistry in a radical mechanism: the case of lysine 2,3-aminomutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-lysine discrimination by lysyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-2,3-aminomutase and this compound acetyltransferase genes of methanogenic archaea are salt induced and are essential for the biosynthesis of Nepsilon-acetyl-beta-lysine and growth at high salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis of β-Lysine: An Application Note for Researchers
For researchers, scientists, and drug development professionals, the enantioselective synthesis of β-lysine presents a valuable pathway to novel therapeutics and research tools. This application note details a robust chemical protocol for the synthesis of β-lysine, focusing on the widely employed method of asymmetric nitrone cycloaddition. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate replication and adaptation in the laboratory setting.
Introduction
β-amino acids, such as β-lysine, are crucial building blocks in the development of peptidomimetics, foldamers, and other bioactive molecules. Their incorporation into peptide backbones can confer resistance to enzymatic degradation and induce unique secondary structures. The synthesis of enantiomerically pure β-lysine is therefore of significant interest. Among the various synthetic strategies, the 1,3-dipolar cycloaddition of a chiral nitrone with an alkene, followed by diastereomer separation and subsequent chemical transformations, has proven to be an effective and reliable method for obtaining optically pure (R)- and (S)-β-lysine.[1][2]
Synthesis Workflow
The overall synthetic strategy for the enantioselective synthesis of β-lysine via nitrone cycloaddition can be visualized as a multi-step process. This involves the formation of a chiral nitrone, its cycloaddition with a suitable alkene to form diastereomeric isoxazolidines, separation of these diastereomers, and finally, conversion to the target β-lysine enantiomers.
Caption: Overall workflow for the enantioselective synthesis of (R)- and (S)-β-lysine.
Experimental Protocols
The following protocols are based on established methodologies for the asymmetric synthesis of β-lysine.[1][2]
Protocol 1: Synthesis of the Chiral Nitrone
The synthesis of the chiral nitrone is a critical first step. A common approach involves the condensation of a chiral hydroxylamine with an appropriate aldehyde.
Materials:
-
Chiral hydroxylamine (e.g., N-benzyl-D-phenylglycinol)
-
Aldehyde with a protected amino group (e.g., a protected 4-aminobutanal (B194337) derivative)
-
Anhydrous solvent (e.g., dichloromethane, ethanol)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the chiral hydroxylamine in the anhydrous solvent.
-
Add the aldehyde to the solution at room temperature.
-
Stir the reaction mixture for a specified time (typically several hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude nitrone may be used directly in the next step or purified by column chromatography.
Protocol 2: 1,3-Dipolar Cycloaddition
This step involves the reaction of the chiral nitrone with an alkene to form the isoxazolidine ring system. Vinyl acetate is a commonly used dipolarophile.[1][2]
Materials:
-
Chiral nitrone from Protocol 1
-
Vinyl acetate
-
Anhydrous toluene (B28343) or other suitable solvent
Procedure:
-
Dissolve the chiral nitrone in anhydrous toluene.
-
Add a molar excess of vinyl acetate to the solution.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.
-
The resulting crude product is a mixture of four diastereomeric acetates.
Protocol 3: Separation of Diastereomers and Conversion to β-Lysine
The separation of the diastereomeric isoxazolidines is a crucial step to obtain enantiomerically pure β-lysine. This is typically achieved by column chromatography. Following separation, the individual diastereomers are converted to the final product.
Materials:
-
Mixture of diastereomeric isoxazolidine acetates from Protocol 2
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Reagents for hydrolysis (e.g., potassium carbonate in methanol)
-
Reagents for reductive cleavage of the N-O bond (e.g., catalytic hydrogenation with Raney nickel or other suitable reducing agents)
-
Acid for final deprotection and salt formation (e.g., hydrochloric acid)
Procedure:
-
Chromatographic Separation:
-
Load the crude mixture of diastereomeric acetates onto a silica gel column.
-
Elute with a suitable solvent system to separate the pairs of C-5 epimers.[1]
-
-
Conversion to Isoxazolidinone:
-
Treat each separated pair of epimers with a base (e.g., potassium carbonate in methanol) to facilitate hydrolysis of the acetate and cyclization to the corresponding diastereomerically pure isoxazolidinone.[1]
-
-
Reductive Ring Opening and Deprotection:
-
Subject the purified isoxazolidinone to reductive cleavage of the N-O bond. Catalytic hydrogenation is a common method.
-
Following the ring opening, remove any protecting groups under appropriate conditions (e.g., acid hydrolysis).
-
The final β-lysine product can be isolated as its hydrochloride salt.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the key steps in the synthesis of β-lysine, based on typical outcomes for such reactions.
Table 1: Reaction Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1. Nitrone Formation | Chiral Nitrone | Chiral Hydroxylamine | >90 |
| 2. Cycloaddition | Diastereomeric Isoxazolidine Acetates | Chiral Nitrone | 70-85 |
| 3. Diastereomer Separation & Conversion | Diastereomerically Pure Isoxazolidinone | Isoxazolidine Acetates | 30-40 (per pair) |
| 4. Ring Opening & Deprotection | (R)- or (S)-β-Lysine HCl | Isoxazolidinone | 60-75 |
Table 2: Diastereoselectivity and Enantiomeric Excess
| Product | Diastereomeric Ratio (at C-3) | Enantiomeric Excess (e.e.) of final β-Lysine |
| Diastereomeric Isoxazolidine Acetates | Ranges from 2:1 to 11:1[2] | >98% after separation and conversion |
Table 3: Spectroscopic Data for a Protected β-Lysine Derivative (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the lysine (B10760008) backbone, including characteristic multiplets for the α, β, and ε protons. Signals for the protecting groups will also be present. The chemical shifts and coupling constants will be indicative of the relative stereochemistry. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the lysine side chain and protecting groups. |
| Mass Spec (HRMS) | The exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition. |
| IR | Characteristic absorption bands for N-H, C=O (amide and/or carbamate), and C-H stretching vibrations. |
Conclusion
The enantioselective synthesis of β-lysine via nitrone cycloaddition is a well-established and versatile method. By carefully controlling the stereochemistry of the chiral nitrone and efficiently separating the resulting diastereomeric intermediates, researchers can access optically pure (R)- and (S)-β-lysine for a wide range of applications in drug discovery and materials science. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this synthetic strategy.
References
Application Notes and Protocols for the Detection and Quantification of Beta-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lysine (β-lysine) is a non-proteinogenic amino acid that plays a role in various biological processes, particularly in microbial metabolism. Unlike its proteinogenic counterpart, alpha-lysine, β-lysine is not incorporated into proteins during ribosomal translation. However, its presence and concentration are of significant interest in metabolic studies, drug development, and biotechnology. Accurate and reliable methods for the detection and quantification of β-lysine are crucial for advancing research in these fields. This document provides detailed application notes and protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an Enzymatic Assay.
Methods for Detection and Quantification
A variety of methods can be employed for the analysis of β-lysine in biological samples. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC with pre-column derivatization is a robust and widely used technique for amino acid analysis. Derivatization is necessary because β-lysine, like other primary amines, lacks a strong chromophore, making it difficult to detect using UV-Vis detectors. Dabsyl chloride is a common derivatizing agent that reacts with the amino groups of β-lysine, yielding a colored derivative that can be detected in the visible range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of β-lysine without the need for derivatization. This method is particularly suitable for complex biological matrices and for analyzing low concentrations of the analyte. The high specificity of tandem mass spectrometry minimizes interferences from other components in the sample.
Enzymatic Assay
Enzymatic assays provide a functional approach to quantify β-lysine. These assays are based on the specific conversion of β-lysine by an enzyme, and the resulting product is measured. For β-lysine, an assay can be designed based on the reverse reaction of lysine (B10760008) 2,3-aminomutase, which converts L-β-lysine to L-lysine. The produced L-lysine can then be quantified using a coupled enzymatic reaction.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the described methods. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC with Dabsyl Chloride Derivatization | LC-MS/MS (Underivatized) | Enzymatic Assay |
| Limit of Detection (LOD) | ~10 pmol | ~1 pmol | ~1 nmol |
| Limit of Quantification (LOQ) | ~50 pmol | ~5 pmol | ~5 nmol |
| Linear Range | 0.1 - 100 µM | 0.01 - 50 µM | 1 - 200 µM |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Sample Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Protocol 1: HPLC with Pre-column Dabsyl Chloride Derivatization
This protocol describes the quantification of β-lysine in a liquid sample using HPLC after derivatization with dabsyl chloride.
Materials:
-
β-lysine standard
-
Dabsyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.1)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sample (e.g., bacterial cell lysate, fermentation broth)
Sample Preparation:
-
If the sample contains proteins, precipitate them by adding an equal volume of ice-cold acetone.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried sample in 100 µL of sodium bicarbonate buffer.
Derivatization Procedure:
-
To 50 µL of the prepared sample or standard, add 100 µL of the dabsyl chloride solution.
-
Vortex the mixture and incubate at 70°C for 15 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Sodium acetate buffer (pH 4.1)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80-20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV-Vis detector at 436 nm
Quantification: Create a standard curve by derivatizing and analyzing known concentrations of β-lysine standards. The concentration of β-lysine in the sample can be determined by comparing its peak area to the standard curve.
Protocol 2: LC-MS/MS Analysis of Underivatized this compound
This protocol provides a method for the direct quantification of β-lysine in biological fluids using LC-MS/MS.
Materials:
-
β-lysine standard
-
Internal standard (e.g., ¹³C₆,¹⁵N₂-β-lysine)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Methanol
-
Sample (e.g., plasma, urine)
Sample Preparation:
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).
LC-MS/MS Conditions:
-
LC System:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95-50% B (linear gradient)
-
5-6 min: 50% B
-
6-6.1 min: 50-95% B (linear gradient)
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
β-lysine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a β-lysine standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and other MS parameters: Optimize by infusing a standard solution.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of β-lysine in the samples is then calculated from this curve.
Protocol 3: Enzymatic Assay for this compound Quantification
This protocol is based on the conversion of L-β-lysine to L-lysine by lysine 2,3-aminomutase, followed by the quantification of L-lysine using a commercially available L-lysine assay kit (which typically involves L-lysine oxidase).
Materials:
-
Purified lysine 2,3-aminomutase
-
S-adenosylmethionine (SAM)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
L-lysine standard
-
Commercial L-lysine quantification kit (e.g., based on L-lysine oxidase)
-
Sample containing β-lysine
Enzymatic Conversion of β-lysine to L-lysine:
-
Prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.5)
-
1 mM DTT
-
0.5 mM SAM
-
Sufficient amount of lysine 2,3-aminomutase (to be optimized)
-
Sample containing β-lysine
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution as recommended by the L-lysine assay kit.
Quantification of L-lysine:
-
Follow the instructions of the commercial L-lysine quantification kit to measure the amount of L-lysine produced in the enzymatic reaction. This typically involves a colorimetric or fluorometric measurement.
-
Prepare a standard curve using known concentrations of L-lysine.
-
Determine the concentration of L-lysine in the reaction mixture by comparing the signal to the standard curve. This corresponds to the initial concentration of β-lysine in the sample.
Control Reactions:
-
A reaction without the lysine 2,3-aminomutase enzyme should be performed to account for any endogenous L-lysine in the sample.
-
A reaction without the sample should be performed as a negative control.
Visualizations
Bacterial Lysine Degradation Pathway via this compound
In some bacteria, L-lysine is catabolized through a pathway that involves L-β-lysine as an intermediate. This pathway is initiated by the enzyme lysine 2,3-aminomutase.
Caption: Bacterial catabolic pathway of L-lysine via L-beta-lysine.
Experimental Workflow for HPLC with Dabsyl Chloride Derivatization
The following diagram illustrates the workflow for the quantification of β-lysine using HPLC with pre-column dabsyl chloride derivatization.
Caption: Workflow for β-lysine analysis by HPLC with dabsyl derivatization.
Logical Relationship of LC-MS/MS Analysis
This diagram shows the logical steps involved in the LC-MS/MS analysis of underivatized β-lysine.
Caption: Logical steps in the LC-MS/MS detection of this compound.
Application Notes and Protocols for the Use of β-Lysine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of β-Lysine in Peptide Therapeutics
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. β-amino acids, in particular, offer significant advantages due to their unique structural features. This document provides detailed application notes and protocols for the use of β-lysine in solid-phase peptide synthesis (SPPS).
β-lysine, with an additional carbon atom in its backbone compared to its α-counterpart, introduces a higher degree of conformational rigidity and, crucially, confers resistance to enzymatic degradation by proteases. This increased stability can significantly prolong the in vivo half-life of peptide-based drugs. Furthermore, the ε-amino group of the β-lysine side chain remains available for a wide range of post-synthetic modifications, allowing for the attachment of labels, cross-linkers, or other functional moieties.
These notes will guide researchers through the intricacies of incorporating β-lysine into their peptide of interest, from the selection of appropriate protecting groups to detailed synthesis protocols and considerations for post-synthetic modifications.
Protecting Group Strategies for β-Lysine in Fmoc-SPPS
The successful incorporation of β-lysine into a growing peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) hinges on the selection of an appropriate orthogonal protecting group for its ε-amino (Nε) group. This protection must remain stable throughout the iterative cycles of Nα-Fmoc deprotection (typically with piperidine) and subsequent amino acid couplings, yet be readily removable at the desired stage for either final deprotection or selective modification.
The most commonly employed protecting group for the Nε-amino group of β-lysine is the tert-butyloxycarbonyl (Boc) group . This strategy is outlined below, along with other alternatives for more complex synthetic routes.
Table 1: Protecting Groups for the ε-Amino Group of β-Lysine in Fmoc-SPPS
| Protecting Group | Chemical Structure | Deprotection Conditions | Key Features & Applications |
| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., Trifluoroacetic acid - TFA) | Standard choice for routine synthesis. Stable to the basic conditions of Fmoc deprotection. Cleaved simultaneously with other t-butyl-based side-chain protecting groups and cleavage from the resin.[1] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | See chemical literature | 2% Hydrazine (B178648) in DMF | Orthogonal to both Fmoc and t-butyl protecting groups. Allows for selective deprotection of the β-lysine side chain on-resin for subsequent modification (e.g., labeling, cyclization).[1] |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-CH₃) | Dilute TFA (e.g., 1-5% in DCM) | Offers an alternative orthogonal protection strategy. Cleavage is milder than for Boc, but care must be taken to avoid premature deprotection during synthesis. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See chemical literature | 2% Hydrazine in DMF | A more sterically hindered version of Dde, offering greater stability and reduced risk of migration during synthesis. |
| Aloc (Allyloxycarbonyl) | -(C=O)O-CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid- and base-labile protecting groups, providing an additional layer of selectivity for complex syntheses. |
Experimental Protocols
General Workflow for Fmoc-SPPS
The following diagram illustrates the general workflow for the incorporation of a β-lysine residue during Fmoc-based solid-phase peptide synthesis.
Protocol for Incorporation of Fmoc-β-Lysine(Boc)-OH
This protocol outlines the manual coupling of Fmoc-β-Lysine(Boc)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-β-Lysine(Boc)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or OxymaPure)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation:
-
If starting a new synthesis, swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
-
Perform Nα-Fmoc deprotection of the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fluorenyl adduct.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-β-Lysine(Boc)-OH (3-5 equivalents relative to the resin loading) and an equivalent amount of coupling additive (e.g., HOBt or OxymaPure) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents) to the amino acid solution.
-
Add the base (e.g., DIPEA or 2,4,6-collidine; 6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential steric hindrance of β-amino acids, a longer coupling time compared to standard α-amino acids is recommended.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test on a small sample of resin beads). A negative result (no color change) indicates a complete reaction.
-
If the coupling is incomplete after 4 hours, a second coupling can be performed.
-
-
Washing:
-
After a complete coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the deprotection of the Nα-Fmoc group of the newly added β-lysine to continue the elongation of the peptide chain.
-
Cleavage and Deprotection
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data and Considerations
Coupling Efficiency
The coupling of β-amino acids can be more challenging than their α-analogs due to steric hindrance. While specific quantitative data for the coupling efficiency of Fmoc-β-Lysine(Boc)-OH is not extensively reported in comparative studies, general strategies for improving the yield of difficult couplings are applicable.
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Key Characteristics |
| HATU | HOAt | DIPEA / Collidine | Generally considered one of the most efficient coupling reagents, especially for hindered couplings.[2] It is known to have a lower risk of racemization. |
| HBTU | HOBt | DIPEA | A widely used and effective coupling reagent, though slightly less reactive than HATU for very difficult couplings.[2] |
| DIC | OxymaPure / HOBt | (None required for activation) | A cost-effective carbodiimide-based coupling reagent. The use of OxymaPure as an additive is recommended to suppress racemization.[3] |
| PyBOP | HOBt | DIPEA | A phosphonium-based reagent that is also effective for hindered couplings, though may be more prone to side reactions than aminium-based reagents.[2] |
Note: For particularly difficult sequences, double coupling, increasing the equivalents of reagents, or performing the coupling at a slightly elevated temperature (e.g., 30-40°C) may be necessary to drive the reaction to completion. Microwave-assisted SPPS can also significantly enhance coupling efficiency and reduce reaction times.
Impact of β-Lysine on Peptide Structure and Function
The introduction of a β-lysine residue can have a profound impact on the structural and functional properties of a peptide.
-
Secondary Structure: β-amino acids are known to induce stable secondary structures, such as helices and turns, even in short peptide sequences. The specific conformational preference will depend on the substitution pattern of the β-amino acid and the surrounding sequence.
-
Proteolytic Stability: Peptides containing β-amino acids exhibit significantly enhanced resistance to degradation by proteases.[4] This is a key advantage for the development of peptide therapeutics with improved in vivo stability.
-
Bioactivity: The alteration in backbone conformation and increased stability can lead to changes in biological activity. Structure-activity relationship (SAR) studies are crucial to understand the impact of β-lysine incorporation on the desired therapeutic effect. For example, in antimicrobial peptides, the introduction of non-natural amino acids can modulate the peptide's amphipathicity and interaction with bacterial membranes, potentially leading to increased potency and selectivity.[5][6][7][8]
Post-Synthetic Modification of the β-Lysine Side Chain
The ε-amino group of the β-lysine side chain provides a versatile handle for post-synthetic modifications. When an orthogonal protecting group like Dde is used, the side chain can be selectively deprotected on-resin for further functionalization.
Workflow for On-Resin Side Chain Modification
Protocol for On-Resin Biotinylation of a β-Lysine Residue
This protocol assumes the peptide has been synthesized using Fmoc-β-Lysine(Dde)-OH.
Materials:
-
Peptide-resin containing a Dde-protected β-lysine residue
-
2% Hydrazine in DMF
-
Biotin
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA)
-
DMF, DMSO
Procedure:
-
Dde Deprotection: Treat the peptide-resin with 2% hydrazine in DMF (2 x 10 minutes) to remove the Dde group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Biotinylation:
-
Dissolve biotin (5-10 equivalents) in a minimal amount of DMF:DMSO (1:1).
-
Activate the biotin with a suitable coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA).
-
Add the activated biotin solution to the resin and agitate overnight at room temperature.
-
-
Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol as described in section 3.3.
Applications and Future Perspectives
The use of β-lysine in peptide synthesis opens up new avenues for the design of novel therapeutics with enhanced stability and tailored functionalities. Key application areas include:
-
Antimicrobial Peptides: Improving resistance to bacterial proteases and modulating membrane interactions.
-
Enzyme Inhibitors: Designing more stable inhibitors that can withstand the enzymatic environment.
-
Cell-Penetrating Peptides: Enhancing stability for improved delivery of cargo molecules.
-
Peptide-Based Vaccines and Diagnostics: Creating more robust antigens and probes.
The continued development of new protecting group strategies and more efficient coupling methods will further facilitate the routine incorporation of β-lysine and other non-natural amino acids into peptides, expanding the toolbox for medicinal chemists and drug developers.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of antibacterial acyl-lysine oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties and structure-activity studies of cyclic beta-hairpin peptidomimetics based on the cationic antimicrobial peptide protegrin I - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Beta-Lysine in Drug Discovery: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the emerging role of beta-lysine in drug discovery. This compound, a non-proteinogenic amino acid, and its derivatives are gaining attention as versatile scaffolds for developing novel therapeutics, particularly in the areas of antimicrobial and anticancer agents. Its unique structural properties offer advantages in creating peptidomimetics with enhanced stability and biological activity.
Application Notes
This compound serves as a valuable building block in medicinal chemistry due to several key features. Its beta-amino acid structure imparts resistance to proteolytic degradation, a common challenge with peptide-based drugs. The presence of two amino groups allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles.
Antimicrobial Drug Discovery
This compound and its polymers, such as epsilon-poly-L-lysine (ε-PL), have demonstrated broad-spectrum antimicrobial activity.[1][2][3] The cationic nature of these molecules at physiological pH facilitates their interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This mechanism of action is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
Key applications in antimicrobial research include:
-
Development of novel antibiotics against multidrug-resistant bacteria.[2]
-
Use as food preservatives to inhibit the growth of spoilage and pathogenic microorganisms.[1]
-
Incorporation into medical device coatings to prevent biofilm formation.
Anticancer Drug Discovery
The incorporation of this compound into peptides has been explored as a strategy to enhance their anticancer properties. Lysine-rich peptides can selectively target and disrupt the membranes of cancer cells, which often have a higher negative surface charge compared to healthy cells. Furthermore, this compound can be used to synthesize inhibitors of specific enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1).[4]
Key applications in oncology research include:
-
Design of novel anticancer peptides with improved stability and tumor-targeting capabilities.
-
Development of small molecule inhibitors targeting lysine-binding proteins involved in oncogenic signaling pathways.[[“]]
-
Use in proteolysis-targeting chimeras (PROTACs) to induce the degradation of cancer-related proteins.[[“]]
Peptidomimetics and Drug Delivery
This compound is a key component in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic properties.[6] The beta-amino acid backbone enhances stability, while the side chains can be modified to optimize binding affinity and selectivity for a specific biological target. Additionally, lysine-based polymers are being investigated as carriers for drug and gene delivery, leveraging their biocompatibility and ability to condense and protect therapeutic cargo.
Quantitative Data
The following tables summarize the antimicrobial and anticancer activities of lysine-based compounds. While data specifically for a wide range of this compound derivatives is emerging, the provided data for epsilon-poly-L-lysine and other lysine-containing peptides serve as a valuable reference.
Table 1: Minimum Inhibitory Concentration (MIC) of Epsilon-Poly-L-lysine (ε-PL) against Various Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | O157:H7 | 2 - 4 | [7] |
| Pseudomonas aeruginosa | Clinical Isolates | 8 - 64 | [2] |
| Klebsiella pneumoniae | Clinical Isolates | 16 - 32 | [2] |
| Salmonella Enteritidis | KCCM 12021 | 1000 | [1] |
| Listeria monocytogenes | H7962 serotype 4 | 31 | [1] |
| Staphylococcus aureus | ATCC 25923 | 62 - 125 | [8] |
| Enterococcus faecalis | ATCC 29212 | 125 - 500 | [8] |
| Xanthomonas citri | - | 80 | [3] |
| Ralstonia solanacearum | - | 600 | [3] |
Table 2: IC50 Values of Lysine-Based Peptides against Cancer Cell Lines
| Peptide/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cyclic Peptide 9 (LSD1 inhibitor) | - | - | 2.1 | [4] |
| Cyclic Peptide 11 (LSD1 inhibitor) | - | - | 0.136 | [4] |
| Cyclic Peptide 16 (LSD1 inhibitor) | - | - | 0.107 | [4] |
| Brevinin-2DYd | A549 | Lung Cancer | 2.975 | [9] |
| Ranatuerin-2Lb | A549 | Lung Cancer | 15.32 | [9] |
| Peptide 1 | HCT116 | Colon Cancer | 22.4 | [10] |
| Peptide 2 | HCT116 | Colon Cancer | 0.34 | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound. b. Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the general steps for synthesizing a peptide containing a this compound residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-β-Lys(Boc)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: a. Deprotect the Fmoc group from the resin using 20% piperidine in DMF. b. Wash the resin thoroughly with DMF and DCM. c. Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. d. Wash the resin to remove excess reagents.
-
Peptide Chain Elongation: a. Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-β-Lys(Boc)-OH, in the desired sequence.
-
Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from this compound).
-
Peptide Precipitation and Purification: a. Precipitate the cleaved peptide in cold diethyl ether. b. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. c. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Antimicrobial and Antibiofilm Effect of ε-Polylysine against Salmonella Enteritidis, Listeria monocytogenes, and Escherichia coli in Tryptic Soy Broth and Chicken Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial, antioxidant, and antitumor activity of epsilon-poly-L-lysine and citral, alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of epsilon-poly-l-lysine produced by Stenotrophomonas maltophilia HS4 and Paenibacillus polymyxa HS5, alone and in combination with bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Beta-Lysine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lysine, a non-proteinogenic amino acid, serves as a crucial substrate in various enzymatic pathways, particularly in microbial metabolism. Its unique structure, with the amino group at the beta-position, distinguishes it from the common alpha-lysine found in proteins. This structural difference makes this compound a specific substrate for a unique set of enzymes, offering opportunities for targeted enzymatic assays in basic research and drug development. These assays are instrumental in characterizing enzyme function, screening for inhibitors, and understanding metabolic fluxes. This document provides detailed application notes and protocols for enzymatic assays using this compound and its derivatives as substrates.
Metabolic Significance of this compound
This compound is an intermediate in the lysine (B10760008) fermentation pathway in certain anaerobic bacteria, such as Clostridium species. In this pathway, L-alpha-lysine is first isomerized to L-beta-lysine by the enzyme lysine-2,3-aminomutase. This compound is then further metabolized through a series of enzymatic reactions.
In another context, methanogenic archaea synthesize Nε-acetyl-β-lysine from this compound as a compatible solute to protect themselves against osmotic stress.[1][2] This pathway highlights a different metabolic fate for this compound, involving its acetylation. The enzymes in these pathways are potential targets for antimicrobial drug development.
Key Enzymes Utilizing this compound as a Substrate
Several enzymes have been identified that specifically recognize and process this compound or its downstream metabolites. These enzymes are the focus of the enzymatic assays detailed in this document.
-
This compound 5,6-Aminomutase: This enzyme catalyzes the conversion of L-beta-lysine (specifically (3S)-3,6-diaminohexanoate) to (3S,5S)-3,5-diaminohexanoate in the lysine fermentation pathway.[3][4]
-
3,5-Diaminohexanoate (B231605) Dehydrogenase: This enzyme acts on the product of the this compound 5,6-aminomutase reaction, catalyzing the oxidative deamination of (3S,5S)-3,5-diaminohexanoate to 3-keto-5-aminohexanoate, using NAD(P)+ as a cofactor.[5][6]
-
This compound Acetyltransferase: Found in methanogenic archaea, this enzyme transfers an acetyl group from acetyl-CoA to the ε-amino group of this compound to form Nε-acetyl-β-lysine.[1][5][7]
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for enzymes that utilize this compound or its derivatives as substrates. This data is essential for designing and interpreting enzymatic assays.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source Organism | Reference |
| Lysine 5,6-Aminomutase | L-beta-Lysine | - | - | Clostridium sticklandii | [8] |
| 3,5-Diaminohexanoate Dehydrogenase | (3S,5S)-3,5-Diaminohexanoate | - | - | Clostridium sticklandii | [9] |
| This compound Acetyltransferase | This compound | - | - | Methanosarcina mazei | [5] |
Note: Specific kinetic data for this compound as a substrate for these enzymes is not extensively reported in the literature. The table will be updated as more data becomes available.
Signaling Pathway and Experimental Workflow
The synthesis of Nε-acetyl-β-lysine in archaea is a response to osmotic stress, representing a simple signaling pathway. An increase in external salt concentration triggers the expression of the ablA and ablB genes, which encode lysine-2,3-aminomutase and this compound acetyltransferase, respectively, leading to the accumulation of Nε-acetyl-β-lysine.[5]
Caption: Osmotic stress response pathway in methanogenic archaea.
A general experimental workflow for studying an enzyme that uses this compound as a substrate is depicted below. This workflow can be adapted for specific assays.
Caption: General experimental workflow for enzymatic assays.
Experimental Protocols
Protocol 1: Assay for 3,5-Diaminohexanoate Dehydrogenase
This assay measures the activity of 3,5-diaminohexanoate dehydrogenase by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified 3,5-diaminohexanoate dehydrogenase or cell-free extract
-
(3S,5S)-3,5-Diaminohexanoate (Substrate)
-
NADP+
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well or cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
1 mM NADP+
-
Enzyme solution (e.g., 10-50 µg of purified enzyme or an appropriate amount of cell-free extract)
-
-
Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.
-
Initiate the reaction: Start the reaction by adding the substrate, (3S,5S)-3,5-diaminohexanoate, to a final concentration of 10 mM.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the rate of NADPH formation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Assay for this compound Acetyltransferase
This assay measures the activity of this compound acetyltransferase by quantifying the product, Nε-acetyl-β-lysine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified this compound acetyltransferase or cell-free extract
-
L-Beta-lysine (Substrate)
-
Acetyl-CoA
-
HEPES buffer (50 mM, pH 7.5)
-
HPLC system with a C18 reverse-phase column
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA) for pre-column derivatization
-
Nε-acetyl-β-lysine standard
Procedure:
-
Set up the enzymatic reaction: In a microcentrifuge tube, combine:
-
50 mM HEPES buffer, pH 7.5
-
5 mM L-Beta-lysine
-
1 mM Acetyl-CoA
-
Enzyme solution
-
-
Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) and centrifuging to pellet the precipitated protein.
-
Derivatize the product: Take an aliquot of the supernatant and derivatize the amino groups with OPA according to standard protocols.
-
HPLC analysis: Inject the derivatized sample onto the HPLC system. Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) and a buffer) to separate the derivatized Nε-acetyl-β-lysine from other components.
-
Quantify the product: Detect the derivatized product using a fluorescence detector. Quantify the amount of Nε-acetyl-β-lysine formed by comparing its peak area to a standard curve generated with known concentrations of Nε-acetyl-β-lysine.
Inhibitors
The identification of specific inhibitors for enzymes in the this compound metabolic pathways is an active area of research. Compounds that mimic the structure of this compound or its transition state during the enzymatic reaction are potential candidates for inhibitors. For example, 4-oxalysine has been shown to be an alternative substrate and a mechanism-based inactivator of lysine 5,6-aminomutase.[8] Researchers can adapt the provided assay protocols for high-throughput screening of compound libraries to identify novel inhibitors.
Conclusion
The enzymatic assays described in these application notes provide robust methods for studying enzymes that utilize this compound as a substrate. These protocols can be adapted for various research applications, including enzyme characterization, inhibitor screening, and metabolic studies. The continued investigation of this compound metabolism will undoubtedly uncover new enzymatic functions and potential targets for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N epsilon-acetyl-beta-lysine: an osmolyte synthesized by methanogenic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 5,6-aminomutase - Wikipedia [en.wikipedia.org]
- 5. Lysine-2,3-aminomutase and this compound acetyltransferase genes of methanogenic archaea are salt induced and are essential for the biosynthesis of Nepsilon-acetyl-beta-lysine and growth at high salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial abl-like genes: production of the archaeal osmolyte N(ε)-acetyl-β-lysine by homologous overexpression of the yodP-kamA genes in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and biochemical analysis of the mechanism of action of lysine 5,6-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and properties of L-erythro-3,5-diaminohexanoate dehydrogenase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Beta-Lysine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering protein function, structure, and therapeutics. Beta-lysine, a structural isomer of the canonical amino acid L-lysine, presents unique opportunities for introducing novel chemical functionalities and conformational constraints into proteins. Its incorporation can enhance proteolytic stability, modulate protein-protein interactions, and serve as a handle for bio-orthogonal chemistry. These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into target proteins, primarily through the use of engineered aminoacyl-tRNA synthetases and cell-free protein synthesis systems.
Core Concepts
The central challenge in incorporating this compound lies in overcoming the substrate specificity of the cellular translational machinery. This is typically achieved by employing an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair functions independently of the host cell's endogenous aaRSs and tRNAs, enabling the site-specific insertion of the ncAA in response to a unique codon, most commonly a nonsense (stop) codon like the amber codon (UAG).
Key Methodologies
The primary method for the efficient and versatile incorporation of this compound is through Cell-Free Protein Synthesis (CFPS) . CFPS systems offer several advantages over in vivo expression:
-
Open System: Direct access to the reaction environment allows for the easy addition of ncAAs, engineered aaRSs, and tRNAs without concerns about cell permeability.
-
Reduced Toxicity: High concentrations of ncAAs or engineered components that might be toxic to living cells can be tolerated.
-
High Throughput: CFPS allows for rapid protein expression and screening of different conditions and mutants.
A critical component for this compound incorporation is an engineered Lysyl-tRNA synthetase (LysRS) . Wild-type LysRS is highly specific for α-lysine. However, through site-directed mutagenesis of the active site, LysRS can be evolved to recognize and aminoacylate its cognate tRNA with this compound.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficiency of non-canonical amino acid incorporation, which can be considered as a proxy for the expected efficiency of this compound incorporation using an optimized system. Direct quantitative data for this compound incorporation is still emerging in the literature.
| Parameter | Reported Value | Protein System | Method | Reference (as proxy) |
| Incorporation Efficiency | >95% | Superfolder Green Fluorescent Protein (sfGFP) | CFPS with amber suppression | [4] |
| Protein Yield (ncAA-containing) | ~6 mg per liter of cell culture | Ubiquitin (UB) | In vivo expression with engineered aaRS | [5] |
| Enzyme Kinetics (Engineered LysRS for β-lysine) | A233S LysRS variant showed improved recognition of β-lysine compared to wild-type. | In vitro aminoacylation assay | ATP-PPi exchange assay | [3] |
Experimental Protocols
Protocol 1: Engineering of a Lysyl-tRNA Synthetase (LysRS) for this compound Recognition
This protocol is adapted from methodologies used to alter aaRS specificity.[1][2][3]
1. Materials:
- Plasmid encoding wild-type LysRS (e.g., from Bacillus cereus)
- Site-directed mutagenesis kit
- Primers for desired mutations (e.g., to create an A233S variant)
- Competent E. coli cells for plasmid propagation and protein expression
- LB medium and appropriate antibiotics
- IPTG for protein expression induction
- Ni-NTA affinity chromatography resin for protein purification
- ATP, this compound, and cognate tRNA for activity assays
2. Procedure:
- Site-Directed Mutagenesis:
- Design primers containing the desired mutation (e.g., A233S).
- Perform PCR-based site-directed mutagenesis on the wild-type LysRS plasmid according to the kit manufacturer's instructions.
- Transform the mutated plasmid into competent E. coli cells and select for colonies.
- Verify the mutation by DNA sequencing.
- Protein Expression and Purification:
- Transform the plasmid encoding the engineered LysRS into an expression strain of E. coli (e.g., BL21(DE3)).
- Grow a culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
- Harvest the cells by centrifugation and lyse them.
- Purify the His-tagged engineered LysRS using Ni-NTA affinity chromatography.
- Activity Assay (ATP-PPi Exchange):
- Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, NaF, ATP, DTT, [32P]PPi, the purified engineered LysRS, and this compound.
- Incubate the reaction and take time points.
- Quench the reaction and measure the formation of [32P]-ATP using scintillation counting. An increased signal compared to wild-type LysRS with this compound indicates successful engineering.
Protocol 2: Cell-Free Protein Synthesis (CFPS) for this compound Incorporation
This protocol is a generalized procedure based on established CFPS methods for ncAA incorporation.[6][7][8]
1. Materials:
- E. coli S30 cell extract (commercially available or prepared in-house)
- Plasmid DNA encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site.
- Purified engineered LysRS for this compound.
- Purified cognate tRNA (with a CUA anticodon).
- This compound solution.
- CFPS reaction mix (containing buffers, salts, amino acids (except lysine), energy sources like ATP and GTP).
- Incubator and materials for protein analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
2. Procedure:
- Preparation of the CFPS Reaction:
- On ice, combine the S30 extract, CFPS reaction mix, plasmid DNA, engineered LysRS, cognate tRNA, and this compound.
- The final concentration of this compound should be optimized (typically in the mM range).
- Protein Synthesis:
- Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for several hours (2-6 hours is typical).
- Analysis of Protein Expression and Incorporation:
- Analyze the reaction products by SDS-PAGE. A band corresponding to the full-length protein should be visible.
- Confirm the incorporation of this compound by Western blot (if a tag is present) and, more definitively, by mass spectrometry. The mass of the protein will be shifted according to the mass of this compound.
Visualizations
Experimental Workflow for this compound Incorporation
Caption: Workflow for site-specific incorporation of this compound using CFPS.
Signaling Pathways Potentially Modulated by this compound Incorporation
The incorporation of this compound can influence signaling pathways that are regulated by lysine (B10760008) post-translational modifications (PTMs). For instance, pathways like TGFβ and Wnt are known to be regulated by ubiquitination of lysine residues.[9] Introducing this compound at these sites could potentially alter these modifications and subsequent signaling events.
References
- 1. Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Exploits a Dynamic Multi-aminoacyl-tRNA Synthetase Complex To Enhance Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DOT Language [gensoft.pasteur.fr]
- 4. This compound discrimination by lysyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 7. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PyQuant: A Versatile Framework for Analysis of Quantitative Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "this compound Discrimination by Lysyl-tRNA Synthetase" by Marla S. Gilreath, Hervé Roy et al. [digitalcommons.chapman.edu]
Application Notes and Protocols for the Experimental Use of Lysine and its Polymers in Cell Culture
These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for the experimental use of L-lysine and its polymers, poly-L-lysine (PLL) and poly-D-lysine (PDL), in cell culture.
Part 1: L-Lysine as a Cell Culture Supplement
Application Note: L-Lysine in Promoting Cell Proliferation and Protein Synthesis
L-lysine is an essential amino acid crucial for protein synthesis and various cellular functions.[1][2] In cell culture, supplementation with L-lysine can significantly impact cell proliferation and specific protein production. For instance, studies in bovine primary mammary epithelial cells (BMECs) have demonstrated that L-lysine promotes cell proliferation and β-casein synthesis.[3] The mechanism of action involves the activation of specific signaling pathways, making L-lysine a key component to consider for optimizing cell growth and function in certain culture systems.[3] It has been proposed that L-lysine can act as a cell surface bridge, enhancing the interaction between angiogenic factors and their receptors, thereby promoting biological responses.[4]
Mechanism of Action: In BMECs, L-lysine has been shown to promote cell proliferation and β-casein synthesis through the SLC6A14-ERK-CDK1-mTOR signaling pathway.[3] L-lysine uptake via the SLC6A14 transporter activates the ERK signaling pathway, which in turn promotes the expression of CDK1.[3] CDK1 then stimulates cell proliferation and β-casein synthesis through the mTOR signaling pathway.[3]
Quantitative Data Summary
| Cell Type | L-Lysine Concentration | Observed Effects | Reference |
| Bovine Primary Mammary Epithelial Cells (BMECs) | 0.7 mM | Significantly promoted cell proliferation and the synthesis of β-casein.[3] | [3] |
Experimental Protocol: Investigating the Effect of L-Lysine on Cell Proliferation
This protocol outlines a general procedure to assess the impact of L-lysine supplementation on the proliferation of adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
L-lysine solution (sterile, stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
96-well tissue culture plates
-
MTT or other proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
L-Lysine Treatment:
-
Prepare a range of L-lysine concentrations by diluting the stock solution in a serum-free or complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of L-lysine. Include a control group with no added L-lysine.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Proliferation Assay (MTT Assay Example):
-
At each time point, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for 2-4 hours in the dark at room temperature.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell proliferation relative to the control.
-
Plot the results to determine the optimal concentration of L-lysine for cell proliferation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: L-Lysine signaling pathway in bovine mammary epithelial cells.[3]
Caption: Workflow for assessing L-lysine's effect on cell proliferation.
Part 2: Poly-D-Lysine and Poly-L-Lysine as Cell Culture Coating Agents
Application Note: Enhancing Cell Adhesion with Poly-Lysine Coatings
Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL) are synthetic polymers widely used to coat culture surfaces to promote cell attachment.[5] These positively charged polymers enhance the electrostatic interaction between the negatively charged cell membrane and the culture substrate.[6][7] This is particularly beneficial for fastidious cells like primary neurons, and for improving cell adhesion in low-serum or serum-free conditions.[5][8][9]
Choosing Between PDL and PLL:
-
Poly-L-Lysine (PLL): The naturally occurring enantiomer.
-
Poly-D-Lysine (PDL): A synthetic enantiomer that is resistant to degradation by cellular proteases.[5] PDL is often preferred for long-term cultures or with cells that secrete high levels of proteases.[5]
Mechanism of Action: Poly-lysine adsorbed to the culture surface increases the number of positively charged sites available for cell binding, thereby facilitating stronger cell adhesion.[6]
Quantitative Data Summary
While specific quantitative data on attachment efficiency can be cell-type dependent, the general outcomes are summarized below.
| Parameter | Uncoated Surface | Poly-Lysine Coated Surface | Reference |
| Cell Attachment | Variable, often poor for primary cells | Enhanced for a wide variety of cell types, including neurons and mesenchymal stem cells.[5][8][10] | [5][8][10] |
| Cell Spreading | May be limited | Improved morphology and spreading.[6] | [6] |
| Cell Growth | Slower for some cell types | Can be augmented, with some studies showing faster growth rates and increased S-phase in mesenchymal stem cells on PLL.[10][11] | [10][11] |
| Senescence | Can occur with extended culture | PLL has been shown to prevent replicative senescence in mesenchymal stem cells.[10][11] | [10][11] |
Experimental Protocol: Coating Cultureware with Poly-Lysine
This protocol provides a general method for coating plastic or glass culture surfaces with either PDL or PLL.
Materials:
-
Poly-D-Lysine or Poly-L-Lysine solution (e.g., 0.1 mg/mL stock solution)[8][12]
-
Sterile tissue culture grade water or PBS
-
Culture vessels (plates, flasks, or coverslips)
-
Laminar flow hood
Procedure:
-
Dilution (if necessary):
-
Coating the Surface:
-
Incubation:
-
Aspiration and Rinsing:
-
Drying:
Workflow and Conceptual Diagrams
Caption: A step-by-step workflow for coating cultureware with poly-lysine.
Caption: Electrostatic interaction between the cell membrane and a poly-lysine coated surface.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 3. Lysine promotes proliferation and β-casein synthesis through the SLC6A14-ERK1/2-CDK1-mTOR signaling pathway in bovine primary mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. coleparmer.co.uk [coleparmer.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. reprocell.com [reprocell.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Poly-L-lysine Prevents Senescence and Augments Growth in Culturing Mesenchymal Stem Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly-L-lysine Prevents Senescence and Augments Growth in Culturing Mesenchymal Stem Cells Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. advancedbiomatrix.com [advancedbiomatrix.com]
- 13. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]
Analytical Techniques for the Separation of Beta-Lysine Isomers: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the accurate separation and quantification of beta-lysine isomers is critical for ensuring the purity, efficacy, and safety of therapeutic agents. This compound's structural complexity, existing as both positional isomers (β³-lysine and β²-lysine) and enantiomers (D/L forms), necessitates robust analytical methodologies. This document provides detailed application notes and experimental protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Chiral and Positional Isomer Separation
HPLC is a versatile and widely used technique for the separation of amino acid isomers. For this compound, both chiral and positional isomers can be resolved using appropriate stationary phases and derivatization strategies.
Chiral Separation of this compound Enantiomers using Chiral Stationary Phases (CSPs)
Application Note: The enantiomers of this compound can be effectively separated without derivatization using a macrocyclic glycopeptide-based chiral stationary phase, such as the Chirobiotic T column. This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector bonded to the stationary phase. The separation is influenced by mobile phase composition, pH, and temperature.
Experimental Protocol: Enantiomeric Separation of this compound on a Chirobiotic T Column
This protocol is adapted from methods for similar amino acids and provides a starting point for the optimization of this compound enantiomer separation.
1. Materials and Reagents:
- This compound enantiomer standards (D- and L-isomers)
- HPLC-grade methanol (B129727)
- HPLC-grade ethanol
- Sodium phosphate (B84403), monobasic
- Phosphoric acid
- HPLC-grade water
2. Instrumentation:
- HPLC system with a UV detector
- Chirobiotic T column (e.g., 25 cm x 4.6 mm I.D., 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirobiotic T, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | 70:30 (v/v) 100 mM Sodium Phosphate (pH 4.5) : Ethanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detection | UV at 205 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in methanol. |
4. Data Analysis:
- Identify the peaks corresponding to the D- and L-enantiomers based on the injection of individual standards.
- Calculate the resolution (Rs), selectivity (α), and retention factors (k) for the enantiomeric pair.
Expected Results: Baseline separation of the D- and L-beta-lysine enantiomers is expected. The elution order may vary depending on the specific this compound isomer (β² or β³) and the exact chromatographic conditions.
Separation of Positional Isomers and Quantification via Pre-Column Derivatization
Application Note: To separate positional isomers (α- and β-lysine) and to enhance the sensitivity of detection, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common and effective strategy.[1] The resulting fluorescent isoindole derivatives can be separated by reversed-phase HPLC and detected with high sensitivity.[1]
Experimental Protocol: OPA Derivatization for HPLC Analysis of this compound Isomers
1. Materials and Reagents:
- This compound isomer standards
- o-Phthalaldehyde (OPA)
- 2-Mercaptoethanol (B42355)
- Boric acid
- Sodium hydroxide
- HPLC-grade methanol and acetonitrile
- HPLC-grade water
2. Reagent Preparation:
- Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH with concentrated sodium hydroxide.
- OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 2-mercaptoethanol and 8.99 mL of 0.4 M borate buffer (pH 10.2). Prepare this reagent fresh and protect it from light.
3. Derivatization Procedure:
- In an autosampler vial or a microcentrifuge tube, mix 5 µL of the this compound sample or standard solution with 12.5 µL of borate buffer.
- Add 2.5 µL of the OPA reagent to the mixture.
- Mix thoroughly and allow the reaction to proceed for 1-2 minutes at room temperature.
- Inject the derivatized sample into the HPLC system.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 15 cm x 4.6 mm I.D., 3.5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate buffer (pH 6.8) |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Optimized gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) |
| Injection Volume | 20 µL |
Data Presentation: Representative Chromatographic Data for Amino Acid Separations
While specific data for this compound is limited in readily available literature, the following table illustrates typical performance parameters for OPA-derivatized amino acids, which can be expected to be similar for this compound.
| Analyte (Example) | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Alanine | 5.2 | 0.5 | 1.5 |
| Valine | 8.9 | 0.4 | 1.2 |
| Lysine (B10760008) (alpha) | 17.5 | 1.0 | 3.0 |
Note: These values are illustrative and should be determined experimentally for this compound isomers.
Workflow for HPLC Analysis of this compound Isomers
Caption: General workflow for HPLC analysis of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. As amino acids are non-volatile, derivatization is a mandatory step to increase their volatility.
Application Note: GC-MS can be a powerful tool for the separation and quantification of this compound isomers. A two-step derivatization process, involving esterification followed by acylation, is typically employed. For chiral separations, a chiral capillary column is essential.
Experimental Protocol: GC-MS Analysis of this compound Isomers
This protocol is based on established methods for the GC-MS analysis of amino acids.[2]
1. Materials and Reagents:
- This compound isomer standards
- 2 M HCl in Methanol
- Pentafluoropropionic anhydride (B1165640) (PFPA)
- Ethyl acetate
- Toluene (B28343)
- Borate buffer (0.4 M, pH 8.5)
2. Derivatization Procedure:
- Place 10 µL of the aqueous this compound sample in a reaction vial and evaporate to dryness under a stream of nitrogen.
- Esterification: Add 100 µL of 2 M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes.[2]
- Evaporate the reagent to dryness under nitrogen.
- Acylation: Add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate. Seal the vial and heat at 65°C for 30 minutes.[2]
- Evaporate the reagents to dryness under nitrogen.
- Extraction: Reconstitute the residue in 200 µL of borate buffer (0.4 M, pH 8.5) and immediately add 200 µL of toluene. Vortex for 1 minute.
- Centrifuge and transfer the upper toluene layer to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Condition |
| GC Column | Chiral capillary column (e.g., Chirasil-Val) |
| Injector | Splitless, 250°C |
| Oven Program | 100°C (1 min), ramp to 200°C at 5°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Data Presentation: Expected GC-MS Data
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| D-β³-lysine | To be determined | To be determined |
| L-β³-lysine | To be determined | To be determined |
| D-β²-lysine | To be determined | To be determined |
| L-β²-lysine | To be determined | To be determined |
Logical Relationship of GC-MS Derivatization and Analysis
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Capillary Electrophoresis (CE) for Enantiomeric Separation
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like amino acids. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Application Note: The enantiomers of this compound can be separated by CE using cyclodextrins (CDs) as chiral selectors.[3] The choice of CD (e.g., native β-CD or derivatized CDs) and the pH of the background electrolyte are critical parameters for achieving optimal separation.
Experimental Protocol: CE Separation of this compound Enantiomers
1. Materials and Reagents:
- This compound enantiomer standards
- Beta-cyclodextrin (β-CD) or a derivatized cyclodextrin
- Sodium phosphate, monobasic
- Phosphoric acid
- HPLC-grade water
2. Instrumentation:
- Capillary electrophoresis system with a UV detector
- Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)
3. CE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm I.D., 50 cm total length (40 cm effective length) |
| Background Electrolyte | 50 mM Sodium phosphate buffer (pH 2.5) containing 15 mM β-CD |
| Voltage | 25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV at 200 nm |
4. Data Analysis:
- Analyze the electropherogram to determine the migration times of the enantiomers.
- Calculate the resolution and selectivity of the separation.
Data Presentation: Illustrative Electrophoretic Data
Specific electropherograms for this compound are not widely published. The following table provides an example of the expected data format.
| Enantiomer | Migration Time (min) | Resolution (Rs) |
| D-Beta-Lysine | To be determined | To be determined |
| L-Beta-Lysine | To be determined |
CE Experimental Workflow
Caption: Workflow for the CE analysis of this compound enantiomers.
Summary and Comparison of Techniques
| Technique | Derivatization Required | Key Advantages | Key Limitations |
| HPLC | Optional (enhances sensitivity) | Versatile, robust, widely available, direct analysis possible | Lower resolution than CE and GC for some isomers |
| GC-MS | Mandatory | High resolution, high sensitivity, structural information | Requires volatile derivatives, potential for degradation |
| CE | No | High resolution, low sample consumption, simple method | Lower sensitivity than GC-MS, reproducibility can be an issue |
The choice of analytical technique will depend on the specific requirements of the analysis, including the isomeric purity required, the sample matrix, and the available instrumentation. For routine chiral purity analysis, HPLC with a chiral stationary phase is often the method of choice. For high-sensitivity and structural confirmation, GC-MS is preferred. CE offers a high-resolution alternative, particularly for complex mixtures.
References
The Use of β-Lysine in Structural Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of structural biology, the incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool to probe and manipulate biological systems. β-lysine, a constitutional isomer of the proteinogenic α-lysine, provides unique structural and functional properties when introduced into polypeptide chains. Its extended backbone and altered side-chain presentation can influence peptide conformation, stability, and interaction with biological targets. These characteristics make β-lysine a valuable component in the design of peptidomimetics, therapeutic agents, and probes for structural studies.
This document provides detailed application notes and experimental protocols for the use of β-lysine in structural biology research, with a focus on peptide synthesis and structural analysis.
Application Notes
The primary applications of β-lysine in structural biology studies revolve around its ability to induce specific secondary structures and to serve as a scaffold for chemical modifications.
-
Induction of Novel Secondary Structures: The introduction of β-amino acids, including β-lysine, into a peptide backbone can disrupt canonical α-helical and β-sheet structures, leading to the formation of novel, well-defined secondary structures such as various types of helices and turns. This allows for the design of peptides with unique three-dimensional shapes and functionalities.
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids often exhibit increased resistance to degradation by proteases. This enhanced stability is crucial for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
-
Scaffold for Bioconjugation: The side-chain amino group of β-lysine provides a reactive handle for the attachment of various molecules, such as fluorescent dyes, cross-linking agents, or drug payloads, without interfering with the peptide backbone. This is particularly useful for creating probes to study protein-protein interactions or for targeted drug delivery.
-
Probing Protein-Protein Interactions: The distinct conformational properties of β-lysine-containing peptides can be exploited to design molecules that mimic or disrupt natural protein-protein interactions. Structural analysis of these interactions can provide valuable insights into disease mechanisms and guide the development of novel therapeutics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Lysine-Containing Peptide
This protocol outlines the manual synthesis of a short peptide containing a β-lysine residue using the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support.[1][2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected α-amino acids
-
Fmoc-β-Lys(Boc)-OH (Nα-Fmoc-Nε-Boc-β-lysine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for α-amino acids):
-
In a separate vial, dissolve the Fmoc-protected α-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
β-Lysine Coupling:
-
Follow the same procedure as in step 3, using Fmoc-β-Lys(Boc)-OH as the amino acid to be coupled.
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 (or 4 for β-lysine) for each subsequent amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Site-Specific Incorporation of β-Lysine into a Protein
This protocol describes a general method for the site-specific incorporation of a non-canonical amino acid like β-lysine into a target protein expressed in E. coli. This is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for β-lysine and recognizes a unique codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.[3][4][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired incorporation site.
-
Plasmid expressing the engineered orthogonal β-lysyl-tRNA synthetase and its cognate tRNA.
-
β-Lysine
-
LB or minimal media for bacterial growth
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Appropriate antibiotics
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
Transformation:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair.
-
Plate on selective media containing the appropriate antibiotics.
-
-
Expression:
-
Inoculate a starter culture in media containing the appropriate antibiotics and grow overnight.
-
Inoculate a larger expression culture with the starter culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add β-lysine to the culture to a final concentration of 1-10 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for a His-tagged protein).
-
-
Verification of Incorporation:
-
Verify the incorporation of β-lysine by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) of the intact protein or of tryptic digests.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from structural and stability analyses of a protein with and without a β-lysine substitution.
Table 1: NMR Chemical Shift Comparison of a Peptide with α-Lysine vs. β-Lysine
| Atom | α-Lysine Peptide (ppm) | β-Lysine Peptide (ppm) |
| Backbone | ||
| NH | 8.32 | 8.15 |
| Hα | 4.25 | - |
| Hβ | - | 2.40, 2.55 |
| Hγ | - | 4.10 |
| Side Chain | ||
| Hβ (α-Lys) | 1.85, 1.70 | - |
| Hγ (α-Lys) | 1.45 | - |
| Hδ (α-Lys) | 1.68 | - |
| Hε (α-Lys) | 2.98 | - |
| Hδ (β-Lys) | - | 1.55 |
| Hε (β-Lys) | - | 1.75 |
| Hζ (β-Lys) | - | 3.05 |
Note: This is a representative table. Actual chemical shifts will vary depending on the peptide sequence and solution conditions.[6][7][8]
Table 2: Thermodynamic Stability of Wild-Type vs. β-Lysine Mutant Protein [9][10]
| Protein | Melting Temperature (Tm) (°C) | Change in Free Energy of Unfolding (ΔΔGu) (kcal/mol) |
| Wild-Type (with α-Lys) | 65.2 | - |
| Mutant (with β-Lys) | 62.8 | -1.2 |
Note: This is a representative table. The effect of a β-lysine substitution on protein stability can be stabilizing or destabilizing depending on the local environment.[3]
Mandatory Visualization
Experimental Workflow for Structural Analysis of a β-Lysine Containing Protein
Signaling Pathway Inhibition by a β-Lysine Containing Peptide
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]
- 6. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Poly(β-Lysine): A Cationic Polymer for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct synthesis and detailed characterization of homopolymers of β-lysine are not extensively reported in the scientific literature. The following application notes and protocols are based on established principles of β-amino acid polymerization and the known properties of analogous cationic polymers, such as poly(α-lysine), poly(ε-lysine), and other poly(β-peptides). These notes serve as a guide and a starting point for the investigation of poly(β-lysine) and its potential applications.
Introduction to Poly(β-Lysine)
Poly(β-lysine) is a synthetic polymer composed of repeating β-lysine monomer units. Unlike its well-studied counterpart, poly(α-lysine), the amide bonds in the backbone of poly(β-lysine) are formed between the β-amino group and the carboxyl group of adjacent monomers. This structural difference can impart unique properties to the polymer, including altered conformational preferences and resistance to enzymatic degradation by proteases that typically recognize α-peptide bonds.
The primary amine on the side chain of each β-lysine residue provides a positive charge at physiological pH, making poly(β-lysine) a cationic polyelectrolyte. This characteristic is central to its potential applications in the biomedical field, particularly in drug and gene delivery, where it can interact with negatively charged molecules like nucleic acids and cell membranes.
Potential Applications
The cationic and biodegradable nature of poly(β-lysine) suggests its utility in a variety of biomedical applications:
-
Gene Delivery: The positively charged side chains can electrostatically interact with and condense negatively charged plasmid DNA (pDNA) or small interfering RNA (siRNA) into nanoparticles. These nanoparticles can facilitate the protection of the nucleic acids from degradation and their uptake by cells.
-
Drug Delivery: Poly(β-lysine) can be used to encapsulate or conjugate anionic drugs, improving their solubility, stability, and cellular uptake. The polymer's biodegradability would allow for the controlled release of the therapeutic agent.
-
Antimicrobial Agents: Cationic polymers are known to disrupt microbial cell membranes, leading to bactericidal activity. Poly(β-lysine) could serve as a novel antimicrobial agent.[1]
-
Tissue Engineering: The polymer's ability to interact with cells and other biological macromolecules makes it a candidate for surface coatings on tissue cultureware to enhance cell adhesion and proliferation.[2][3]
-
Surface Modification: Surfaces of medical devices or implants could be coated with poly(β-lysine) to improve biocompatibility or to impart antimicrobial properties.
Synthesis of Poly(β-Lysine)
The synthesis of poly(β-lysine) would likely proceed through the ring-opening polymerization (ROP) of a protected β-lysine-derived β-lactam or N-carboxyanhydride (NCA) monomer. This approach allows for control over the polymer's molecular weight and architecture.
Key Synthesis Strategies
| Synthesis Method | Monomer | Initiator/Catalyst | Advantages | Disadvantages |
| Ring-Opening Polymerization (ROP) of β-Lactam | Protected β-lysine β-lactam | Strong base (e.g., sodium hydride) with an acyl-lactam activator | Can produce high molecular weight polymers. | Requires synthesis of the β-lactam monomer; potential for side reactions. |
| Ring-Opening Polymerization (ROP) of N-Carboxyanhydride (NCA) | Protected β-lysine NCA | Primary amine, organometallic catalysts | Well-established for α-amino acids; can lead to living polymerization with good control over molecular weight and dispersity. | Synthesis of β-NCA can be challenging; moisture sensitivity of NCAs. |
| Solution Phase Polycondensation | Protected β-lysine | Coupling agents (e.g., carbodiimides) | Simpler monomer synthesis. | Difficult to achieve high molecular weight; potential for side reactions and racemization. |
Experimental Protocols
The following are hypothetical protocols for the synthesis and characterization of poly(β-lysine) based on established methods for similar polymers.
Protocol 1: Synthesis of Nε-benzyloxycarbonyl-β-L-lysine
This protocol describes the first step in preparing a protected β-lysine monomer suitable for polymerization.
Materials:
-
β-L-Lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Dioxane
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve β-L-lysine hydrochloride in deionized water.
-
Add sodium bicarbonate to the solution with stirring until the lysine (B10760008) is fully dissolved and the solution is basic.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature below 5 °C.
-
Allow the reaction to stir overnight at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield Nε-benzyloxycarbonyl-β-L-lysine.
-
Characterize the product using ¹H NMR and mass spectrometry.
Protocol 2: Ring-Opening Polymerization of a Protected β-Lysine Derivative (Hypothetical)
This protocol outlines a general procedure for the ring-opening polymerization of a protected β-lysine N-carboxyanhydride (NCA).
Materials:
-
Nε-Cbz-β-L-lysine-N-carboxyanhydride (NCA) (hypothetical monomer)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Initiator (e.g., n-hexylamine)
-
Dry diethyl ether
Procedure:
-
Dissolve the Nε-Cbz-β-L-lysine-NCA monomer in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add the initiator (e.g., n-hexylamine) to the solution. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the reaction to stir at room temperature for 48-72 hours. Monitor the polymerization by FT-IR spectroscopy, looking for the disappearance of the NCA anhydride (B1165640) peaks (~1850 and 1780 cm⁻¹).
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold, dry diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether and dry under vacuum.
-
Characterize the protected polymer (Poly(Nε-Cbz-β-L-lysine)) by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm its structure.
Protocol 3: Deprotection of Poly(Nε-Cbz-β-L-lysine) to Yield Poly(β-L-lysine)
This protocol describes the removal of the Cbz protecting group to obtain the final cationic polymer.
Materials:
-
Poly(Nε-Cbz-β-L-lysine)
-
Trifluoroacetic acid (TFA)
-
33% HBr in acetic acid
-
Dry diethyl ether
Procedure:
-
Dissolve the protected polymer in TFA.
-
Add HBr in acetic acid to the solution and stir at room temperature for 1-2 hours.
-
Precipitate the deprotected polymer (poly(β-L-lysine) hydrobromide) by adding the solution to a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with diethyl ether and dry under vacuum.
-
The final product can be further purified by dialysis against deionized water to remove any remaining salts.
-
Characterize the final poly(β-L-lysine) by ¹H NMR to confirm the removal of the protecting group and by FT-IR.
Characterization Data (Hypothetical)
The following table presents expected characterization data for a synthesized batch of poly(β-lysine).
| Property | Method | Expected Value |
| Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.1 - 1.5 |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | To be determined |
| Zeta Potential | Dynamic Light Scattering (DLS) | +20 to +40 mV (in aqueous solution at pH 7.4) |
Visualizations
Experimental Workflow for Poly(β-Lysine) Synthesis
Caption: Workflow for the synthesis of poly(β-lysine) via ROP of an NCA monomer.
Proposed Mechanism for Gene Delivery
Caption: Cellular uptake and mechanism of action for poly(β-lysine)-mediated gene delivery.
References
Enantiomerically Pure Beta-Lysine: A Guide for Researchers and Drug Development Professionals
Introduction
Enantiomerically pure beta-lysine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics, bioactive peptides, and other chiral molecules for drug discovery and development. Its unique structural properties, including the presence of an additional methylene (B1212753) group in the backbone compared to its alpha-amino acid counterpart, can impart enhanced stability against enzymatic degradation and unique conformational preferences in peptides. This document provides a comprehensive overview of commercial suppliers, applications, and detailed protocols relevant to the use of enantiomerically pure (R)-beta-lysine and (S)-beta-lysine in a research and development setting.
Commercial Suppliers of Enantiomerically Pure this compound
The commercial availability of enantiomerically pure this compound for research purposes can be limited, often requiring sourcing from specialized chemical suppliers or considering custom synthesis. Below is a summary of potential suppliers and their typical product specifications. Researchers are advised to contact these suppliers directly to confirm current availability, purity, and pricing.
| Supplier | Product Name | Enantiomer | Purity | Form | Notes |
| Specialty Chemical Suppliers | (R)-3,6-Diaminohexanoic acid | (R) | >95% | Solid | Often available as hydrochloride or dihydrochloride (B599025) salt. |
| (S)-3,6-Diaminohexanoic acid | (S) | >95% | Solid | Often available as hydrochloride or dihydrochloride salt. | |
| Custom Synthesis Providers | Custom synthesized (R)- or (S)-beta-lysine | (R) or (S) | As per request | Solid | Recommended for specific purity requirements or when not commercially available. |
Note: The availability of these compounds can fluctuate. It is highly recommended to perform a current search of chemical supplier databases such as PubChem and eMolecules, or contact custom synthesis providers for up-to-date information.
Applications in Research and Drug Development
Enantiomerically pure this compound serves as a versatile tool in various stages of drug discovery and development:
-
Peptidomimetics: Incorporation of this compound into peptide sequences can enhance their proteolytic stability, bioavailability, and receptor binding affinity. The altered backbone conformation can lead to novel secondary structures and improved pharmacological properties.
-
Drug Delivery: The primary amino group on the side chain of this compound provides a site for conjugation of drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles.
-
Chiral Synthesis: Enantiomerically pure this compound is a valuable chiral building block for the synthesis of complex organic molecules and natural product analogues.
-
Neuroscience Research: Given the role of lysine (B10760008) and its metabolites in neurological processes, this compound derivatives are being investigated for their potential in modulating neuronal pathways and as therapeutic agents for neurological disorders.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving enantiomerically pure this compound.
Protocol 1: Incorporation of Fmoc-Protected this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an Fmoc-protected this compound residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(R)-β-Lys(Boc)-OH or Fmoc-(S)-β-Lys(Boc)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Coupling of Fmoc-Beta-Lysine:
-
In a separate vial, dissolve Fmoc-(R/S)-β-Lys(Boc)-OH, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIEA to the activation mixture and agitate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol describes a method for the separation and analysis of this compound using reversed-phase HPLC.[3][4]
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard solutions
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase A to a known concentration.
-
For fluorescence detection, derivatize the sample with OPA according to the manufacturer's protocol.
-
-
HPLC Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection:
-
UV: 210 nm
-
Fluorescence (with OPA derivatization): Excitation 340 nm, Emission 450 nm
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of the this compound standard.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways involving lysine and a typical experimental workflow for studying this compound-containing peptides.
Disclaimer: The information provided in this document is intended for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.
References
- 1. L-Lysine as the Molecule Influencing Selective Brain Activity in Pain-Induced Behavior of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Acetylation and Deacetylation in Brain Development and Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to improve the yield of beta-lysine production
Welcome to the technical support center for β-lysine production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing experimental workflows and troubleshooting common issues to improve yield.
Frequently Asked Questions (FAQs)
Q1: What is the general pathway for β-lysine biosynthesis?
A1: β-lysine is not synthesized de novo but is derived from L-lysine (B1673455). The initial and key step is the conversion of L-lysine to β-lysine, which is catalyzed by the enzyme lysine-2,3-aminomutase.[1] Following this, β-lysine can be further metabolized through a series of enzymatic reactions involving β-lysine-5,6-aminomutase and other enzymes, leading to intermediates like 3,5-diaminohexanoate.[1]
Q2: Which microorganisms are typically used for industrial L-lysine production, the precursor to β-lysine?
A2: The most common microorganisms used for large-scale L-lysine production are genetically engineered strains of Corynebacterium glutamicum and Escherichia coli.[2][3][4] C. glutamicum is a gram-positive bacterium that has been the industrial workhorse for amino acid production for over 60 years.[2][5]
Q3: What are the main metabolic engineering strategies to increase the precursor (L-lysine) pool?
A3: Key strategies focus on optimizing the L-lysine metabolic pathway.[6] This includes:
-
Alleviating Feedback Inhibition: Engineering key enzymes like aspartokinase (encoded by lysC) to be resistant to feedback inhibition by lysine (B10760008) is a critical step.[3]
-
Enhancing Key Enzyme Expression: Overexpressing genes for rate-limiting enzymes, such as dihydrodipicolinate synthase (dapA), can significantly boost the synthesis pathway.[3][5]
-
Blocking Competing Pathways: Deleting or weakening genes that divert carbon flow to byproducts (e.g., threonine, tryptophan) ensures that metabolic precursors are channeled towards lysine synthesis.[2][3]
-
Increasing Precursor Supply: Enhancing the supply of key precursors like oxaloacetate and NADPH is crucial for driving the metabolic flux towards lysine.[5][6][7]
Q4: How does oxygen supply affect the fermentation process?
A4: Corynebacterium glutamicum is a strictly aerobic bacterium, making oxygen supply a critical factor for cell growth and lysine production.[8] Insufficient dissolved oxygen (DO) can lead to the accumulation of metabolic byproducts and reduce fermentation efficiency, while excessively high DO levels can induce oxidative stress.[3] Maintaining optimal DO levels through controlled aeration and agitation is essential for maximizing yield.[3][8]
Troubleshooting Guide
This guide addresses common problems encountered during β-lysine production experiments.
| Issue / Question | Possible Causes | Suggested Solutions |
| Low L-Lysine Precursor Yield | 1. Feedback Inhibition: The activity of key enzymes like aspartokinase is inhibited by the accumulation of L-lysine.[3] 2. Precursor Limitation: Insufficient supply of oxaloacetate or NADPH.[5][6] 3. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels.[3][9] | 1. Use a mutant strain with a feedback-resistant aspartokinase (lysC).[3] 2. Overexpress genes for pyruvate (B1213749) carboxylase (pyc) to increase oxaloacetate supply or enhance the pentose (B10789219) phosphate (B84403) pathway for more NADPH.[2][5] 3. Optimize fermentation parameters. The optimal pH is typically around 7.0-7.5 and temperature around 30°C.[9][10] |
| High Byproduct Formation (e.g., threonine, lactate) | 1. Carbon Flux Diversion: Metabolic pathways competing for the same precursors as lysine synthesis are highly active.[2] 2. Anaerobic Conditions: Insufficient oxygen supply can lead to the formation of fermentation byproducts like lactic acid.[2] | 1. Knock out genes in competing pathways, such as thrB (homoserine kinase) to reduce threonine synthesis or ldhA (lactate dehydrogenase) to prevent lactate (B86563) formation.[2] 2. Increase aeration and agitation rates to maintain sufficient dissolved oxygen levels.[8] Consider using oxygen vectors like n-dodecane.[8] |
| Poor Cell Growth | 1. Nutrient Limitation: Depletion of the carbon source (e.g., glucose), nitrogen source, or essential vitamins like biotin.[11] 2. Suboptimal pH: The pH of the medium has drifted outside the optimal range for growth (typically 7.0-7.5).[9][10] 3. Inhibitory Substance Accumulation: High concentrations of the carbon source or byproducts can inhibit growth.[9] | 1. Implement a fed-batch fermentation strategy to maintain optimal nutrient levels.[3][4] Ensure the medium is supplemented with necessary growth factors.[11] 2. Use a pH control system (e.g., automated addition of ammonia) to maintain the pH around 7.0-7.5.[4][9] 3. Control the feeding of the carbon source to avoid excessive concentrations. |
| Low Conversion of L-Lysine to β-Lysine | 1. Low Lysine-2,3-aminomutase Activity: Insufficient expression or activity of the key enzyme. 2. Cofactor Limitation: The enzyme may require specific cofactors (e.g., coenzyme A, pyridoxal (B1214274) phosphate) that are limited in the reaction.[12] | 1. Overexpress the gene for lysine-2,3-aminomutase in your production host. 2. Supplement the fermentation medium or cell-free extract with necessary cofactors.[12] |
| Product Degradation | 1. Lysine Decarboxylase Activity: L-lysine can be degraded to cadaverine (B124047) by lysine decarboxylase, especially under acidic conditions.[13] 2. Diamine Oxidase (DAO) Activity: If present, DAO can metabolize polyamines, potentially affecting the product pool.[14][15] | 1. Knock out the gene for lysine decarboxylase in the production strain. Maintain pH above the acidic optimum for this enzyme.[16] 2. Ensure the production host has no or minimal DAO activity. Purify the product promptly after fermentation. |
Data Summaries
Table 1: Optimization of Fermentation Parameters for L-Lysine Production by C. glutamicum
This table summarizes the effect of various physical parameters on L-lysine yield. Optimizing these conditions is a prerequisite for efficient precursor supply for β-lysine production.
| Parameter | Organism | Condition Range | Optimal Value | Resulting L-Lysine Yield (g/L) | Reference |
| pH | C. glutamicum MH 20-22 B (Free Cells) | 6.5 - 8.5 | 7.5 | 22.58 | [9] |
| Temperature (°C) | C. glutamicum | Not specified | 30 | High biomass and yield | [9] |
| Fermentation Time (h) | C. glutamicum MH 20-22 B (Immobilized) | Up to 120 | 96 | 31.58 | [9][10] |
| Glucose Conc. (g/L) | C. glutamicum MH 20-22 B (Free Cells) | 70 - 120 | 80 | Not specified, but higher concentrations were inhibitory | [9] |
| Agitation (rpm) | C. glutamicum MH 20-22 B (Free Cells) | 100 - 400 | 300 | 26.34 | [9] |
Table 2: Effect of Genetic Modifications and Process Enhancements on L-Lysine Yield
This table highlights the impact of metabolic engineering and advanced fermentation techniques on improving L-lysine production.
| Strategy | Organism | Modification / Condition | Base Yield (g/L) | Enhanced Yield (g/L) | % Increase | Reference |
| Metabolic Engineering | C. glutamicum CgK37 | Site-directed mutation (lysC), gene knockout, and overexpression | 107.28 | 196.58 | 83.24% | [6] |
| Oxygen-Enhanced Bioreactor | C. glutamicum LS260 | Use of a novel oxygen-enhanced bioreactor vs. conventional bioreactor | ~166.9 | 185.3 | 11.0% | [8] |
| Oxygen Vector Addition | C. glutamicum LS260 | Addition of n-dodecane at 8h of fermentation | ~164.8 | ~185.3 | 12.44% | [8] |
Key Experimental Protocols
Protocol 1: Fed-Batch Fermentation for L-Lysine Production
This protocol describes a standard fed-batch fermentation process using Corynebacterium glutamicum in a laboratory-scale bioreactor.
1. Seed Culture Preparation: a. Inoculate a single colony of the C. glutamicum production strain into 50 mL of seed medium in a 250 mL flask. b. Incubate at 30°C with shaking at 200 rpm for 24 hours.[17] c. Use this seed culture to inoculate the main fermenter (typically at a 10% v/v ratio).[11]
2. Bioreactor Setup and Fermentation: a. Prepare the fermentation medium in a sterilized 2 L bioreactor. A typical medium contains a carbon source (e.g., 100 g/L glucose), a nitrogen source (e.g., 25 g/L ammonium (B1175870) sulfate), phosphate, trace elements, and essential vitamins (e.g., biotin).[9][11] b. Set the initial fermentation parameters: Temperature at 30°C, pH controlled at 7.0-7.5 (using ammonia (B1221849) water), and agitation at 300 rpm.[9][17] c. Maintain dissolved oxygen (DO) above 20% by adjusting the airflow rate (e.g., 1.0-1.5 vvm).[9]
3. Fed-Batch Strategy: a. Monitor the concentration of the carbon source (e.g., glucose) periodically. b. When the glucose concentration drops to a predetermined level (e.g., below 10 g/L), start feeding a highly concentrated sterile glucose solution to maintain its concentration and avoid substrate inhibition.[17] c. Continue the fermentation for 72-96 hours.[9]
4. Sampling and Analysis: a. Withdraw samples aseptically at regular intervals (e.g., every 12 hours). b. Centrifuge the samples to separate the biomass from the supernatant. c. Analyze the supernatant for L-lysine concentration using an amino acid analyzer or HPLC.[18] d. Measure the optical density (e.g., at 600 nm) to determine cell growth.
Protocol 2: Downstream Purification of Lysine via Ion-Exchange Chromatography
This protocol outlines the recovery of lysine from the fermentation broth.
1. Broth Clarification: a. After fermentation, centrifuge the broth at high speed (e.g., 10,000 rpm for 15 minutes) or use ultrafiltration to remove cells and other solid debris.[19]
2. Cation-Exchange Chromatography: a. Pack a column with a strongly acidic cation-exchange resin.[20][21] b. Equilibrate the column with a suitable buffer. c. Adjust the pH of the clarified fermentation broth to be acidic (e.g., pH 3.0-3.5) to ensure lysine has a net positive charge. d. Load the pH-adjusted broth onto the column. Lysine and other cationic impurities will bind to the resin.[20]
3. Elution: a. Wash the column to remove unbound impurities. b. Selectively elute the bound lysine by increasing the pH of the elution buffer (e.g., using 0.5 M ammonia solution, pH 9-12).[19][21] This neutralizes the charge on the lysine molecules, causing them to detach from the resin.
4. Crystallization: a. Collect the lysine-rich fractions from the elution step. b. Concentrate the solution by evaporation under reduced pressure.[19] c. Induce crystallization by adding a solvent like ethanol (B145695) and cooling the solution (e.g., to 4°C).[21] d. Collect the L-lysine hydrochloride crystals by filtration and dry them.
Visual Guides
Biosynthesis and Catabolism Pathway
This diagram illustrates the conversion of L-lysine to β-lysine and its subsequent metabolic fate.
Caption: Key enzymatic steps in the synthesis and metabolism of β-lysine.
General Workflow for Strain Improvement
This workflow outlines the key stages in developing a high-yield production strain.
Caption: A logical workflow for enhancing β-lysine production via strain engineering.
Troubleshooting Logic for Low Yield
This decision tree helps diagnose potential causes of low β-lysine yield during fermentation.
Caption: A decision tree to systematically troubleshoot low β-lysine yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]
- 4. L-Lysine Production & Fermentation | Applications in Feed & Pharma [myandegroup.com]
- 5. Corynebacterium - Wikipedia [en.wikipedia.org]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies for the biotechnological production of l-Lysine by immobilized cells of wild-type Corynebacterium glutamicum ATCC 13032 and mutant MH 20-22 B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. ramauniversity.ac.in [ramauniversity.ac.in]
- 14. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 15. The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism - Creative Enzymes [creative-enzymes.com]
- 16. Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. web.citius.technology [web.citius.technology]
- 19. m.youtube.com [m.youtube.com]
- 20. US2894026A - Purification of lysine - Google Patents [patents.google.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Beta-Lysine Purification
Welcome to the technical support center for beta-lysine purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in this compound purification stem from its structural similarity to its precursor, alpha-lysine, and other related compounds. Key difficulties include:
-
Co-elution with alpha-lysine: Due to their isomeric nature, alpha- and this compound exhibit very similar chromatographic behavior, making their separation challenging.
-
Low abundance: this compound is often produced via enzymatic conversion from alpha-lysine, resulting in a mixture where the product is at a lower concentration than the starting material.
-
Similar physicochemical properties to other amino acids: If purifying from a complex mixture like a fermentation broth, separating this compound from other amino acids can be difficult.
-
Instability at certain pH and temperatures: Like many biomolecules, this compound can be susceptible to degradation under harsh purification conditions.
Q2: Which chromatographic techniques are most effective for this compound purification?
Ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are the most commonly employed techniques.[1][2]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is a basic amino acid, cation-exchange chromatography is typically used.[2][3][4]
-
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. For effective separation of amino acids like this compound, a derivatization step is often required to introduce a hydrophobic tag.
Q3: How can I monitor the purity of my this compound sample?
Purity can be assessed using analytical RP-HPLC, often with a derivatizing agent like o-phthalaldehyde (B127526) (OPA) to allow for UV or fluorescence detection.[1][5] Thin-layer chromatography (TLC) can also be used for a more qualitative and rapid assessment of purity.
Q4: What are the optimal storage conditions for purified this compound?
For long-term stability, it is recommended to store purified this compound as a lyophilized powder at -20°C or below. In solution, it should be kept at 4°C for short-term storage, ideally in a buffer at a slightly acidic to neutral pH to minimize degradation.
Troubleshooting Guides
Ion-Exchange Chromatography (IEC)
Problem 1: Poor separation of this compound and alpha-lysine.
-
Cause: The similar charge properties of the isomers lead to overlapping elution profiles.
-
Troubleshooting:
-
Optimize the pH of the mobile phase: Small adjustments to the pH can alter the net charge of the isomers and improve resolution.
-
Steeper salt gradient: A shallower gradient during elution can enhance the separation of compounds with similar binding affinities.
-
Change the resin: Use a resin with a different ligand or bead size to exploit subtle differences in the interaction with the stationary phase.
-
Problem 2: this compound does not bind to the cation-exchange column.
-
Cause: The pH of the loading buffer may be too high, causing this compound to have a neutral or negative net charge.
-
Troubleshooting:
-
Decrease the pH of the loading buffer: Ensure the pH is at least one unit below the pI of this compound to ensure a strong positive charge.
-
Check buffer preparation: Verify the pH and ionic strength of all buffers.
-
Problem 3: Low recovery of this compound after elution.
-
Cause: this compound may be binding too strongly to the resin, or it may be degrading during the purification process.
-
Troubleshooting:
-
Increase the salt concentration in the elution buffer: A higher ionic strength will be more effective at disrupting the ionic interactions between this compound and the resin.
-
Check for protein precipitation: If the concentration of the eluted protein is too high, it may precipitate on the column. Elute with a larger volume of buffer.
-
Work at a lower temperature: Performing the purification at 4°C can help to minimize degradation.
-
Reversed-Phase HPLC (RP-HPLC)
Problem 1: No peak corresponding to this compound is observed.
-
Cause: this compound is highly polar and may not be retained on a C18 column without derivatization. Additionally, it lacks a strong chromophore for UV detection.
-
Troubleshooting:
-
Derivatize the sample: Use a derivatizing agent such as OPA to increase the hydrophobicity and allow for UV or fluorescence detection.
-
Use a different column: Consider a more polar column or a different separation technique like HILIC.
-
Problem 2: Broad or tailing peaks.
-
Cause: This can be due to secondary interactions with the silica (B1680970) backbone of the column, poor sample solubility, or column overloading.
-
Troubleshooting:
-
Adjust mobile phase pH: Small changes in pH can improve peak shape.
-
Add an ion-pairing agent: Reagents like trifluoroacetic acid (TFA) can improve peak symmetry.
-
Filter the sample: Ensure the sample is free of particulates before injection.
-
Inject a smaller sample volume: Overloading the column can lead to poor peak shape.
-
Quantitative Data Summary
The following tables provide illustrative data for a typical two-step purification of this compound produced by enzymatic conversion of alpha-lysine.
Table 1: Purification of this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Crude Enzyme Reaction | 500 | 50 | 100 | 10 |
| Ion-Exchange Chromatography | 75 | 40 | 80 | 53 |
| Reversed-Phase HPLC | 25 | 20 | 40 | 80 |
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Typical Yield | Throughput | Cost |
|---|---|---|---|---|
| Ion-Exchange Chromatography | Moderate | High | High | Low |
| Reversed-Phase HPLC | High | Moderate | Low | High |
| Size-Exclusion Chromatography | Low | High | High | Moderate |
Experimental Protocols
Protocol 1: Purification of this compound using Cation-Exchange Chromatography
-
Resin and Column Preparation:
-
Select a strong cation-exchange resin (e.g., Dowex 50W).
-
Pack the resin into a suitable chromatography column and equilibrate with 5-10 column volumes of binding buffer (e.g., 50 mM Sodium Phosphate, pH 6.0).
-
-
Sample Preparation and Loading:
-
Adjust the pH of the crude this compound sample to match the binding buffer.
-
Filter the sample through a 0.45 µm filter.
-
Load the sample onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound contaminants.
-
-
Elution:
-
Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in binding buffer) over 10-20 column volumes.
-
Collect fractions and analyze for the presence of this compound using an appropriate assay.
-
-
Analysis and Pooling:
-
Analyze the fractions (e.g., by RP-HPLC) to identify those containing pure this compound.
-
Pool the pure fractions and proceed with downstream applications or further purification.
-
Protocol 2: Analytical RP-HPLC for this compound Purity Assessment
-
Derivatization:
-
To a 100 µL aliquot of the sample, add 400 µL of OPA derivatizing reagent.
-
Incubate at room temperature for 2 minutes.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Phosphate, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 10-50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 455 nm).
-
-
Analysis:
-
Inject the derivatized sample and monitor the chromatogram.
-
Calculate the purity based on the peak area of this compound relative to the total peak area.
-
Visualizations
Caption: Workflow for the production and purification of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
- 1. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Untitled Document [ucl.ac.uk]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
stability of beta-lysine in different buffer solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter regarding the stability of beta-lysine in different buffer solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous buffer solution?
A1: The stability of this compound in solution is influenced by several factors, including:
-
pH of the buffer: The pH can influence the rate of degradation reactions. For the related molecule L-lysine, degradation increases at lower pH values.[1]
-
Temperature: Higher temperatures typically accelerate the degradation of amino acids.[1]
-
Buffer Composition: The components of the buffer can interact with this compound or catalyze degradation pathways. For instance, some buffer components can affect the stability of molecules, especially under stress conditions like light exposure.[2]
-
Presence of Contaminants: Metal ions can catalyze oxidation and other degradation reactions.[2]
-
Light Exposure: Photochemical degradation can occur, particularly in the presence of photosensitizing molecules.[2]
-
Concentration: At high concentrations, aggregation of this compound may become a concern.
Q2: What is the likely primary degradation product of this compound in solution?
A2: While specific studies on this compound are limited, a primary degradation pathway for L-lysine is the intramolecular cyclization to form lysine (B10760008) lactam.[1] It is plausible that this compound could undergo a similar cyclization, although the kinetics and products may differ due to the different positioning of the amino group.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating and quantifying small molecules like amino acids and their degradation products.[1][3] A reversed-phase HPLC method can be developed to separate this compound from its potential degradation products.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[3][4]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: To maximize stability, this compound stock solutions should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The solid form should be stored in a cool, dry place.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
-
Symptom: HPLC analysis shows a significant decrease in the this compound peak area over a short period.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH | The pH of the buffer may be promoting degradation. L-lysine degradation is known to be faster at lower pH.[1] Conduct a pH stability study by preparing the this compound solution in a range of buffers with different pH values to determine the optimal pH for stability. |
| High Temperature | Storage at room temperature or elevated temperatures can accelerate degradation.[1] Store stock solutions and experimental samples at 4°C for short-term use and -20°C or -80°C for long-term storage. |
| Buffer Interaction | Certain buffer components may react with this compound. For example, citrate (B86180) buffers can undergo photochemical degradation in the presence of metal ions, leading to covalent modification of molecules.[2] If using a citrate buffer, ensure it is protected from light and consider using metal chelators. Test alternative buffer systems like phosphate-buffered saline (PBS) or Tris-HCl.[5][6] |
| Microbial Contamination | Bacterial or fungal growth can consume amino acids. Prepare solutions under sterile conditions and filter-sterilize if necessary. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Symptom: New peaks, not present in the initial sample, appear in the HPLC chromatogram over time.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation Products | The new peaks are likely degradation products of this compound. Use LC-MS to identify the mass of the unknown peaks to help elucidate their structure. Based on studies of L-lysine, a likely product is a lactam formed through intramolecular cyclization.[1] |
| Aggregation | This compound may be forming aggregates that could appear as different species on the chromatogram, although this is less common for small molecules unless at very high concentrations. Dynamic Light Scattering (DLS) can be used to check for the presence of aggregates. |
| Reaction with Buffer Components | This compound may be reacting with components of the buffer. Review the literature for known reactions between amino groups and your buffer components under your experimental conditions. |
Data on this compound Stability
Currently, there is a lack of published quantitative data specifically on the stability of this compound in different buffer solutions. However, based on studies of the closely related L-lysine, a stability study would likely yield data similar to that presented in the hypothetical table below. Researchers are encouraged to perform their own stability studies to determine the precise degradation kinetics for their specific experimental conditions.
Table 1: Hypothetical Degradation of this compound (1 mg/mL) at 37°C in Various Buffers
| Buffer System | pH | Half-life (t1/2) in Days (Hypothetical) | Primary Degradation Product (Predicted) |
| Citrate Buffer | 5.0 | 14 | This compound lactam |
| Phosphate-Buffered Saline (PBS) | 7.4 | 35 | This compound lactam |
| Tris-HCl | 8.5 | 28 | This compound lactam |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol: Determining the Stability of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer.
1. Reagent and Solution Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
-
Buffer Solutions: Prepare the buffer solutions to be tested (e.g., 50 mM Citrate pH 5.0, PBS pH 7.4, 50 mM Tris-HCl pH 8.5) using high-purity reagents and water.
-
Experimental Samples: Dilute the this compound stock solution to the final desired concentration (e.g., 1 mg/mL) in each of the prepared buffer solutions.
2. Stability Study Setup:
-
Aliquot the experimental samples into multiple vials for each time point to avoid repeated sampling from the same vial.
-
Establish the incubation conditions. For an accelerated stability study, a common temperature is 37°C or 40°C.[1] Protect samples from light if photochemical degradation is a concern.[2]
-
Designate time points for analysis (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.
-
Mobile Phase: A typical mobile phase could be a gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.
-
Detection: Monitor the elution profile at a wavelength of approximately 210 nm.
-
Quantification: At each time point, inject a sample onto the HPLC. The concentration of this compound can be determined by measuring the area of its corresponding peak and comparing it to a standard curve generated from freshly prepared this compound solutions of known concentrations.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each buffer condition.
-
Determine the degradation kinetics by fitting the data to a kinetic model (e.g., zero-order or first-order). For L-lysine, degradation has been shown to follow zero-order kinetics.[1]
-
Calculate the degradation rate constant (k) and the half-life (t1/2) of this compound in each buffer.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Beta-Lysine Derivatization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental protocols for beta-lysine derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the side chain of this compound during peptide synthesis?
A1: The ε-amino group of the this compound side chain is nucleophilic and can react with activated carboxyl groups of other amino acids.[1] This can lead to the formation of branched peptides and other undesired side products.[1] Therefore, protecting this group is crucial to ensure the correct peptide sequence is synthesized.[2]
Q2: What are the most common protecting groups for the ε-amino group of this compound?
A2: The most common protecting groups are the tert-butyloxycarbonyl (Boc) group, used in Boc-based solid-phase peptide synthesis (SPPS), and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, used in Fmoc-based SPPS.[2] The choice between Boc and Fmoc depends on the overall synthetic strategy.[3]
Q3: What are the main categories of side reactions encountered during this compound derivatization?
A3: The main side reactions include incomplete derivatization, reaction at the N-terminus of the peptide, and modification of other amino acid side chains.[4] Specific examples include aspartimide formation, diketopiperazine formation, methylation, and deamidation, often influenced by factors like pH and temperature.[3][4]
Q4: How can I confirm that the derivatization of the this compound side chain is complete?
A4: Completion of the derivatization reaction can be monitored using techniques like the Kaiser test to check for the absence of free primary amines.[5] Further confirmation can be obtained through analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the desired product and any side products.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Derivatization
-
Question: My analysis shows a significant amount of underivatized this compound. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Insufficient Reagent: The derivatizing agent may have been insufficient to react with all the available amino groups.
-
Suboptimal Reaction Conditions: The reaction time, temperature, or pH may not be optimal for the specific derivatizing agent used. For example, some derivatizations are sensitive to pH and require a basic medium to proceed efficiently.[8][9] Lysine (B10760008), in particular, can be slow to derivatize under stressed conditions.[10]
-
Steric Hindrance: The this compound residue might be in a sterically hindered position within the peptide, making it less accessible to the derivatizing agent.
-
Reagent Degradation: The derivatizing agent may have degraded due to improper storage or handling.
-
-
Solutions:
-
Increase Reagent Concentration: Use a larger excess of the derivatizing agent.
-
Optimize Reaction Conditions: Increase the reaction time or temperature, but be mindful that harsh conditions can promote other side reactions.[11] Adjust the pH to the optimal range for the specific derivatization chemistry.[8][9]
-
Improve Solubility: Ensure all reactants are fully dissolved in a suitable solvent.
-
Use Fresh Reagent: Always use fresh, high-quality derivatizing agents.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing unexpected peaks in my HPLC analysis. What are the likely side products and how can I minimize their formation?
-
Answer:
-
Common Side Products and Their Causes:
-
N-terminal Derivatization: The derivatizing agent can react with the free N-terminus of the peptide. This is more likely if the N-terminus is deprotected.
-
Aspartimide Formation: This occurs when an aspartic acid residue cyclizes, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[3] This can be catalyzed by the base used for deprotection.[1]
-
Diketopiperazine Formation: This is common at the dipeptide stage, especially when proline is one of the first two amino acids.[1]
-
Methylation: Methylation of aspartic acid, glutamic acid, and the peptide termini can occur with certain derivatization reagents like Lys Tag.[4]
-
Deamidation: Asparagine and glutamine residues can deamidate at high temperatures and pH.[4]
-
-
Strategies for Minimization:
-
Protect the N-terminus: If derivatization is only desired on the this compound side chain, ensure the N-terminus is protected.
-
Control pH and Temperature: These are critical factors in controlling many side reactions.[4] Lowering the reaction temperature can significantly reduce deamidation and methylation.[4]
-
Use Additives: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution during Fmoc deprotection can reduce aspartimide formation.[3]
-
Choose Appropriate Reagents: For sequences prone to diketopiperazine formation, using a 2-chlorotrityl chloride resin can be beneficial due to its steric bulk.[1]
-
-
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the formation of common side products during peptide synthesis and derivatization, based on qualitative descriptions from the search results.
| Side Reaction | Influencing Factors | Effect of Changing Conditions | Reference(s) |
| Deamidation | High Temperature, High pH | Lowering temperature from 55°C to room temperature reduced deamidation from 22.8% to 7.7%. | [4] |
| Methylation | High Temperature, High pH | Lowering temperature from 55°C to room temperature almost completely blocked methylation (from 7.0% to 0.4%). | [4] |
| Aspartimide Formation | Basic conditions (e.g., piperidine) | Adding HOBt to the deprotection solution reduces aspartimide formation. Using a weaker base like piperazine (B1678402) with HOBt is also effective. | [1][3] |
| Diketopiperazine Formation | Dipeptide stage, presence of Proline | Using sterically hindered resins like 2-chlorotrityl chloride can inhibit this side reaction. | [1] |
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the general steps for synthesizing a peptide containing a this compound residue using Boc chemistry.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids, including Boc-β-Lys(protecting group)-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.[5]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc protecting group with a solution of 50% TFA in DCM.[12][13]
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DCM.[12]
-
Amino Acid Coupling: Couple the next Boc-protected amino acid, including Boc-β-Lys(protecting group)-OH at the desired position in the sequence, using a suitable coupling reagent.[12]
-
Repeat: Repeat steps 3-5 for each subsequent amino acid.
-
Side-Chain Derivatization (if applicable): If derivatization is to be performed on-resin, selectively deprotect the this compound side chain and perform the derivatization reaction.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail like HF or TFMSA with appropriate scavengers.[13]
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and Derivatization
This protocol describes the synthesis of a peptide with this compound using Fmoc chemistry, followed by on-resin derivatization.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids, including Fmoc-β-Lys(orthogonal protecting group)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HCTU, HATU)
-
Derivatizing agent
-
Cleavage cocktail (e.g., TFA with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker.[12][14]
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid.
-
Repeat Coupling and Deprotection: Repeat the Fmoc deprotection and coupling steps for each amino acid, incorporating Fmoc-β-Lys(orthogonal protecting group)-OH at the desired position.[14]
-
Selective Side-Chain Deprotection: After the peptide sequence is assembled, selectively remove the orthogonal protecting group from the this compound side chain.
-
On-Resin Derivatization: React the deprotected this compound side chain with the desired derivatizing agent under optimized conditions.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all acid-labile side-chain protecting groups with a TFA-based cleavage cocktail.[3]
-
Purification: Purify the derivatized peptide using reverse-phase HPLC.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and derivatization of a this compound containing peptide.
Caption: Lysine-mediated signaling pathway for cell proliferation and protein synthesis.[15]
References
- 1. peptide.com [peptide.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. support.waters.com [support.waters.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Lysine promotes proliferation and β-casein synthesis through the SLC6A14-ERK1/2-CDK1-mTOR signaling pathway in bovine primary mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During β-Lysine Synthesis
Welcome to the technical support center for β-lysine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the synthesis of peptides and other molecules containing β-lysine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in β-lysine synthesis?
A1: Racemization is the conversion of a pure enantiomer of a chiral molecule, such as L- or D-β-lysine, into a mixture of both enantiomers.[1] This loss of stereochemical integrity is a significant concern because the three-dimensional structure of a molecule is crucial for its biological activity. The presence of the incorrect diastereomer can lead to reduced efficacy, altered pharmacological properties, and complications in purification.[1]
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: Racemization during the peptide coupling step, where the carboxylic acid of an amino acid is activated to form a peptide bond, primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway for α-amino acids and is a likely mechanism for β-amino acids as well. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either face, leading to a mixture of L- and D-diastereomers.[1][2]
-
Direct Enolization: In this mechanism, a base directly abstracts the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization.[1][2]
Q3: Are β-amino acids like β-lysine more or less susceptible to racemization than α-amino acids?
A3: While the fundamental mechanisms of racemization are expected to be similar, the susceptibility of β-amino acids to racemization can differ from their α-counterparts. The additional methylene (B1212753) group in the backbone of β-amino acids might influence the rate of oxazolone formation and the acidity of the α-proton. However, detailed comparative studies on the racemization propensity of β-lysine versus α-lysine are not extensively documented. It is prudent to assume that similar precautions taken for racemization-prone α-amino acids should be applied to β-lysine.
Q4: Which coupling reagents are recommended to minimize racemization?
A4: The choice of coupling reagent is a critical factor. While highly reactive reagents can speed up the coupling reaction, they can also increase the risk of racemization.
-
Carbodiimides (e.g., DCC, DIC): These should be used with caution as they can cause significant racemization when used alone.[3] It is essential to use them in combination with racemization-suppressing additives.[3][4]
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HBTU, HATU, HCTU, PyBOP, and COMU are generally more efficient and lead to less racemization compared to carbodiimides alone.[3][5] COMU, in particular, has shown very low levels of racemization in challenging syntheses.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of the undesired β-lysine diastereomer detected in the final product. | Use of a racemization-prone coupling reagent (e.g., carbodiimide (B86325) without an additive). | - Switch to an onium salt-based coupling reagent such as HATU or COMU.[1][5]- If using a carbodiimide (DIC is preferred for solid-phase synthesis), always include an additive like HOBt, HOAt, or OxymaPure.[3][4] |
| Use of a strong or sterically unhindered base (e.g., DIPEA, TEA). | - Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4]- Use the minimum necessary amount of base. | |
| Elevated reaction temperature. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[1] | |
| Prolonged pre-activation time. | - Minimize the time the β-lysine remains in its activated state before the addition of the amine component. Perform in-situ activation where possible. | |
| Polar aprotic solvent. | - Consider using less polar solvents (e.g., a mixture of DCM and DMF) while ensuring the solubility of all reactants.[6] | |
| Low coupling efficiency when using milder, low-racemization conditions. | The steric hindrance of β-lysine or the coupling partner is slowing down the reaction. | - Use a more potent, low-racemization coupling reagent like COMU or HATU.[1][5]- Slightly increase the reaction time, while monitoring for the onset of racemization.- For solid-phase synthesis, ensure adequate resin swelling. |
Data on Coupling Reagent Performance
The selection of the coupling reagent and any additives is paramount in controlling racemization. The following table summarizes qualitative and semi-quantitative data on the effectiveness of various coupling systems, primarily from studies on α-amino acids, which can serve as a guide for β-lysine synthesis.
| Coupling System | Relative Racemization Risk | Coupling Efficiency | Notes |
| DIC / HOBt | Low to Moderate | Good | A classic combination that significantly reduces racemization compared to DIC alone.[3] |
| DIC / HOAt | Low | Good | HOAt is generally more effective at suppressing racemization than HOBt.[1] |
| DIC / OxymaPure | Very Low | Excellent | Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[4] |
| HBTU / Base | Low | Excellent | A widely used and effective onium salt reagent.[5] |
| HATU / Base | Very Low | Excellent | Particularly effective for sterically hindered couplings and known for low racemization.[5] |
| COMU / Base | Very Low | Excellent | A modern coupling reagent with an integrated Oxyma moiety, showing exceptionally low racemization.[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of Fmoc-β-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling cycle designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-β-Lys(Boc)-OH and 3 equivalents of OxymaPure in DMF. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution. Allow this mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents.
Protocol 2: Quantification of Racemization using Chiral HPLC
This method can be used to determine the extent of racemization in a synthesized peptide containing β-lysine.
-
Peptide Hydrolysis:
-
Place a small amount (approx. 0.5 mg) of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness under vacuum.
-
-
Derivatization (using Marfey's Reagent):
-
Redissolve the amino acid hydrolysate in 50 µL of deionized water.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.
-
Add 20 µL of 1 M sodium bicarbonate to make the solution alkaline.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.[1]
-
-
HPLC Analysis:
-
Evaporate the solvent and redissolve the derivatized amino acids in the HPLC mobile phase.
-
Analyze the sample by reversed-phase HPLC. The L- and D-β-lysine derivatives will elute as distinct diastereomers with different retention times.
-
Quantify the peak areas to determine the percentage of the D-isomer, which corresponds to the level of racemization.
-
Visualizing Racemization Pathways and Prevention Strategies
Below are diagrams illustrating the key concepts discussed.
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Troubleshooting Low Incorporation of Beta-Lysine in Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low incorporation of beta-lysine (β-Lys) during solid-phase peptide synthesis (SPPS). The following sections are designed in a question-and-answer format to directly address common issues and provide actionable solutions.
Troubleshooting Guide: Low Incorporation of β-Lysine
Question 1: I am observing a low yield or incomplete incorporation of β-Lysine in my peptide sequence. What are the primary causes?
Low incorporation of β-lysine is a common challenge in SPPS, primarily due to the increased steric hindrance associated with β-amino acids. The additional methylene (B1212753) group in the backbone of β-lysine, compared to its α-amino acid counterpart, can physically obstruct the incoming activated amino acid, slowing down the coupling reaction.
Key factors contributing to low incorporation efficiency include:
-
Steric Hindrance: The β-substituted backbone of β-lysine presents a significant steric barrier, making the N-terminal amine less accessible for the incoming activated carboxyl group. This is particularly problematic when the preceding amino acid in the sequence is also sterically bulky.
-
Secondary Structure Formation: The growing peptide chain, especially with the inclusion of β-amino acids, can adopt secondary structures (e.g., β-sheets) on the resin. This can lead to peptide aggregation and mask the N-terminal amine, preventing efficient coupling.[1]
-
Suboptimal Coupling Conditions: The choice of coupling reagent, reaction time, temperature, and solvent can significantly impact the efficiency of incorporating sterically hindered amino acids. Standard coupling protocols may not be sufficient to drive the reaction to completion.
Question 2: Which coupling reagents are most effective for incorporating β-Lysine, and how do they compare?
For sterically hindered amino acids like β-lysine, the choice of coupling reagent is critical. More reactive reagents are generally required to overcome the steric barrier. While precise quantitative data for β-lysine is sparse in publicly available literature, the relative effectiveness of common coupling reagents for hindered couplings is well-established.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., β-Lysine)
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Coupling | Key Considerations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | Very High | Highly reactive and fast. May cause guanidinylation of the N-terminal amine if used in excess.[2][3] |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | High | A cost-effective alternative to HATU with slightly lower reactivity.[3] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium Salt | Very High | High solubility and reactivity, comparable to HATU. It is based on Oxyma Pure, making it a non-explosive alternative to benzotriazole-based reagents.[4][5] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Moderate to High | Effective for many difficult couplings, but generally less reactive than HATU or COMU for severely hindered residues.[4] |
| DIC/Oxyma (Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Carbodiimide/Additive | Moderate | A good, cost-effective option that minimizes racemization. The combination of DIC with Oxyma Pure as an additive enhances coupling efficiency and safety compared to HOBt.[6] |
| DIC/HOBt (Diisopropylcarbodiimide / Hydroxybenzotriazole) | Carbodiimide/Additive | Moderate | A classic and widely used combination, though HOBt has safety concerns (explosive potential). |
Question 3: What specific changes can I make to my experimental protocol to improve β-Lysine incorporation?
Several protocol modifications can significantly improve the coupling efficiency of β-lysine.
-
Double Coupling: Perform the coupling step twice before proceeding to the next deprotection step. This provides a second opportunity for the reaction to go to completion.
-
Increased Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can increase the yield. Microwave-assisted SPPS can also be beneficial by using elevated temperatures to accelerate the reaction.[6]
-
Choice of Solvent: While DMF is the standard solvent for SPPS, for sequences prone to aggregation, using a solvent mixture like DMF/NMP or adding a small percentage of DMSO can help disrupt secondary structures and improve solvation of the peptide chain.
-
Use of Pseudoproline Dipeptides: If the residue preceding the difficult coupling is a Ser or Thr, using a pseudoproline dipeptide can disrupt aggregation and improve coupling efficiency.
Experimental Protocols
Protocol 1: Double Coupling with HATU for β-Lysine Incorporation
This protocol is recommended for manual or automated SPPS when low incorporation of β-lysine is detected.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-β-Lys(protecting group)-OH (3 eq.), HATU (2.95 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-β-Lys(protecting group)-OH.
-
Allow the second coupling to proceed for 1-2 hours.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. A negative Kaiser test (yellow beads) signifies a successful coupling.
-
Protocol 2: Capping of Unreacted N-terminal Amines
If incomplete coupling persists even after troubleshooting, capping the unreacted amines is crucial to prevent the formation of deletion sequences.
-
After the final coupling step for β-lysine , wash the resin with DMF.
-
Prepare Capping Solution: A common capping solution is a mixture of acetic anhydride (B1165640) and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA in DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding with the deprotection of the newly incorporated β-lysine for the next coupling step.
Mandatory Visualizations
Caption: Troubleshooting workflow for low β-lysine incorporation.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that β-lysine has been successfully incorporated into my peptide? A1: The most reliable method is mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC). A test cleavage of a small amount of resin should be performed, and the resulting crude peptide analyzed. The mass spectrum should show a peak corresponding to the expected molecular weight of the peptide containing β-lysine. The HPLC chromatogram can indicate the purity of the crude product.
Q2: What are the potential side reactions when incorporating β-lysine? A2: Besides incomplete coupling, potential side reactions include:
-
Racemization: Although less common with modern coupling reagents, racemization at the α-carbon of the preceding amino acid can occur, especially with prolonged activation times or high temperatures.
-
Side-chain reactions: If the epsilon-amino group of β-lysine is not properly protected, it can react with the activated carboxyl group, leading to chain branching.
-
Aspartimide formation: If an aspartic acid residue is present in the sequence, it can form a cyclic aspartimide intermediate, especially under basic conditions, which can then rearrange to form a β-peptide linkage.[7]
Q3: What protecting group strategy is recommended for the two amino groups of β-lysine? A3: An orthogonal protecting group strategy is essential. Typically, the α-amino group (or in this case, the β-amino group) is protected with Fmoc, which is base-labile. The ε-amino group on the side chain should be protected with an acid-labile group, such as tert-butyloxycarbonyl (Boc). This allows for selective deprotection of the β-amino group for chain elongation without affecting the side-chain protection.
Q4: Can I use standard Kaiser test to monitor the coupling of β-lysine? A4: Yes, the Kaiser (ninhydrin) test is effective for monitoring the coupling to the β-amino group of β-lysine as it is a primary amine. A negative result (yellow beads) indicates that the coupling is complete.
Q5: My sequence contains multiple adjacent β-lysine residues. What should I do? A5: The incorporation of consecutive sterically hindered amino acids is exceptionally challenging. In such cases, all the troubleshooting strategies mentioned above should be employed proactively. This includes using the most powerful coupling reagents (e.g., COMU or HATU), performing double or even triple couplings, extending reaction times, and potentially using elevated temperatures. Careful monitoring at each step is crucial.
References
Technical Support Center: Beta-Lysine HPLC Analysis
Welcome to the technical support center for beta-lysine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during this compound HPLC analysis in a question-and-answer format.
Q1: Why am I seeing poor resolution or no separation between my alpha-lysine and this compound peaks?
A1: Poor resolution between α-lysine and β-lysine is a common challenge. Several factors can contribute to this issue:
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Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for these isomers. Specialized columns, such as those with mixed-mode stationary phases (e.g., cation-exchange and reversed-phase), can enhance separation.[1] For instance, Primesep C columns utilize a cation-exchange mechanism to improve the retention and separation of basic compounds like lysine (B10760008).[1]
-
Mobile Phase Composition: The pH and ionic strength of the mobile phase are critical. For basic compounds like lysine, a mobile phase pH that is at least 2 units away from the analyte's pKa can improve peak shape and resolution. Experimenting with different buffer concentrations is also recommended; generally, a concentration above 5 mM is needed for effective buffering.
-
Derivatization: Derivatizing the amino acids with reagents like ortho-phthalaldehyde (OPA) before HPLC analysis can significantly improve separation on a reversed-phase column.[2]
Troubleshooting Steps:
-
Verify Column Choice: Ensure you are using a column suitable for amino acid isomer separation. Consider a mixed-mode or a column specifically designed for polar and basic compounds.
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase. For lysine, which has two amino groups, a pH between 3 and 5 can help in achieving better separation on a cation-exchange column.[1]
-
Adjust Buffer Concentration: If using a buffered mobile phase, try varying the concentration to see its effect on resolution.
-
Consider Pre-column Derivatization: If direct analysis is not yielding results, explore derivatization methods.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3][4] For a basic compound like this compound, this is frequently due to interactions with exposed silanol (B1196071) groups on the silica-based column packing.[3][5]
Common Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH (around 2.5-3.0) to suppress the ionization of silanol groups.[5] Use a highly end-capped column or a column with a modern silica (B1680970) base that has fewer accessible silanols.[5] Increase the buffer concentration in the mobile phase.[5] |
| Column Overload | Reduce the sample concentration or injection volume.[3][6] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Trace Metal Contamination | The presence of trace metals in the silica matrix of the column can lead to peak tailing.[3] Using a column with high-purity silica can mitigate this. |
Q3: I am observing split peaks for this compound. What could be the issue?
A3: Split peaks can arise from several issues related to the column, the sample injection, or the mobile phase.[7][8]
Troubleshooting Flowchart for Split Peaks:
Caption: Troubleshooting logic for split peaks.
Q4: I'm seeing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
A4: Ghost peaks are unexpected peaks that can originate from the mobile phase, the LC system, or the sample itself.[9][10][11][12]
Identifying and Eliminating Ghost Peaks:
-
Run a Blank Gradient: Inject a blank (mobile phase) without any sample. If the ghost peaks are still present, they are likely from the system or the mobile phase.[9][10]
-
Isolate the Source:
-
Mobile Phase: Use fresh, high-purity solvents and additives.[9][13] Ensure proper degassing. Contamination can even come from laboratory gloves used during mobile phase preparation.[13]
-
System Contamination: Flush the entire system, including the injector and detector, with a strong solvent.[11] Carryover from previous injections is a common cause.[10][11]
-
Sample Matrix: If the ghost peaks only appear with a sample injection, they are likely impurities in the sample or degradation products.[12] In this case, sample preparation needs to be improved.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Lysine Quantification (with Derivatization)
This protocol is adapted for the quantification of lysine and can be a starting point for resolving this compound with appropriate optimization.
-
Derivatization: Pre-column derivatization with dansyl chloride.
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
Aqueous Phase (A): 0.02 M sodium acetate (B1210297) with 0.02% triethylamine, pH adjusted to 4.5 with acetic acid.[14]
-
Organic Phase (B): 1:9 mixture of 0.1 M sodium acetate buffer (pH 4.5) and methanol.[14]
-
-
Gradient:
-
0 min: 47% A
-
13 min: 16% A
-
15 min: 16% A
-
17 min: 47% A
-
22 min: 47% A[14]
-
-
Flow Rate: 400 µL/min.[14]
-
Injection Volume: 20 µL.[14]
-
Detection: Fluorescence detection.[14]
Protocol 2: Mixed-Mode HPLC for Basic Amino Acids
This method is suitable for retaining and separating basic amino acids like lysine without derivatization.
-
Column: BIST B+ column (positively-charged anion-exchange).[15]
-
Mobile Phase: 70% Acetonitrile (MeCN), 0.2% Sulfuric Acid (H2SO4) in water.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 210 nm.[15]
Data Presentation
Table 1: Example HPLC Methods for Lysine Analysis
| Parameter | Method 1 (Reversed-Phase with Derivatization)[14] | Method 2 (Mixed-Mode)[15] | Method 3 (Reversed-Phase without Derivatization)[16] |
| Column | C18 | BIST B+ (4.6x150 mm, 5 µm) | Shim-pack CLC-C18 (4.6x150 mm, 5 µm) |
| Mobile Phase A | 0.02 M Sodium Acetate, 0.02% TEA, pH 4.5 | 0.2% H2SO4 in Water | 10 mM Phosphate Buffer, pH 7.4 |
| Mobile Phase B | 1:9 0.1M Sodium Acetate (pH 4.5):Methanol | 70% Acetonitrile | Acetonitrile |
| Elution Type | Gradient | Isocratic | Gradient |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Not Specified |
| Detection | Fluorescence | UV (210 nm) | UV |
| Derivatization | Yes (Dansyl Chloride) | No | No |
Visualization of Experimental Workflow
General Workflow for HPLC Method Troubleshooting:
Caption: A systematic workflow for troubleshooting HPLC issues.
References
- 1. HPLC Separation of Lysine and Arginine from Other Amino Acids | SIELC Technologies [sielc.com]
- 2. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. bio-works.com [bio-works.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Beta-Lysine Detection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference issues encountered during beta-lysine detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
The most common sources of interference in this compound assays are matrix effects, cross-reactivity of detection reagents, improper sample preparation, and the presence of interfering substances in the sample or reagents. Matrix effects occur when components in the biological sample, such as salts, lipids, and other proteins, alter the analytical signal.[1] Cross-reactivity can lead to false positives, for instance, poly-L-lysine has been shown to cause false-positive results in some ELISA formats.[2][3] Inadequate sample preparation can result in incomplete recovery of this compound or its degradation.[4]
Q2: How can I minimize matrix effects in my LC-MS/MS assay for this compound?
To minimize matrix effects in LC-MS/MS analysis, several strategies can be employed. Simple dilution of the sample can be effective if the this compound concentration is high enough.[5] More robust methods include optimizing sample preparation to remove interfering components through techniques like protein precipitation or solid-phase extraction (SPE).[4] The use of a stable isotope-labeled internal standard that co-elutes with this compound is a highly effective way to compensate for matrix effects.[5]
Q3: My ELISA is showing high background. What are the likely causes and solutions?
High background in an ELISA can be caused by several factors, including non-specific binding of antibodies, insufficient washing, or contamination of reagents.[6][7] Non-specific binding can be mitigated by using appropriate blocking buffers.[6] Ensure thorough washing between steps to remove unbound reagents.[8] Using a different blocking agent or adding a small amount of a non-ionic detergent like Tween-20 to the wash buffers can also help reduce background noise.[9]
Q4: Can the sample storage conditions affect my this compound measurements?
Yes, sample storage conditions are critical for accurate this compound quantification. Improper storage can lead to the degradation of amino acids. For long-term storage, samples should be kept at -80°C.[4] Repeated freeze-thaw cycles should be avoided as they can lead to changes in the concentrations of some amino acids.[4][10] For blood samples, it is recommended to collect them in K2-EDTA or heparin tubes and to avoid serum separator gels which may bind amino acids.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Inaccurate Results in LC-MS/MS-based this compound Quantification
This guide addresses common issues leading to inaccurate quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Observed Problem | Potential Cause | Recommended Action |
| Low this compound recovery | Incomplete Protein Hydrolysis: this compound is not fully released from proteins in the sample.[4] | Optimize the acid hydrolysis conditions, ensuring the correct temperature (e.g., 110°C) and duration (e.g., 20-24 hours).[4] Consider enzymatic digestion as an alternative for measuring free this compound. |
| Degradation during Sample Prep: this compound is unstable under the sample preparation conditions. | Use sealed glass ampoules or nitrogen-flushed vials during hydrolysis to prevent oxidation.[4] Ensure samples are stored at -80°C for long-term stability.[4] | |
| High variability between replicates | Matrix Effects: Ion suppression or enhancement is occurring differently across samples.[11] | Implement a stable isotope-labeled internal standard for this compound. Perform a matrix effect evaluation by comparing the signal of this compound in the matrix to the signal in a neat solution.[11] |
| Inconsistent Sample Preparation: Variability in pipetting, incubation times, or temperature during sample processing.[4] | Standardize the sample preparation protocol and use automated liquid handlers if possible to improve precision. | |
| False high or low readings | Co-eluting Interferences: Other compounds in the sample have the same mass transition as this compound. | Modify the chromatographic method to improve the separation of this compound from interfering compounds.[5] |
| Carryover: Residual this compound from a previous high-concentration sample is affecting the current measurement. | Optimize the wash steps in the LC method. Inject a blank sample after a high-concentration sample to check for carryover. |
Guide 2: Troubleshooting False Positives and High Background in this compound Immunoassays (ELISA)
This guide provides solutions for common problems encountered in Enzyme-Linked Immunosorbent Assays (ELISAs) for this compound detection.
| Observed Problem | Potential Cause | Recommended Action |
| False Positive Signal | Cross-Reactivity: The detection antibody is binding to other structurally similar molecules.[12][13] | Test the specificity of the antibody against related compounds. Consider using a monoclonal antibody for higher specificity.[12] |
| Non-Specific Binding: Immunoglobulins in the sample are binding to the plate surface.[3][14] | Use a high-quality blocking buffer. Running a control with non-coated wells for each sample can help identify this issue.[3] | |
| Presence of Heterophilic Antibodies: Human anti-mouse antibodies (HAMA) or other heterophilic antibodies in the sample are cross-linking the capture and detection antibodies.[15] | Add a commercial HAMA blocker to the assay buffer. | |
| High Background Noise | Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding. | Try a different blocking agent (e.g., BSA, casein, or a commercial blocker). Increase the blocking incubation time.[9] |
| Inadequate Washing: Unbound detection antibody or enzyme conjugate remains in the wells. | Increase the number of wash steps and ensure complete aspiration of the wash buffer after each step. Adding a detergent like Tween-20 to the wash buffer can improve efficiency.[8][9] | |
| Contaminated Reagents: Buffers or substrate solution may be contaminated.[6] | Prepare fresh buffers and use a new batch of substrate. Ensure that the substrate solution is colorless before use.[7] |
Experimental Protocols
Protocol 1: Evaluation and Mitigation of Matrix Effects in LC-MS/MS
This protocol outlines a method to assess and correct for matrix effects in the quantification of this compound.
1. Materials:
- This compound standard
- Stable isotope-labeled this compound internal standard (SIL-IS)
- Blank biological matrix (e.g., plasma, urine) from a source known to be free of this compound
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- Protein precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile)[4]
2. Procedure:
- Preparation of Standard Solutions:
- Prepare a stock solution of this compound and the SIL-IS in a suitable solvent.
- Create a series of calibration standards by spiking the this compound stock into the mobile phase.
- Sample Preparation:
- Thaw the blank biological matrix and the study samples on ice.
- To an aliquot of each sample (and the blank matrix), add the SIL-IS at a fixed concentration.
- Precipitate proteins by adding 3-4 volumes of ice-cold methanol or acetonitrile.[4]
- Vortex and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[4]
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
- Matrix Effect Evaluation (Post-extraction Spike Method):
- Prepare three sets of samples:
- Set A: this compound standard in neat solution.
- Set B: Blank matrix extract spiked with the this compound standard at the same concentration as Set A.
- Set C: Blank matrix extract without the this compound standard.
- Analyze all sets by LC-MS/MS.
- Calculate the Matrix Factor (MF) as: MF = (Peak area of this compound in Set B - Peak area in Set C) / Peak area of this compound in Set A .
- An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[11]
- Data Analysis:
- Quantify this compound in the study samples using the calibration curve generated from the standards prepared in the mobile phase.
- Correct for matrix effects by normalizing the peak area of this compound to the peak area of the SIL-IS.
Protocol 2: Optimizing Protein Hydrolysis for Total this compound Measurement
This protocol provides a method for the complete hydrolysis of proteins to accurately measure total this compound content.
1. Materials:
- Sample containing protein-bound this compound
- 6 M Hydrochloric acid (HCl)
- Sealed glass ampoules or nitrogen-flushed vials[4]
- Heating block or oven set to 110°C
- Nitrogen gas supply for drying
- Reconstitution buffer (e.g., LC-MS mobile phase)
2. Procedure:
- Place a known amount of the sample into a glass ampoule.
- Add a sufficient volume of 6 M HCl to the sample.
- Flush the ampoule with nitrogen gas to remove oxygen and prevent oxidative degradation.[4]
- Seal the ampoule under flame.
- Place the sealed ampoule in an oven or heating block at 110°C for 20-24 hours.[4]
- After hydrolysis, allow the ampoule to cool to room temperature.
- Carefully open the ampoule and transfer the contents to a clean tube.
- Dry the sample completely under a stream of nitrogen gas.
- Reconstitute the dried sample in a known volume of reconstitution buffer.
- The sample is now ready for analysis by LC-MS/MS or another detection method.
Visualizations
Caption: A logical workflow for troubleshooting inaccurate this compound measurements.
Caption: Strategies for mitigating matrix effects in this compound assays.
Caption: Common interference mechanisms in sandwich immunoassays for this compound.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly-L-lysine causes false positive results in ELISA methods detecting anti-dsDNA antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChonBlock™: A Solution to False Positive Reactions in ELISA [chondrex.com]
- 4. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 14. mybiosource.com [mybiosource.com]
- 15. Reasons of ELISA test failure-Abebio [abebio.com]
Technical Support Center: Best Practices for Storing Beta-Lysine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of beta-lysine. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, it is recommended to store lyophilized this compound powder in a tightly sealed container at -20°C or -80°C. For short-term storage, +4°C is acceptable. The compound should be protected from light and moisture to prevent degradation.
Q2: How should I store this compound solutions?
This compound solutions are less stable than the lyophilized powder. For short-term storage (up to a few weeks), solutions can be kept at +4°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Q3: What solvents are recommended for reconstituting this compound?
The choice of solvent depends on the experimental requirements. For many applications, sterile, high-purity water is a suitable solvent. It is crucial to ensure the solvent is free of contaminants that could react with this compound.
Q4: Is this compound sensitive to light?
While specific data on the light sensitivity of this compound is not extensively documented, it is a general best practice for all peptides and amino acid derivatives to be protected from light, especially during long-term storage. Exposure to UV light can lead to degradation.
Q5: How can I prevent moisture contamination?
Always allow the this compound container to equilibrate to room temperature before opening to prevent condensation. Use of a desiccator for storage of the lyophilized powder can also help to minimize moisture absorption. Tightly seal the container immediately after use.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound and related compounds. These recommendations are based on general best practices for peptides and amino acids.
| Compound Form | Storage Duration | Temperature | Light/Moisture Protection | Key Considerations |
| This compound (Lyophilized Powder) | Short-Term | +4°C | Protect from light and moisture | Equilibrate to room temperature before opening. |
| Long-Term | -20°C to -80°C | Protect from light and moisture | Store in a tightly sealed container. | |
| This compound (Solution) | Short-Term | +4°C | Protect from light | Aliquot to avoid contamination. |
| Long-Term | -20°C to -80°C | Protect from light | Aliquot to avoid freeze-thaw cycles. | |
| Boc-L-Lysine (Derivative Powder) | Long-Term | +2°C to +8°C | Store in a dry place | As per supplier safety data sheet. |
| L-Lysine (Powder) | Long-Term | +15°C to +30°C | Keep in a sealed, airtight container | Sensitive to moisture, which can cause clumping.[1] |
| Poly-L-Lysine (Solution) | Long-Term | +2°C to +10°C or -20°C | Keep sterile | Stable for at least 6 months at 2-8°C and 2 years at -20°C.[2] |
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving Lyophilized Powder | Improper solvent selection; Low temperature of solvent. | Ensure the chosen solvent is appropriate for your experimental needs. Allow the solvent to reach room temperature before reconstitution. Gentle vortexing or sonication may aid dissolution. |
| Reduced Activity or Inconsistent Results | Degradation of this compound due to improper storage. | Review storage conditions. Ensure the compound has not been subjected to multiple freeze-thaw cycles, prolonged exposure to light, or moisture. Use a fresh aliquot if degradation is suspected. |
| Visible Particulates in Solution | Contamination or precipitation. | Ensure all handling is performed under sterile conditions. If particulates appear after thawing, gently warm the solution and vortex. If they persist, the solution may be compromised. |
| Clumping of Lyophilized Powder | Moisture absorption. | This indicates improper storage. While the compound may still be usable, its purity and concentration may be affected. For future storage, ensure the container is tightly sealed and consider using a desiccator.[1] |
Experimental Protocol: Coating Cell Culture Surfaces with Poly-L-Lysine
Objective: To prepare poly-L-lysine coated cell culture plates for the culture of adherent cells.
Materials:
-
Poly-L-Lysine solution (0.1 mg/mL in sterile water)
-
Sterile tissue culture grade water
-
Cell culture plates
-
Aspiration equipment
-
Laminar flow hood
Procedure:
-
Work in a sterile laminar flow hood to maintain aseptic conditions.
-
Add the appropriate volume of 0.1 mg/mL poly-L-lysine working solution to the culture surface.
-
Gently rock the vessel to ensure the entire surface is evenly coated.
-
Incubate at room temperature for 10-30 minutes.
-
Aspirate the poly-L-lysine solution.
-
Rinse the surface thoroughly with sterile tissue culture grade water.
-
Allow the coated surface to dry for at least 1 hour at room temperature before introducing cells and medium.
Logical Workflow for Troubleshooting this compound Storage
The following diagram illustrates a logical workflow for troubleshooting potential issues related to the storage and handling of this compound.
Caption: A flowchart outlining the steps to troubleshoot experimental issues potentially arising from improper this compound storage.
References
Technical Support Center: Enhancing the Solubility of Beta-Lysine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with beta-lysine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my this compound derivatives?
Poor solubility is a common issue stemming from the physicochemical properties of the peptide derivative.[1][2] Key factors include:
-
Hydrophobicity: The presence of hydrophobic amino acid residues in the peptide sequence can lead to low affinity for aqueous solutions.[2][3] this compound itself has a side chain with significant hydrophobic character, despite the terminal amino group.[4]
-
Peptide Aggregation: Molecules can self-associate through intermolecular hydrogen bonds, often forming stable β-sheet structures that precipitate out of solution.[2][5] This is particularly common for hydrophobic sequences.[2]
-
Isoelectric Point (pI): A peptide is least soluble in a solution where the pH equals its isoelectric point. At the pI, the net charge of the molecule is zero, minimizing repulsive electrostatic forces and promoting aggregation.
Q2: What is the recommended first step when attempting to dissolve a novel this compound derivative?
Always begin with a small test amount of your lyophilized peptide before attempting to dissolve the entire batch.[1][2] The initial solvent of choice should be deionized water.[2] If the peptide does not dissolve, sonication can help break up solid particles and enhance solubilization.[1] If the solution remains cloudy, appears as a gel, or contains visible particulates after sonication, the peptide is suspended, not dissolved, and a stronger solvent system is required.[1]
Q3: How does pH influence the solubility of this compound derivatives?
Adjusting the pH is a powerful technique to increase solubility.[6] this compound derivatives, like other peptides, have ionizable groups (amino and carboxyl groups).
-
For Basic Derivatives (net positive charge at pH 7): These peptides are often more soluble in an acidic solution. Try adding a small amount of dilute acetic acid (10-30%) or formic acid.[2][7] The acidic environment protonates carboxyl groups, increasing the overall positive charge and enhancing interaction with water.
-
For Acidic Derivatives (net negative charge at pH 7): These are typically more soluble in a basic solution. A small amount of dilute ammonium (B1175870) hydroxide (B78521) (e.g., 13% v/v) or ammonium bicarbonate can be used.[1][2][7] This deprotonates amino groups, increasing the net negative charge.
Q4: When should I use organic co-solvents, and which are recommended?
If pH adjustment is ineffective, particularly for neutral or very hydrophobic derivatives, organic co-solvents can be used to disrupt hydrophobic interactions.[2][3]
-
First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).[2]
-
Once fully dissolved, slowly add the aqueous buffer to the peptide solution while vortexing to reach the desired final concentration.[2]
Caution: Peptides containing Cys or Met residues should not be dissolved in DMSO, as it can cause oxidation.[3]
Q5: Are there advanced strategies for extremely insoluble derivatives?
For derivatives that resist the methods above, more advanced techniques can be employed:
-
Complex Formation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing aqueous solubility.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose.[8][9]
-
Use of Denaturants: Strong denaturing agents like Guanidinium chloride (GdnHCl) or urea (B33335) can disrupt the hydrogen bonds responsible for aggregation.[2] Note that these must be removed via dialysis or chromatography for most biological assays.[2]
-
Structural Modification (PEGylation): Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide (PEGylation) increases its size and hydrophilicity, which can dramatically improve solubility and prolong its half-life in circulation.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Problem: My this compound derivative is insoluble in water and forms a precipitate or suspension.
Follow this workflow to identify a suitable solvent system. Always centrifuge your final solution before use to pellet any remaining undissolved material.[7]
Caption: A step-by-step decision tree for solubilizing this compound derivatives.
Data on Solubility Enhancement Techniques
The following table summarizes the reported effectiveness of various solubilization strategies. Note that enhancement factors are highly dependent on the specific compound.
| Technique | Example Compound | Counterion / Excipient | Solubility Enhancement Factor | Reference |
| Salt Formation | Indomethacin (B1671933) (BCS Class II) | L-Lysine | 2,296-fold | [11] |
| Indomethacin (BCS Class II) | L-Arginine | 10,000-fold | [11] | |
| Bendazac (BCS Class II) | L-Lysine | 68 to 433-fold | [12] | |
| Quercetin (BCS Class IV) | L-Lysine | 68 to 433-fold | [12] | |
| Complexation | Retinoic Acid | β-Cyclodextrin | ~14 to 27-fold | [9] |
| Retinoic Acid | Hydroxypropyl-β-CD | ~44 to 81-fold | [9] |
Key Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a method to test various solvent systems on a small scale.
-
Aliquot: Dispense a small, known amount of the lyophilized this compound derivative into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a precise volume of a different test solvent (e.g., water, 10% acetic acid, 0.1M ammonium bicarbonate, DMSO).
-
Mixing: Vortex each tube vigorously for 1 minute.
-
Sonication: Place the tubes in a bath sonicator for 10-15 minutes to aid dissolution.[1]
-
Visual Inspection: Observe each tube for clarity. A clear, homogenous solution indicates successful dissolution. Note any tubes that are cloudy, have precipitates, or have formed gels.
-
Confirmation: For promising solvents, proceed to Protocol 2 to quantify the solubility limit.
Protocol 2: Quantitative Solubility Assessment
This protocol determines the solubility limit of a derivative in a given solvent system.
Caption: Workflow for quantitatively assessing peptide derivative solubility.
Methodology Details:
-
Preparation: Create a series of solutions with increasing concentrations of the peptide derivative in the desired buffer or solvent system. Ensure the highest concentrations are well above the expected solubility limit.
-
Equilibration: Incubate the solutions at a constant temperature (e.g., room temperature) for 2-4 hours with gentle agitation.[10] This allows the solution to reach thermodynamic equilibrium.
-
Centrifugation: Centrifuge all samples at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet all insoluble material.[10]
-
Quantification: Carefully remove the supernatant from each tube. Measure the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (at 280 nm for peptides with Trp or Tyr) or by creating a standard curve with RP-HPLC.[5][10]
-
Analysis: Plot the measured soluble concentration (Y-axis) against the initial concentration prepared (X-axis). The point at which the measured concentration stops increasing and plateaus indicates the solubility limit of the compound under those conditions.[10]
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. News - How to increase the solubility of peptides? [gtpeptide.com]
- 4. Amino Acids - Lysine [biology.arizona.edu]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Alpha-Lysine and Beta-Lysine
In the landscape of molecular biology and pharmacology, isomers of essential amino acids present a fascinating area of study, often exhibiting distinct biological functions. This guide provides a detailed comparison of the biological activities of alpha-lysine (α-lysine) and beta-lysine (β-lysine), two isomeric forms of the essential amino acid lysine (B10760008). While α-lysine is a canonical amino acid integral to protein synthesis and numerous physiological processes, β-lysine is a non-proteinogenic amino acid with more specialized roles. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their distinct and overlapping biological activities, supported by available experimental data.
Overview of Alpha-Lysine and this compound
Alpha-lysine, or L-lysine, is the proteinogenic isomer where the amino group is attached to the alpha-carbon, the first carbon atom after the carboxyl group. It is a fundamental building block of proteins in all known life forms. In contrast, this compound has its amino group attached to the beta-carbon, the second carbon atom from the carboxyl group. This structural difference significantly influences their metabolic pathways and biological functions.
Comparative Biological Activities
While extensive research has elucidated the multifaceted roles of α-lysine, the biological activities of β-lysine are less characterized, with current knowledge primarily centered on its role as a compatible solute in certain microorganisms and its potential in synthetic peptides.
Alpha-Lysine: A Cornerstone of Mammalian Physiology
Alpha-lysine is an essential amino acid for humans, meaning it cannot be synthesized in the body and must be obtained from the diet.[1] Its biological activities are vast and well-documented:
-
Protein Synthesis and Structure: As a primary constituent of proteins, α-lysine is crucial for the growth, maintenance, and repair of tissues.[] Its ε-amino group is a site for post-translational modifications, such as ubiquitination and acetylation, which play critical roles in regulating protein function and cell signaling.[3]
-
Collagen Formation: Alpha-lysine is essential for the synthesis of collagen, a key structural protein in connective tissues like skin, bones, and tendons.[][4]
-
Calcium Absorption: It plays a role in the absorption of calcium from the intestine.[]
-
Carnitine Precursor: Alpha-lysine is a precursor for the synthesis of carnitine, a molecule involved in the transport of fatty acids into the mitochondria for energy production.[][5]
-
Immune Function: It is involved in the production of antibodies and has demonstrated antiviral properties, particularly against the herpes simplex virus.[4]
-
Enzymatic Activity: The enzyme L-lysine α-oxidase exhibits a range of biological activities, including antitumor, antibacterial, and antiviral effects, which are attributed to the production of hydrogen peroxide during the oxidative deamination of L-lysine.[6][7]
This compound: A Molecule with Specialized Functions
The known biological activities of β-lysine are more limited and are primarily observed in non-mammalian systems:
-
Compatible Solute in Archaea: In methanogenic archaea, Nε-acetyl-β-lysine, a derivative of β-lysine, functions as a compatible solute, protecting the cells from osmotic stress in high-salinity environments.[8] The synthesis of β-lysine from α-lysine is catalyzed by the enzyme lysine-2,3-aminomutase.[8]
-
Antimicrobial Properties of Poly-β-lysine: While not a direct activity of the monomer, polymers of lysine, particularly ε-poly-L-lysine (a polymer linked through the ε-amino group, which is structurally distinct from a true poly-β-lysine), have shown potent antimicrobial activity against a broad spectrum of bacteria.[5][9] This activity is generally greater than that of α-poly-L-lysine.[9]
-
Component of Synthetic Peptides: Beta-amino acids, including β-lysine, are used in the design of peptidomimetics to create peptides with increased stability against enzymatic degradation.
Quantitative Data Comparison
Direct quantitative comparisons of the biological activities of monomeric α-lysine and β-lysine are scarce in the scientific literature. The following table summarizes the key differences based on available qualitative information.
| Feature | Alpha-Lysine (L-Lysine) | This compound |
| Natural Abundance | Abundant in proteins of all living organisms. | Found in specific microorganisms, particularly methanogenic archaea, as Nε-acetyl-β-lysine.[8] |
| Role in Protein Synthesis | Essential building block of proteins.[] | Not incorporated into proteins via the standard ribosomal machinery. |
| Primary Biological Function | Protein structure, enzyme catalysis, precursor for various biomolecules (e.g., carnitine).[][5] | Primarily known as a compatible solute in archaea.[8] |
| Signaling Pathways | Activates the mTOR signaling pathway to promote protein synthesis.[10][11] Catabolized via the saccharopine and pipecolate pathways.[3][12] Involved in the NF-kappaB signaling pathway through IkappaB-alpha degradation.[13] | No well-defined signaling pathways directly involving monomeric β-lysine have been identified in mammals. Its synthesis from α-lysine is known in archaea.[8] |
| Antimicrobial Activity | L-lysine α-oxidase produces H₂O₂ with antimicrobial effects.[6] α-poly-L-lysine has some antimicrobial activity.[9] | ε-poly-L-lysine exhibits potent, broad-spectrum antimicrobial activity, generally greater than α-poly-L-lysine.[9] The activity of monomeric β-lysine is not well-documented. |
Experimental Protocols
Example Protocol: Assessment of mTOR Pathway Activation
This protocol describes a general method to assess whether a compound activates the mTOR signaling pathway in a cell culture model, which is a known function of α-lysine.
-
Cell Culture: Bovine mammary epithelial cells (BMECs) or other suitable cell lines are cultured in appropriate media until they reach 80-90% confluency.
-
Amino Acid Starvation: Cells are washed with phosphate-buffered saline (PBS) and then incubated in a lysine-free medium for a defined period (e.g., 2-4 hours) to synchronize the cells and reduce basal mTOR activity.
-
Treatment: The starved cells are then treated with different concentrations of α-lysine or β-lysine (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2.0 mM) for a specific duration (e.g., 30-60 minutes).
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Protein concentrations are determined using a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated mTOR (p-mTOR), total mTOR, phosphorylated S6K1 (p-S6K1), total S6K1, phosphorylated 4E-BP1 (p-4E-BP1), and total 4E-BP1. A housekeeping protein like β-actin or GAPDH is used as a loading control.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of mTOR pathway activation.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the known signaling pathways of α-lysine and a potential experimental workflow for comparison, the following diagrams are provided.
Caption: Alpha-lysine activates the mTORC1 signaling pathway.
Caption: Workflow for comparing the effects of alpha- and this compound.
Conclusion
References
- 1. Lysine - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. protein.bio.msu.ru [protein.bio.msu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Lysine-2,3-aminomutase and this compound acetyltransferase genes of methanogenic archaea are salt induced and are essential for the biosynthesis of Nepsilon-acetyl-beta-lysine and growth at high salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial action of epsilon-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine promotes proliferation and β-casein synthesis through the SLC6A14-ERK1/2-CDK1-mTOR signaling pathway in bovine primary mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 13. Identification of lysine residues required for signal-induced ubiquitination and degradation of I kappa B-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Lysine and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a cornerstone of modern drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor stability and bioavailability. Among the vast arsenal (B13267) of available NPAAs, beta-amino acids, and specifically beta-lysine, have garnered significant interest. This guide provides a comparative overview of this compound against other cationic NPAAs like ornithine and diaminobutanoic acid, focusing on their impact on antimicrobial activity, proteolytic stability, and hemolytic activity.
Quantitative Data Summary
A direct quantitative comparison of this compound with other NPAAs within a single, consistent peptide scaffold is not extensively available in the public domain. However, by collating data from various studies on different peptide systems, we can draw insightful, albeit indirect, comparisons. The following table summarizes the observed effects of incorporating these NPAAs on key therapeutic parameters. It is crucial to note that the specific impact of an NPAA is highly dependent on the peptide sequence, structure, and the target pathogen.
| Amino Acid | Impact on Antimicrobial Activity | Impact on Proteolytic Stability | Impact on Hemolytic Activity | Key Findings & Citations |
| This compound (β-Lys) | Incorporation of β-amino acids can maintain or enhance antimicrobial activity. The altered backbone can influence membrane interaction. | Peptides containing β-amino acids exhibit significantly enhanced resistance to proteolytic degradation by enzymes like trypsin, chymotrypsin, and pronase.[1][2] | The effect is context-dependent. Altered peptide conformation can influence interaction with erythrocyte membranes. | The inclusion of β-amino acids is a well-established strategy to increase the half-life of peptides.[1][2] |
| Ornithine (Orn) | Substitution of lysine (B10760008) with ornithine in some peptide scaffolds has been shown to enhance antimicrobial activity. | Ornithine-containing peptides have demonstrated increased tolerance to digestive enzymes. | In certain peptide contexts, substitution with ornithine maintained low hemolytic activity. | One study on a stapled heptapeptide (B1575542) showed that ornithine substitution enhanced both antimicrobial activity and proteolytic stability. |
| Diaminobutanoic Acid (Dab) | In some peptidomimetics, substitution with diaminobutanoic acid led to slightly improved activity against Gram-positive bacteria, but no improvement against Gram-negative bacteria. | Peptides containing diaminobutanoic acid have shown resistance to digestive enzymes. | Data on hemolytic activity is limited and likely context-dependent. | The shorter side chain of Dab compared to lysine and ornithine can influence the peptide's amphipathic structure and its interaction with membranes. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel peptide therapeutics. Below are standardized protocols for key in vitro assays.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive controls (bacteria in broth without peptide) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. Turbidity can be assessed visually or by measuring the optical density at 600 nm.[3][4][5]
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Materials:
-
Test peptide
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin, pronase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the test peptide in PBS to a final concentration of 1 mg/mL.
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
The percentage of peptide remaining at each time point is calculated relative to the amount at time zero.[1][2]
Hemolytic Activity Assay
This assay assesses the cytotoxicity of a peptide by measuring its ability to lyse red blood cells.[6][7]
Materials:
-
Test peptide
-
Freshly drawn human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Prepare serial dilutions of the test peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[3][6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks in the comparative study of non-proteinogenic amino acids in peptide drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Antibodies with Beta-Lysine Containing Peptides
For researchers, scientists, and drug development professionals, the precise detection of post-translationally modified proteins is paramount. This guide provides a comprehensive comparison of antibody specificity, with a focus on the potential cross-reactivity of antibodies designed to recognize beta-lysine containing peptides against their canonical alpha-lysine counterparts. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results and the development of highly specific therapeutic and diagnostic tools.
The specificity of an antibody, its ability to bind to a unique epitope, is a cornerstone of its utility in research and medicine. However, cross-reactivity, the binding of an antibody to structurally similar but non-target antigens, can lead to erroneous data and off-target effects. This is particularly pertinent when developing antibodies against proteins containing modified amino acids, such as this compound. The subtle difference in the position of the amine group between alpha-lysine and this compound can significantly impact antibody recognition and binding affinity.
Performance Comparison: Hypothetical Anti-Beta-Lysine Antibody
Due to the limited availability of direct comparative studies on the cross-reactivity of antibodies with this compound versus alpha-lysine containing peptides in the reviewed literature, the following table presents hypothetical data to illustrate the expected performance of a highly specific anti-beta-lysine antibody compared to a less specific one. This data is intended for demonstrative purposes to highlight the importance of rigorous antibody validation.
| Analyte | Highly Specific Anti-Beta-Lysine Antibody (IC50 in nM) | Less Specific Anti-Beta-Lysine Antibody (IC50 in nM) |
| This compound Peptide | 15 | 20 |
| Alpha-Lysine Peptide | > 5000 | 100 |
| Unrelated Peptide | > 10000 | > 10000 |
Table 1: Hypothetical binding affinities of two anti-beta-lysine antibodies determined by competitive ELISA. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is essential. The following are detailed methodologies for key experiments used to evaluate the specificity of antibodies targeting modified peptides.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the binding affinity and specificity of an antibody by measuring its ability to bind to an immobilized target peptide (e.g., this compound peptide) in the presence of competing free peptides (e.g., alpha-lysine peptide).
Protocol:
-
Coating: Microplate wells are coated with the this compound containing peptide (the target antigen) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well and incubating for 1-2 hours at room temperature.
-
Competition: The antibody is pre-incubated with varying concentrations of the competitor peptides (this compound peptide as a positive control, alpha-lysine peptide, and an unrelated peptide as negative controls) for 2 hours at room temperature.
-
Incubation: The antibody-competitor mixtures are then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times to remove unbound antibodies and competitors.
-
Detection: A species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the reaction is allowed to develop.
-
Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The IC50 value, the concentration of competitor peptide that inhibits 50% of the antibody binding to the coated antigen, is calculated. A higher IC50 value for a competitor indicates lower cross-reactivity.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity of an antibody to different peptides immobilized on a sensor chip.[1][2]
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The target peptide (e.g., this compound peptide) and the potential cross-reactant peptide (e.g., alpha-lysine peptide) are immobilized on different flow cells of the sensor chip. A reference flow cell is left blank or immobilized with an irrelevant peptide to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the antibody (analyte) are injected over the flow cells at a constant flow rate.
-
Association Phase: The binding of the antibody to the immobilized peptides is monitored in real-time as an increase in the resonance signal (measured in Resonance Units, RU).
-
Dissociation Phase: After the injection of the antibody, a continuous flow of buffer is passed over the sensor chip, and the dissociation of the antibody from the peptides is monitored as a decrease in the RU signal.
-
Regeneration: The sensor chip surface is regenerated by injecting a solution that removes the bound antibody without damaging the immobilized ligand.
-
Data Analysis: The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are calculated from the sensorgram data. A significantly higher KD for the alpha-lysine peptide compared to the this compound peptide indicates low cross-reactivity.
The Role of Lysine (B10760008) Modifications in Signaling Pathways
Lysine is a frequent target for various post-translational modifications (PTMs), including acetylation, methylation, and ubiquitination. These modifications are critical for regulating numerous cellular processes, such as gene expression and signal transduction.[3] The specificity of antibodies used to study these modifications is therefore of utmost importance.
A prominent example is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of immune and inflammatory responses. The activity of the p65 subunit of NF-κB is modulated by multiple PTMs, including acetylation and methylation on specific lysine residues.[4] For instance, the acetylation of p65 can enhance its transcriptional activity, while methylation can either activate or repress it depending on the specific lysine residue modified.[4] Antibodies that can distinguish between these different modified states are invaluable tools for dissecting the complexities of NF-κB regulation.
Conclusion
The development and use of antibodies that can specifically recognize this compound containing peptides hold great promise for advancing our understanding of proteins that incorporate this non-canonical amino acid. However, the potential for cross-reactivity with the more abundant alpha-lysine containing peptides necessitates rigorous validation. As demonstrated, techniques like competitive ELISA and SPR are indispensable for quantifying the specificity and cross-reactivity of these critical research tools. By ensuring the high specificity of antibodies, researchers can confidently elucidate the roles of this compound and other post-translational modifications in complex biological systems.
References
- 1. Regulation of NF-κB activity through lysine monomethylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of lysine methylation of NF-κB in differential gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational modifications of NF-κB: another layer of regulation for NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Beta-Lysine as an Internal Standard for Mass Spectrometry: A Comparative Guide
In the realm of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of beta-lysine as a potential internal standard against commonly used alternatives, supported by established principles of mass spectrometry.
Performance Comparison of Internal Standards
| Internal Standard Type | Analyte | Linearity & Accuracy | Precision | Matrix Effect Compensation | Cost & Availability | Key Considerations |
| This compound | Various small molecules, peptides | Good | Good | Moderate to Good | Moderate | As a non-endogenous compound, it is less likely to be present in biological samples. Its different chromatographic behavior and potentially different ionization efficiency compared to alpha-amino acids need careful evaluation. |
| Stable Isotope-Labeled (SIL) Lysine | Lysine, lysine-containing peptides | Excellent | Excellent | Excellent | High | Considered the "gold standard" as it has nearly identical physicochemical properties to the analyte, ensuring the most accurate correction for all sources of variability.[1][2][3] |
| Other Non-Endogenous Amino Acids (e.g., Norvaline) | Various amino acids | Good | Good | Moderate | Low to Moderate | Structurally similar to some endogenous amino acids, which can be advantageous for mimicking behavior, but care must be taken to ensure no co-elution with analytes of interest. |
| Structural Analogs (Non-amino acid) | Specific small molecules | Variable | Good | Variable | Low to High | The degree of structural similarity to the analyte will determine its effectiveness in compensating for matrix effects and other variations.[1] |
Experimental Protocols
Herein, we provide a detailed protocol for the quantification of an analyte in human plasma using this compound as an internal standard with LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol/water 50:50 v/v).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol/water 50:50 v/v).
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with the solvent to prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with the solvent.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (100 ng/mL) to each plasma sample, except for the blank.
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte and this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor and product ion transitions for both the analyte and this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
Discussion
The primary advantage of using this compound as an internal standard is that it is a non-endogenous amino acid, meaning it is not naturally present in most biological samples. This avoids the complication of background levels of the standard interfering with the analysis. However, as a beta-amino acid, its chromatographic retention and ionization efficiency may differ from that of alpha-amino acids and other analytes. Studies have shown that the fragmentation patterns of peptides containing beta-amino acids can be different from those with only alpha-amino acids.[4] This necessitates careful optimization of the LC-MS/MS method to ensure that this compound is a suitable surrogate for the analyte of interest.
For the highest level of accuracy, a stable isotope-labeled (SIL) version of the analyte is the preferred internal standard. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus providing the most accurate correction for any variations.[1][2][3] When a SIL version of the analyte is not available or is cost-prohibitive, a non-endogenous compound with similar physicochemical properties, such as this compound, can be a viable alternative. The principal limitation of any non-SIL internal standard is that it may not perfectly mimic the analyte's behavior, particularly in complex biological matrices where matrix effects can be highly variable.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. nebiolab.com [nebiolab.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-Lysine Synthesis: Chemical and Biological Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of beta-lysine, a crucial component in various bioactive molecules, is of paramount importance. This guide provides a comparative analysis of prominent chemical and biological routes for this compound synthesis, supported by available experimental data and detailed methodologies.
Comparison of Key Performance Indicators for this compound Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including the desired stereochemistry, yield, purity, scalability, and the cost and complexity of the procedure. Below is a summary of quantitative data for different synthesis methods.
| Synthesis Route | Key Sub-type | Achieved Yield | Purity/Selectivity | Reaction Time | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Enantioselective Synthesis via Nitrone Cycloaddition | Diastereoselectivity ranges from 2:1 to 11:1[1] | Optically pure (R)- and (S)-β-lysines can be obtained[1][2] | Not specified | High enantioselectivity | Can be time-consuming and require expensive starting materials |
| Chemoenzymatic Synthesis | 31% conversion to poly-L-lysine | Not specified for monomer | Not specified | Milder reaction conditions | Data is for poly-L-lysine, not the monomer | |
| Microbial Production | Metabolic Engineering of Corynebacterium glutamicum | Up to 221.3 g/L of L-lysine[3] | High | 40 hours[3] | Potentially lower cost and more sustainable | Data is for L-lysine; this compound production is less established |
| Metabolic Engineering of Escherichia coli | Up to 204.00 g/L of L-lysine[4] | High | Not specified | Well-understood host organism | Data is for L-lysine; this compound production requires further engineering |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting synthesis routes. The following sections provide outlines of the experimental protocols for the key methods discussed.
Enantioselective Synthesis via Nitrone Cycloaddition
This method allows for the synthesis of optically pure (R)- and (S)-β-lysine. The general procedure involves the cycloaddition of a chiral nitrone to vinyl acetate (B1210297). This is followed by chromatographic separation of the resulting diastereomeric acetates and subsequent conversion into diastereomerically pure isoxazolidinones, which are then transformed into the final β-lysine product.[1][2]
A representative, though not fully detailed, procedure involves:
-
Reaction of a chiral nitrone with vinyl acetate.
-
Separation of the four resulting acetate products into two pairs of C-5 epimers using chromatography.
-
Conversion of each pair into diastereomerically pure isoxazolidinones.
-
Further chemical transformations to yield optically pure (R)- and (S)-β-lysine.
Microbial Production of L-Lysine using Corynebacterium glutamicum
While specific protocols for this compound are not widely established, the fermentation process for the precursor L-lysine is well-documented and can be adapted. Metabolic engineering strategies focus on enhancing the metabolic flux towards lysine (B10760008) production.[5][6]
A general protocol for L-lysine fermentation includes:
-
Strain Preparation: Culturing a genetically engineered strain of Corynebacterium glutamicum with upregulated key enzymes in the lysine biosynthesis pathway.
-
Fermentation: Inoculating a suitable fermentation medium with the prepared strain. The medium typically contains a carbon source (e.g., glucose, fructose, or sucrose), a nitrogen source, and essential nutrients.
-
Process Control: Maintaining optimal fermentation conditions, including temperature, pH, and dissolved oxygen levels, in a bioreactor.
-
Fed-batch Fermentation: A common strategy involves fed-batch fermentation where nutrients are added during the process to sustain high cell density and productivity.
-
Downstream Processing: Harvesting the L-lysine from the fermentation broth, which may involve separation of biomass, purification, and crystallization.
Chemoenzymatic Synthesis
This approach utilizes enzymes to catalyze key steps in the synthesis, often under milder conditions than purely chemical methods. While a specific protocol for this compound monomer is not detailed in the search results, the synthesis of poly-L-lysine provides a relevant workflow.
A general one-pot chemoenzymatic process for poly-L-lysine includes:
-
Esterification: L-lysine is first esterified, for example, with ethanol (B145695) in the presence of an acid catalyst.
-
Enzymatic Polymerization: A phosphate (B84403) buffer is added to the dried esterified lysine, and the pH is adjusted. An enzyme, such as papain, is then introduced to catalyze the polymerization.
-
Purification: The resulting polymer is purified, for instance, by ultrafiltration to remove the enzyme.
Visualizing Synthesis Pathways and Workflows
To better understand the logic and flow of these synthesis routes, diagrams generated using the DOT language are provided below.
Figure 1: Workflow for Enantioselective Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of optically pure (R)- and (S)-β-lysine via nitrone cycloaddition - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Metabolic engineering of carbohydrate metabolism systems in Corynebacterium glutamicum for improving the efficiency of L-lysine production from mixed sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Metabolic engineering of the substrate utilization pathway in Escherichia coli increases L-lysine production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corynebacterium - Wikipedia [en.wikipedia.org]
- 6. Metabolic engineering for L-lysine production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of D-beta-lysine and L-beta-lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of D-beta-lysine and L-beta-lysine, focusing on their enzymatic synthesis, metabolic pathways, and differential impacts on biological systems. While direct comparative studies on the free beta-amino acids are limited, this document synthesizes available data, primarily from studies on peptides containing these isomers, to offer valuable insights for research and drug development.
Introduction to D- and L-beta-lysine Stereoisomers
D-beta-lysine and L-beta-lysine are stereoisomers of beta-lysine, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. This difference in chirality can lead to significant variations in their biological activity, including how they are synthesized, metabolized, and how they interact with other biological molecules such as enzymes and receptors. Understanding these differences is crucial for applications in drug design, particularly in the development of antimicrobial peptides and other therapeutics.
Enzymatic Synthesis and Stereochemical Divergence
The primary enzyme responsible for the synthesis of this compound from L-alpha-lysine is Lysine (B10760008) 2,3-aminomutase (LAM) .[1] A fascinating aspect of this enzyme is that its stereochemical outcome is dependent on its microbial source. This enzymatic divergence is a fundamental point of differentiation between the biosynthesis of D- and L-beta-lysine.
-
L-beta-lysine ((S)-beta-lysine) Synthesis: The LAM enzyme from Clostridium subterminale catalyzes the conversion of L-alpha-lysine to L-beta-lysine.[2]
-
D-beta-lysine ((R)-beta-lysine) Synthesis: In contrast, the LAM homologue from Escherichia coli, encoded by the yjeK gene, produces D-beta-lysine from the same L-alpha-lysine substrate.[2]
Comparative Biological Effects
The distinct stereochemistry of D- and L-beta-lysine has profound implications for their biological activities. Much of our understanding comes from studies of antimicrobial peptides (AMPs) where L-lysine residues are substituted with their D-isomers.
Antimicrobial Activity and Cytotoxicity
The incorporation of D-amino acids into AMPs is a known strategy to modulate their activity and selectivity.[3] Substituting L-lysine with D-lysine in peptides generally leads to a reduction in cytotoxicity towards eukaryotic cells, such as red blood cells (hemolytic activity), while often maintaining significant antimicrobial activity.[3][4] This improved therapeutic index is a key advantage in drug development. The reduced cytotoxicity is often attributed to a disruption of the peptide's secondary structure (e.g., alpha-helicity), which appears to be more critical for interaction with eukaryotic cell membranes than with bacterial membranes.[3]
| Feature | D-beta-lysine (in peptides) | L-beta-lysine (in peptides) | References |
| Antimicrobial Activity | Generally maintained, though may be moderately reduced compared to the L-isomer counterpart. | Often exhibits potent antimicrobial activity as part of the native peptide structure. | [3] |
| Cytotoxicity (Eukaryotic Cells) | Significantly reduced hemolytic activity and lower toxicity to mammalian cells. | Higher propensity for cytotoxicity and hemolysis. | [3][4] |
| Proteolytic Stability | Increased resistance to degradation by proteases. | Susceptible to degradation by proteases. | [3] |
Metabolism and Cellular Uptake
The metabolic fates of D- and L-amino acids are distinct. In mammals, L-lysine is primarily catabolized through the saccharopine and pipecolate pathways.[5] D-lysine, on the other hand, is known to be a substrate for D-amino acid oxidase.[6]
Regarding this compound isomers, studies in Salmonella have shown that both (R)-beta-lysine (D-beta-lysine) and (S)-beta-lysine (L-beta-lysine) can be taken up by the bacterial cells.[7] Interestingly, it has been suggested that after cellular uptake, (S)-beta-lysine may be at least partially converted to the (R)-form.[7]
Role in Bacterial Cell Walls
L-lysine is a fundamental component of the peptidoglycan cell wall in many Gram-positive bacteria.[8] D-amino acids are also known constituents of bacterial cell walls, contributing to their structural integrity and resistance to enzymatic degradation. While the presence of D-alpha-lysine in some bacterial cell walls has been noted, specific data on the incorporation of D-beta-lysine is not as well-documented.
Experimental Protocols
The following are generalized protocols for assays that can be used to compare the biological effects of D- and L-beta-lysine.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation of Stock Solutions: Prepare stock solutions of D-beta-lysine and L-beta-lysine in an appropriate solvent (e.g., sterile deionized water).
-
Bacterial Inoculum Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium and incubate until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the D- and L-beta-lysine stock solutions in the broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed eukaryotic cells (e.g., a human cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of D- and L-beta-lysine in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[10]
Protease Stability Assay
This assay compares the stability of peptides containing D- or L-beta-lysine in the presence of proteases.
-
Peptide and Enzyme Preparation: Prepare solutions of the peptides to be tested and the protease (e.g., trypsin) in a suitable buffer.
-
Reaction Initiation: Mix the peptide and protease solutions and incubate at 37°C.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate for each peptide.
Conclusion
The stereochemistry of this compound plays a pivotal role in its biological effects. While D-beta-lysine and L-beta-lysine are synthesized by distinct enzymatic pathways, their differential activities are most clearly observed in the context of peptide structures. The substitution of L-lysine with D-lysine in peptides is a promising strategy for developing therapeutics with an improved safety profile, characterized by reduced cytotoxicity and enhanced proteolytic stability. Further research is warranted to directly compare the biological activities of the free D- and L-beta-lysine amino acids to fully elucidate their therapeutic potential.
References
- 1. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
- 2. Reduced cytotoxicity by mutation of lysine 590 of Pseudomonas exotoxin can be restored in an optimized, lysine-free immunotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinetic and biochemical analysis of the mechanism of action of lysine 5,6-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound discrimination by lysyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Lysine Containing Peptides for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide-based therapeutics is continually evolving, with a significant focus on enhancing their efficacy, stability, and specificity. The incorporation of non-proteinogenic amino acids, such as β-amino acids, represents a promising strategy to overcome the inherent limitations of natural α-peptides, particularly their susceptibility to proteolytic degradation. This guide provides a comparative analysis of β-lysine containing peptides against their α-lysine counterparts and other alternatives, supported by experimental data and detailed methodologies.
Key Performance Indicators: A Comparative Overview
The inclusion of β-lysine in a peptide backbone can significantly alter its biological properties. The following tables summarize the key performance differences observed between α-lysine and β-lysine containing peptides, focusing on antimicrobial activity, cytotoxicity, and proteolytic stability. It is important to note that the data presented is compiled from various studies and a direct head-to-head comparison of identical peptide sequences with only the α- to β-lysine substitution is not always available. Therefore, variations in experimental conditions should be considered when interpreting the data.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide/Peptidomimetic | Target Organism | MIC (µg/mL) | Reference |
| α-Peptide/β-Peptoid Hybrids (Lysine-based) | |||
| LBP-2 | P. aeruginosa (Colistin-Resistant) | 4 | [1] |
| Colistin (α-peptide lipopeptide) | P. aeruginosa (Colistin-Resistant) | >512 | [1] |
| α-Peptides (Lysine-rich) | |||
| GL13K (Lysine-substituted) | E. coli | 10 | [2] |
| LL-37 (Human cathelicidin) | E. coli | 10 | [2] |
| D-Lysine Substituted α-Peptides | |||
| CM15 (all L-amino acids) | S. aureus | 0.5 | [3] |
| CM15 (D-Lysine substitutions) | S. aureus | 1-4 | [3] |
Table 2: Comparative Cytotoxicity (IC50/LD50)
| Peptide/Peptidomimetic | Cell Line | IC50/LD50 (µM) | Reference |
| α-Peptide/β-Peptoid Hybrids (Lysine-based) | |||
| LBP-2 | NIH 3T3 (Mouse fibroblast) | >150 | [1] |
| D-Lysine Substituted α-Peptides | |||
| CM15 (all L-amino acids) | RAW264.7 (Murine macrophage) | ~4 | [3] |
| CM15 (D-Lysine substitutions) | RAW264.7 (Murine macrophage) | 78 - 130 | [3] |
| Lysine-based Lipopeptides | |||
| KSL-W | Human Mesenchymal Stem Cells | >100 (in serum) | [4] |
Table 3: Comparative Proteolytic Stability
| Peptide Type | Protease(s) | Stability Assessment | Key Finding | Reference |
| α,β-Peptides | Pronase | HPLC analysis of degradation | α-β peptide bonds are cleaved slowly by pronase, while β-β bonds are resistant. | [5] |
| β-Peptides | Various peptidases | HPLC analysis of degradation | β-peptides exhibit superior stability against a multitude of peptidases compared to α-peptides. | [5][6] |
| α-Peptides with N/C-terminal protection | Human Plasma | HPLC analysis of degradation | N-terminal acetylation and C-terminal amidation can significantly increase peptide half-life in plasma. | [7] |
| α-Peptides with D-amino acid substitutions | Trypsin | MIC assay after protease treatment | Substitution of L-lysine with D-lysine at cleavage sites confers high resistance to trypsin. | [8] |
Mechanism of Action: Membrane Disruption
A primary mechanism of action for many cationic antimicrobial peptides, including those containing lysine (B10760008), is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged lysine residues and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the membrane, leading to pore formation, loss of membrane potential, leakage of cellular contents, and ultimately, cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine substitutions convert a bacterial-agglutinating peptide into a bactericidal peptide that retains anti-lipopolysaccharide activity and low hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthetic Beta-Lysine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthetic beta-lysine, a non-proteinogenic amino acid analogue. We will delve into the principles, protocols, and comparative performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), providing the necessary details for an informed selection of purity assessment strategies.
Comparison of Key Purity Assessment Techniques
The comprehensive evaluation of synthetic this compound purity necessitates a multi-pronged approach, as no single technique can fully characterize all potential impurities. The following table summarizes the key performance characteristics of the most commonly employed methods. The data presented is representative for the analysis of small, basic peptides like this compound and is intended for comparative purposes.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Information | Purity (%) and detection of related peptide impurities (e.g., truncated, modified sequences) | Molecular weight confirmation of the target peptide and identification of impurities by mass | Absolute quantification of peptide content (net peptide content) and amino acid composition |
| Principle | Separation based on hydrophobicity | Measurement of mass-to-charge ratio (m/z) of ionized molecules | Quantification of individual amino acids after peptide hydrolysis |
| Typical Resolution | High | Very High | Not applicable for purity separation |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Moderate (pmol range) |
| Limit of Detection | ~0.01% | ~0.001% | ~1% for amino acid composition |
| Limit of Quantitation | ~0.05% | ~0.01% | ~2-5% for net peptide content |
| Throughput | High | High | Low to Medium |
| Cost per Sample | Low to Moderate | Moderate to High | High |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible purity data. The following sections provide representative methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for determining the purity of synthetic peptides by separating the target peptide from various impurities.[1]
Objective: To quantify the purity of synthetic this compound and separate it from process-related impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound sample in 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.
Consideration for this compound: Due to the presence of a chiral center at the beta-carbon, diastereomeric impurities can arise during synthesis. Standard RP-HPLC may not resolve these. Chiral chromatography, using a chiral stationary phase, may be necessary for complete stereochemical purity assessment.[2]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular identity of the synthetic this compound and for identifying impurities based on their molecular weight.[1][3]
Objective: To confirm the molecular weight of synthetic this compound and identify potential impurities.
Methodology:
-
Sample Preparation: The eluent from the RP-HPLC can be directly interfaced with the mass spectrometer. Alternatively, dissolve the this compound sample in a suitable volatile solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a concentration of 10-100 pmol/µL.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: The acquired mass spectrum is analyzed to find the peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z = 147.11). The masses of other detected peaks are compared against potential impurities such as deletion sequences, incompletely deprotected products, or adducts.
Amino Acid Analysis (AAA)
Amino Acid Analysis is the gold standard for determining the absolute quantity of the peptide in a sample (net peptide content), which is crucial for accurate dosing and biological assays.[4][5][6]
Objective: To determine the net peptide content of the synthetic this compound sample.
Methodology (based on USP <1052>): [4][5][6][7][8]
-
Hydrolysis:
-
Accurately weigh 1-2 mg of the this compound sample into a hydrolysis tube.
-
Add 200 µL of 6N HCl containing 0.1% phenol.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
-
Derivatization (Pre-column):
-
After hydrolysis, evaporate the acid under vacuum.
-
Reconstitute the sample in a suitable buffer.
-
Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
-
-
Chromatographic Separation:
-
Separate the derivatized amino acids using RP-HPLC with a dedicated amino acid analysis column.
-
Use a gradient elution system specific to the derivatization chemistry.
-
Detect the derivatized amino acids using a UV or fluorescence detector.
-
-
Quantification:
-
Quantify the amount of lysine (B10760008) by comparing its peak area to that of a known lysine standard.
-
The net peptide content is calculated based on the measured amount of lysine and the total weight of the initial sample.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the process of assessing synthetic this compound purity, the following diagrams illustrate the general experimental workflow and a decision-making tree for selecting the appropriate analytical methods.
Caption: A general workflow for the comprehensive purity assessment of synthetic this compound.
Caption: A decision tree to guide the selection of appropriate purity analysis methods for this compound.
References
- 1. qinglishangmao.com [qinglishangmao.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. almacgroup.com [almacgroup.com]
- 7. â©1052⪠Biotechnology-Derived ArticlesâAmino Acid Analysis [doi.usp.org]
- 8. Amino Acid Determination | USP [usp.org]
A Head-to-Head Comparison of Beta-Lysine Analogs and Other Inhibitors of Lysine 5,6-Aminomutase
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for advancing therapeutic strategies. This guide provides a detailed comparative analysis of beta-lysine analogs and other molecules that inhibit the activity of Lysine (B10760008) 5,6-Aminomutase (5,6-LAM), a key enzyme in lysine metabolism.
Lysine 5,6-aminomutase (5,6-LAM), a pyridoxal-5'-phosphate (PLP) and adenosylcobalamin-dependent enzyme, catalyzes the reversible isomerization of D-lysine to 2,5-diaminohexanoate and L-beta-lysine to 3,5-diaminohexanoate.[1] Its unique radical-based mechanism and central role in bacterial metabolic pathways make it an attractive target for the development of novel antimicrobial agents. This guide delves into the inhibitory activities of several compounds, presenting available quantitative data, detailed experimental protocols for inhibition assays, and visual representations of the underlying biochemical processes.
Comparative Analysis of 5,6-LAM Inhibitors
While this compound itself is a substrate for 5,6-LAM, several of its analogs have been identified as potent inhibitors.[1] These inhibitors often act as "suicide substrates," where the enzyme converts them into a reactive species that irreversibly inactivates the catalyst. This section provides a head-to-head comparison of key inhibitors for which data is available.
| Inhibitor | Enzyme Target | Mechanism of Inhibition | Quantitative Data | Reference |
| 4-Thia-L-lysine | Lysine 5,6-Aminomutase | Suicide Inhibitor | Forms a stable radical intermediate, blocking the active site. Specific Ki or IC50 values are not readily available in the reviewed literature, but it is characterized as a potent inhibitor. | [2] |
| 5-Hydroxylysine | Lysine 5,6-Aminomutase | Mechanism-based Inhibitor | Acts as a suicide inhibitor, locking the enzyme in an inactivated conformational state.[3] Quantitative kinetic constants are not specified in the provided literature. | [3] |
| DL-4-Oxalysine | Lysine 5,6-Aminomutase | Alternative Substrate/Suicide Inactivator | Acts as an alternative substrate that leads to suicide inactivation. It has a lower Km and slightly lower kcat than the natural substrate DL-lysine. | [1] |
| 1-deazaPLP | Lysine 5,6-Aminomutase | Inhibitor | Acts as an inhibitor, though the detailed mechanism and quantitative data are not specified in the provided results. | [3] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the study of enzyme inhibitors. Below are detailed protocols for key experiments relevant to the analysis of 5,6-LAM inhibition.
Protocol 1: Spectrophotometric Assay for Lysine 5,6-Aminomutase Activity
This protocol provides a general method for determining the activity of 5,6-LAM, which can be adapted for inhibition studies by including the inhibitor in the reaction mixture.
Materials:
-
Purified Lysine 5,6-Aminomutase
-
D-Lysine or L-Beta-Lysine (substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Adenosylcobalamin (AdoCbl)
-
Assay Buffer (e.g., 100 mM NH4EPPS buffer, pH 8.5)
-
Dithiothreitol (DTT)
-
Inhibitor of interest (e.g., 4-Thia-L-lysine, 5-Hydroxylysine)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of 5,6-LAM in the assay buffer. The final concentration in the assay will need to be determined empirically.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, PLP, AdoCbl, and DTT at their optimal concentrations.
-
Inhibitor Addition (for inhibition assays): Add the desired concentration of the inhibitor to the reaction mixture and pre-incubate with the enzyme for a specified period.
-
Reaction Initiation: Initiate the reaction by adding the substrate (D-Lysine or L-Beta-Lysine).
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength over time. The wavelength will depend on the specific assay method used to detect product formation or substrate depletion.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, determine the percentage of inhibition and, if applicable, calculate the IC50 or Ki value.
Protocol 2: Electron Paramagnetic Resonance (EPR) Spectroscopy for Mechanistic Studies
EPR spectroscopy is a powerful technique for studying the radical intermediates formed during the 5,6-LAM catalytic cycle and is particularly useful for investigating mechanism-based inhibitors.
Materials:
-
Purified Lysine 5,6-Aminomutase
-
Substrate or inhibitor analog (e.g., 4-Thia-L-lysine)
-
PLP and AdoCbl
-
Assay Buffer (e.g., 100 mM NH4EPPS buffer, pH 8.5)
-
DTT
-
EPR tubes
-
Liquid nitrogen
-
EPR spectrometer
Procedure:
-
Holoenzyme Preparation: Prepare the holoenzyme by incubating 5,6-LAM with PLP and AdoCbl in the assay buffer containing DTT on ice. This step should be performed under dim red light due to the light sensitivity of AdoCbl.[4]
-
Sample Loading: Transfer the holoenzyme solution to an EPR tube.
-
Reaction Initiation and Quenching: Add the substrate or inhibitor analog to the EPR tube to initiate the reaction. After a specific time (ranging from seconds to minutes), rapidly freeze the sample in liquid nitrogen to trap the radical intermediates.[4]
-
EPR Data Acquisition: Record the EPR spectrum of the frozen sample at a low temperature (e.g., 77 K).
-
Data Analysis: Analyze the EPR spectrum to identify and characterize the radical species formed. This can provide insights into the mechanism of inhibition.[3]
Visualizing the Biochemical Landscape
To better understand the processes described, the following diagrams illustrate key pathways and experimental workflows.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Simplified catalytic cycle of 5,6-LAM and the mechanism of suicide inhibition.
References
- 1. Kinetic and biochemical analysis of the mechanism of action of lysine 5,6-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical triplets and suicide inhibition in reactions of 4-thia-D- and 4-thia-L-lysine with lysine 5,6-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxylysine Captures the Suicidally-Inactivated Conformational State of Lysine 5,6-Aminomutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of beta-Lysine
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending beyond the bench to the proper disposal of all chemical reagents. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of beta-Lysine, ensuring the protection of laboratory personnel and the environment. While this compound is not classified as an acutely hazardous substance, it is imperative to manage its disposal in accordance with institutional and regulatory standards.[1][2]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound for disposal should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]
In the event of a spill, the area should be secured. For small spills, the material can be absorbed with an inert substance like sand or vermiculite. This absorbent material must then be collected into a sealed and clearly labeled container for hazardous waste disposal. For larger spills, it is essential to evacuate the immediate area and contact the institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound, as with most laboratory chemicals, is to comply with all federal, state, and local environmental control regulations.[4][5] Always consult your institution's EHS department for specific guidance.
-
Waste Characterization : Unless explicitly confirmed otherwise by your institution's EHS department, all chemical waste, including this compound, should be treated as hazardous.[6]
-
Containerization :
-
Use only appropriate, chemically compatible containers for waste storage; plastic is often preferred.[7]
-
Ensure containers are in good condition, with no leaks or deterioration, and have a secure, screw-top cap.[8]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]
-
-
Labeling :
-
All waste containers must be clearly and accurately labeled. The label should include the full chemical name ("this compound") and any relevant hazard warnings.
-
Proper labeling is critical for the safety of EHS personnel who will handle the waste.[7]
-
-
Storage :
-
Disposal :
-
Empty Containers :
-
Empty containers that once held this compound should be handled as if they still contain the chemical.
-
If institutional policy allows, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original label and dispose of the container as regular trash.[6]
-
Quantitative Disposal Guidelines
Specific quantitative limits for chemical disposal are determined by regulatory bodies and institutional policies. The following table provides general guidelines for the storage of chemical waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [7][9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Storage Time in SAA (if not full) | 12 months | [7] |
| Time for Removal After Container is Full | 3 calendar days | [7][9] |
| Aqueous Solutions pH for Drain Disposal | Not Recommended; if permitted, must be between 5.0 and 12.5 | [7][8] |
Experimental Protocols & Workflows
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. tedpella.com [tedpella.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. odu.edu [odu.edu]
Personal protective equipment for handling beta-Lysine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for beta-Lysine, ensuring both personnel safety and experimental integrity. While structurally similar to the common amino acid L-Lysine, this compound ((3S)-3,6-diaminohexanoic acid) may present different toxicological properties, which are not as extensively documented. Therefore, a cautious approach to handling is recommended.
Hazard Identification and Personal Protective Equipment (PPE)
Primary exposure routes for this compound in a laboratory setting include inhalation of powder, dermal contact, and accidental ingestion. A comprehensive PPE protocol is therefore mandatory to minimize risk.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Chemical-resistant, powder-free. | To prevent skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from minor spills and contamination. |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1-compliant safety goggles or glasses with side shields. | Protects against splashes and airborne particles entering the eyes.[1][2] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of dust.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation :
-
Ensure all necessary PPE is correctly donned before handling the compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[3][4]
-
Have all necessary equipment and reagents readily available to minimize movement and potential for spills.
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When weighing the solid, do so carefully to prevent aerosolization.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes.[4]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
In all cases of significant exposure, seek medical advice and have the Safety Data Sheet (SDS) available.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, sealed hazardous waste container. | Collect and arrange for disposal by a certified hazardous waste management company.[4] |
| Liquid Waste | Labeled, leak-proof hazardous liquid waste container. | Do not pour down the drain.[4] Dispose of through a certified hazardous waste management company. |
| Contaminated Labware (e.g., pipette tips, vials) | Designated hazardous waste container. | Dispose of as solid hazardous waste. |
Experimental Protocols and Data
Currently, detailed public experimental protocols specifically outlining the synthesis or use of this compound are not widely available in the safety literature. Similarly, comprehensive quantitative toxicological data, such as permissible exposure limits (PELs) or LD50 values, are not well-established for this compound, unlike its isomer L-Lysine. The toxicological properties have not been fully investigated.[1] For L-Lysine, the no-observed-adverse-effect level (NOAEL) in rats was determined to be 5.0% in the diet.[5] However, it is crucial to not extrapolate this data to this compound and to handle it as a substance with unknown toxicity.
Visualized Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for safely handling this compound in a research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
